molecular formula C11H22N2O3 B6589379 tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate CAS No. 1440961-33-0

tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate

Número de catálogo: B6589379
Número CAS: 1440961-33-0
Peso molecular: 230.30 g/mol
Clave InChI: GRBABAVJMWOKNR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.30 g/mol. The purity is usually 95.
BenchChem offers high-quality tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

1440961-33-0

Fórmula molecular

C11H22N2O3

Peso molecular

230.30 g/mol

Nombre IUPAC

tert-butyl N-(1,4-oxazepan-6-ylmethyl)carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9-6-12-4-5-15-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)

Clave InChI

GRBABAVJMWOKNR-UHFFFAOYSA-N

SMILES canónico

CC(C)(C)OC(=O)NCC1CNCCOC1

Pureza

95

Origen del producto

United States
Foundational & Exploratory

"tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate" synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

Scalable Synthesis and Mechanistic Pathway of tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate: A Technical Whitepaper

Executive Summary

The 1,4-oxazepane heterocycle has emerged as a privileged structural motif in modern medicinal chemistry, functioning as a core scaffold in peripheral-selective noradrenaline reuptake inhibitors (NRIs) and various G-protein coupled receptor (GPCR) ligands[1]. Despite its high pharmacological utility, the synthesis of 6-substituted 1,4-oxazepanes remains notoriously challenging due to the entropic penalties of 7-membered ring closure and the high polarity of the resulting intermediates.

This whitepaper outlines a highly optimized, five-step synthetic pathway for tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate. By leveraging orthogonal protecting groups and thermodynamically driven cyclization, this protocol provides a self-validating, multigram-scalable framework for drug development professionals[2].

Retrosynthetic Strategy & Pathway Design

The target molecule features a secondary amine embedded within a 7-membered oxazepane ring and an exocyclic primary amine protected by a tert-butyloxycarbonyl (Boc) group.

Our retrosynthetic disconnection relies on a late-stage global deprotection of a benzyl-protected ring nitrogen. The 6-aminomethyl moiety is traced back to a carbonitrile group, which is derived from a ketone via a one-carbon van Leusen homologation. The core 1,4-oxazepane ring is constructed through a highly reliable intramolecular Williamson ether synthesis.

Retrosynthesis Target tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate (Target Molecule) Int1 4-benzyl-1,4-oxazepane-6-carbonitrile (Intermediate) Target->Int1 1. Reduction & Boc Protection 2. Debenzylation Int2 4-benzyl-1,4-oxazepan-6-one (Ketone Precursor) Int1->Int2 TosMIC Homologation SM N-benzylethanolamine + Epichlorohydrin (Starting Materials) Int2->SM Cyclization & Oxidation

Caption: Retrosynthetic disconnection of the 1,4-oxazepane target highlighting the logical reverse-pathway.

Experimental Protocols & Mechanistic Causality

Step 1: Epoxide Opening and Intramolecular Cyclization

Objective: Synthesize the 4-benzyl-1,4-oxazepan-6-ol core.

  • Protocol: Dissolve N-benzylethanolamine (1.0 eq) in anhydrous methanol (0.5 M). Add epichlorohydrin (1.1 eq) dropwise at 0 °C. Stir at room temperature for 12 hours. Concentrate the mixture, redissolve in anhydrous THF (0.05 M), and cool to 0 °C. Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Reflux for 8 hours. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

  • Expertise & Causality: The initial epoxide opening is strictly regioselective; the secondary amine attacks the less sterically hindered terminal carbon of epichlorohydrin. The subsequent addition of NaH deprotonates the primary alcohol, initiating an intramolecular Williamson ether synthesis. Performing this step under high dilution (0.05 M) is critical to kinetically favor the intramolecular pathway over intermolecular oligomerization, overcoming the entropic cost of 7-membered ring formation[2].

Step 2: Swern Oxidation

Objective: Oxidize the secondary alcohol to 4-benzyl-1,4-oxazepan-6-one.

  • Protocol: To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add DMSO (3.0 eq) dropwise. After 15 minutes, add a solution of 4-benzyl-1,4-oxazepan-6-ol (1.0 eq) in DCM. Stir for 45 minutes at -78 °C, then add triethylamine (5.0 eq) and warm to room temperature. Wash with saturated NaHCO3, dry over Na2SO4, and concentrate.

  • Expertise & Causality: Swern oxidation is specifically selected over transition-metal oxidants (e.g., Jones reagent or KMnO4). Strong metal oxidants risk coordinating with the tertiary amine, leading to unwanted N-oxide formation or oxidative ring cleavage. The Swern protocol ensures the 1,4-oxazepane ring remains perfectly intact.

Step 3: Van Leusen Homologation

Objective: Convert the ketone to a one-carbon homologated nitrile.

  • Protocol: Dissolve 4-benzyl-1,4-oxazepan-6-one (1.0 eq) and TosMIC (1.2 eq) in a mixture of anhydrous DME and absolute ethanol (10:1 v/v). Cool to 0 °C and add potassium tert-butoxide (2.0 eq) portion-wise. Stir at room temperature for 12 hours. Filter through Celite, concentrate, and purify to yield 4-benzyl-1,4-oxazepane-6-carbonitrile.

  • Expertise & Causality: The van Leusen reaction provides a direct, atom-economical route to the carbonitrile. The addition of ethanol is not merely a solvent choice; it acts as a mandatory proton donor that facilitates the ring-opening of the intermediate oxazoline, driving the elimination step to form the final nitrile.

Step 4: Nitrile Reduction and One-Pot Boc Protection

Objective: Reduce the nitrile to a primary amine and selectively protect it.

  • Protocol: Suspend LiAlH4 (2.0 eq) in anhydrous THF at 0 °C. Add the nitrile (1.0 eq) dropwise. Stir at room temperature for 4 hours. Perform a Fieser workup (for every 1g of LiAlH4: add 1 mL H2O, 1 mL 15% NaOH, and 3 mL H2O). Filter the granular salts and concentrate. Immediately dissolve the crude amine in DCM, add triethylamine (1.5 eq) and Boc-anhydride (1.1 eq). Stir for 6 hours, wash with brine, and purify.

  • Expertise & Causality: This is a self-validating protocol. The Fieser workup produces a granular white precipitate of sodium aluminate that is easily filtered, completely preventing the severe emulsions typical of aqueous aluminum quenches. Performing the Boc protection immediately on the crude amine avoids yield losses associated with isolating highly polar, water-soluble aliphatic amines[3].

Step 5: Global Debenzylation

Objective: Remove the benzyl protecting group to yield the final target.

  • Protocol: Dissolve the Boc-protected intermediate in methanol. Add 10% Pd/C (10% w/w). Stir under a hydrogen atmosphere (1 atm, balloon) at room temperature for 12 hours. Filter through a pad of Celite and concentrate in vacuo.

  • Expertise & Causality: Catalytic hydrogenation provides an orthogonal deprotection strategy. The mild conditions (1 atm H2, room temperature) selectively cleave the N-benzyl bond while leaving the acid-sensitive N-Boc group and the cyclic ether linkage completely unaffected.

Workflow Step1 Step 1: Cyclization N-benzylethanolamine + Epichlorohydrin Yield: 68-72% Product: 4-benzyl-1,4-oxazepan-6-ol Step2 Step 2: Oxidation Swern Oxidation (DMSO/Oxalyl Chloride) Yield: 82-85% Product: 4-benzyl-1,4-oxazepan-6-one Step1->Step2 Step3 Step 3: Van Leusen Reaction TosMIC, t-BuOK, DME/EtOH Yield: 60-65% Product: 4-benzyl-1,4-oxazepane-6-carbonitrile Step2->Step3 Step4 Step 4: Reduction & Protection 1. LiAlH4 2. Boc2O, Et3N Yield: 70-75% Product: N-Boc-protected intermediate Step3->Step4 Step5 Step 5: Debenzylation H2, Pd/C, MeOH Yield: 92-95% Product: Final Target Step4->Step5

Caption: Step-by-step synthetic workflow detailing reagents, transformations, and expected isolated yields.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative yields for the synthesis pathway.

StepReaction TypePrimary Reagents & SolventsTemp (°C)Time (h)Expected Yield (%)Purification Method
1 Epoxide Opening & CyclizationEpichlorohydrin, NaH, THF0 to 652068 - 72Silica Gel (Hex/EtOAc)
2 OxidationOxalyl chloride, DMSO, Et3N, DCM-78 to 25182 - 85Aqueous Workup
3 HomologationTosMIC, t-BuOK, DME/EtOH0 to 251260 - 65Silica Gel (Hex/EtOAc)
4 Reduction & ProtectionLiAlH4, then Boc2O, Et3N, DCM0 to 251070 - 75Silica Gel (DCM/MeOH)
5 DebenzylationH2 (1 atm), 10% Pd/C, MeOH251292 - 95Filtration (Celite)

Conclusion

The synthesis of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate requires strict control over reaction kinetics and intermediate stability. By carefully sequencing the functional group transformations—specifically utilizing high-dilution Williamson etherification, mild Swern oxidation, and orthogonal Benzyl/Boc protecting groups—this pathway successfully navigates the inherent challenges of medium-sized ring synthesis. The resulting protocol ensures high fidelity and scalability for downstream applications in drug discovery.

References

  • ChemRxiv : Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Available at:[Link]

  • PubMed / NIH : Design, synthesis, and biological evaluation of a novel series of peripheral-selective noradrenaline reuptake inhibitors. Available at: [Link]

  • RSC Advances : Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Available at:[Link]

Sources

"tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate" chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Chemical Properties of tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate

Executive Summary

tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate is a specialized heterocyclic building block used in medicinal chemistry for the synthesis of bioactive small molecules. It features a 1,4-oxazepane core—a seven-membered saturated ring containing oxygen and nitrogen—substituted at the 6-position with a Boc-protected aminomethyl group.

This molecule serves as a bifunctional scaffold :

  • Free Secondary Amine (N4): A nucleophilic handle ready for immediate diversification (alkylation, acylation, sulfonylation).

  • Masked Primary Amine (Exocyclic): Protected by a tert-butoxycarbonyl (Boc) group, allowing for orthogonal deprotection and subsequent functionalization.

Its non-planar, twist-chair conformation offers distinct vectors for substituent display, making it a valuable bioisostere for piperidine or morpholine rings to modulate lipophilicity and metabolic stability in drug candidates.

Chemical Identity & Structure

PropertyDetail
IUPAC Name tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate
Common Name 6-(Boc-aminomethyl)-1,4-oxazepane
CAS Number 1782916-90-8 (Note: Isomers exist; verification of specific regioisomer is critical)
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.30 g/mol
SMILES CC(C)(C)OC(=O)NCC1CNCCOC1
Core Scaffold 1,4-Oxazepane (7-membered heterocycle)
Structural Diagram

The molecule consists of a flexible seven-membered ring. The oxygen is at position 1, and the secondary nitrogen is at position 4. The (tert-butoxycarbonyl)aminomethyl group is attached at position 6.

Structure O1 O1 C2 C2 O1->C2 C3 C3 C2->C3 N4 NH (4) C3->N4 C5 C5 N4->C5 C6 C6 C5->C6 C7 C7 C6->C7 CH2 CH2 C6->CH2 Exocyclic C7->O1 NH_Exo NH CH2->NH_Exo Boc Boc Group NH_Exo->Boc

Caption: Connectivity map of the 6-substituted 1,4-oxazepane core. The N4 position is the reactive secondary amine, while the exocyclic amine is protected.

Physicochemical Properties[1][7]

The 1,4-oxazepane ring imparts unique properties compared to its 6-membered analog (morpholine). The ring is more flexible and lipophilic.

PropertyValue / DescriptionImplications for Drug Design
LogP (Predicted) ~0.5 – 0.9More lipophilic than morpholine analogues; good for CNS penetration.
pKa (Ring NH) ~9.0 – 9.8Typical secondary amine; positively charged at physiological pH.
pKa (Carbamate) >15Non-basic; stable under physiological conditions.
Solubility High in DCM, MeOH, DMSO.Excellent for organic synthesis; moderate water solubility as free base.
H-Bond Donors 2 (Ring NH, Carbamate NH)Key interaction points for receptor binding.
H-Bond Acceptors 3 (Ring O, Carbamate CO, Ring N)
Conformation Twist-Chair / Twist-BoatDynamic equilibrium allows induced fit in binding pockets.

Synthetic Pathways[1][5][8][9][10][11]

The synthesis of 6-substituted 1,4-oxazepanes is more challenging than 2- or 7-substituted variants. A robust route involves the construction of the ring from a 2-methylene-1,3-propanediol derivative or via ring expansion .

Primary Synthetic Route: Cyclization & Functionalization

This pathway utilizes a "3 + 4" or "5 + 2" atom construction strategy. A common industrial approach uses 2-methylene-1,3-dichloropropane reacting with a protected aminoethanol derivative.[1]

Synthesis Start1 N-(2-Hydroxyethyl)amine (Protected or Benzyl) Step1 Cyclization (NaH/DMF) Formation of 6-Methylene-1,4-oxazepane Start1->Step1 + Base Start2 2-Methylene-1,3-dichloropropane Start2->Step1 Step2 Hydroboration / Oxidation (BH3·THF; H2O2) Step1->Step2 Functionalize C=C Step3 Alcohol Activation & Amination (MsCl; then NaN3 -> Reduction) Step2->Step3 Convert OH to NH2 Final tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate Step3->Final Boc Protection

Caption: Synthetic workflow from acyclic precursors to the Boc-protected scaffold via a 6-methylene intermediate.

Alternative Route: From Serinol
  • Starting Material: N-Boc-Serinol (2-amino-1,3-propanediol).

  • O-Alkylation: Reaction with allyl bromide.

  • Ring Closing: Ring-closing metathesis (RCM) or intramolecular alkylation to form the 7-membered ring.

Reactivity & Stability

Orthogonal Protection Strategy

This molecule is designed for orthogonal synthesis . The two nitrogen atoms have distinct reactivity profiles:

  • Ring Nitrogen (N4): Unprotected secondary amine. It is highly nucleophilic and reacts readily with:

    • Electrophiles: Acid chlorides, sulfonyl chlorides, isocyanates.

    • Alkylating Agents: Alkyl halides (Sn2), Reductive amination with aldehydes.

    • Aryl Halides: SnAr reactions (e.g., with fluoronitrobenzenes) or Buchwald-Hartwig couplings.

  • Exocyclic Nitrogen: Protected as a tert-butyl carbamate (Boc).[1]

    • Stability:[2] Stable to bases, nucleophiles, and mild reducing agents.

    • Deprotection: Cleaved by strong acids (TFA/DCM or 4M HCl/Dioxane) to liberate the primary amine.

Ring Stability

The 1,4-oxazepane ring is chemically robust. Unlike acetals, the ether linkage (C-O-C) is stable to both acid and base. However, the ring is conformationally mobile.

  • Acid Sensitivity: The ring itself is stable to the acidic conditions required for Boc removal.

  • Oxidation: The secondary amine is susceptible to oxidation (N-oxide formation) if treated with peracids (e.g., mCPBA) without prior protection.

Medicinal Chemistry Applications

Scaffold Hopping & Bioisosterism

The 1,4-oxazepane ring is increasingly used to replace morpholine , piperazine , or homopiperazine rings.

  • Vector Manipulation: The 7-membered ring adopts a twist-chair conformation that orients substituents at different angles compared to the chair conformation of 6-membered rings. This can optimize ligand-protein interactions.

  • Lipophilicity Tuning: The additional methylene group increases lipophilicity (LogP) slightly compared to morpholine, potentially improving blood-brain barrier (BBB) permeability.

Linkerology

The [(1,4-oxazepan-6-yl)methyl] motif acts as a semi-rigid spacer.

  • Distance: It provides a specific spatial separation between the N4-substituent and the exocyclic amine target.

  • Constraint: It is less flexible than a linear alkyl chain but more flexible than a piperidine, offering a "Goldilocks" zone for conformational sampling.

Therapeutic Areas
  • Orexin Receptor Antagonists: 1,4-diazepane and oxazepane cores are privileged scaffolds for GPCR ligands.

  • Kinase Inhibitors: Used as the solvent-exposed solubilizing group.

  • Dopamine Receptors: Derivatives have shown affinity for D4 receptors.

Handling & Safety

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine (N4) can absorb CO₂ from the air to form carbamates reversibly; inert storage prevents this.

  • Handling: Use standard PPE. Avoid inhalation of dust/vapors.

  • Spill Response: Absorb with inert material (sand/vermiculite). Neutralize with weak acid if necessary.

References

  • BenchChem. An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane. (2025).[3][4][5]

  • Journal of Medicinal Chemistry. New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands. (2004).

  • PubChem. tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate Compound Summary. (2025).[3][4][5]

  • Royal Society of Chemistry. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids. (2020).[6]

  • Google Patents. WO2010056633A2 - 7-amino alkylidenyl-heterocyclic quinolones. (2010).

Sources

"tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate" CAS 1782916-90-8 properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl (1,4-oxazepan-6-yl)carbamate (CAS 1782916-90-8) is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of advanced pharmaceutical intermediates.[1] It serves as a protected amine scaffold, offering a 7-membered 1,4-oxazepane ring system that provides distinct conformational properties compared to more common 5- and 6-membered heterocycles (pyrrolidines and piperidines).

This compound has gained significant traction in drug discovery campaigns targeting Toll-like Receptors (TLR7/8/9) for the treatment of autoimmune diseases such as Systemic Lupus Erythematosus (SLE). Its structural bulk and polarity profile allow medicinal chemists to fine-tune the physicochemical properties (solubility, lipophilicity/LogD) and metabolic stability of drug candidates.

Chemical Identity & Nomenclature

Important Nomenclature Clarification: The CAS number 1782916-90-8 corresponds to the structure where the carbamate nitrogen is attached directly to the 6-position of the oxazepane ring. The name provided in the topic request ("...[(1,4-oxazepan-6-yl)methyl]carbamate") implies a methylene bridge which corresponds to a different homolog (C11). This guide focuses strictly on the verified CAS 1782916-90-8 (C10) structure.

PropertyData
IUPAC Name tert-butyl (1,4-oxazepan-6-yl)carbamate
CAS Number 1782916-90-8
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
SMILES CC(C)(C)OC(=O)NC1CNCCOC1
InChI Key ZKGJDFARDRHXIQ-UHFFFAOYSA-N
Structural Class Heterocyclic Carbamate (Boc-protected amine)
Structural Visualization

The following diagram illustrates the chemical assembly of the molecule, highlighting the labile Boc-protecting group and the core oxazepane scaffold.

ChemicalStructure cluster_props Functional Roles Boc Boc Group (Acid Labile) Linker Carbamate Linker (-NH-COO-) Boc->Linker Protects Core 1,4-Oxazepane Ring (7-Membered Heterocycle) Linker->Core Attached at C6 Solubility Modulates LogD Core->Solubility Geometry Non-planar Geometry Core->Geometry

Figure 1: Structural decomposition of CAS 1782916-90-8 showing functional domains.

Physical & Chemical Properties

PropertyValue / DescriptionNote
Appearance Solid or Viscous OilDepends on crystallization method/purity.
Purity ≥ 97% (HPLC)Standard commercial grade.
Solubility Soluble in DMSO, MeOH, DCM, EtOAcPoor water solubility before deprotection.
pKa (Conjugate Acid) ~8.5 - 9.5 (calculated for amine)Relevant after Boc-deprotection.
Storage Conditions 2–8°C (Refrigerated)Keep under inert atmosphere (Argon/N2).
Stability Stable under normal conditionsAvoid strong acids (cleaves Boc) and oxidizers.

Synthesis & Manufacturing Routes

The synthesis of 1,4-oxazepan-6-yl derivatives typically involves ring-closure strategies followed by functional group manipulation.

Primary Synthetic Pathway[1]
  • Precursor Assembly: The 7-membered ring is often constructed via the cyclization of a suitable amino-diol or halo-alcohol precursor. A common route involves the reaction of 2-amino-1,3-propanediol derivatives with dichloroethane or equivalent bis-electrophiles under basic conditions.

  • Functionalization: The resulting 1,4-oxazepan-6-amine is then protected using Di-tert-butyl dicarbonate (Boc₂O) .

Reaction Scheme (Conceptual):



Purification
  • Method: Silica gel column chromatography.

  • Eluent: Hexanes/Ethyl Acetate (gradient 10% to 50% EtOAc). The compound is moderately polar due to the carbamate and ether oxygen.

Applications in Medicinal Chemistry

CAS 1782916-90-8 is a high-value intermediate for Scaffold Hopping . Medicinal chemists often replace 5-membered rings (pyrrolidines) or 6-membered rings (piperidines) with the 7-membered oxazepane ring to alter the vector of substituents and improve patentability or metabolic stability.

Key Therapeutic Areas
  • Autoimmune Diseases (SLE/Lupus):

    • Used in the synthesis of TLR7, TLR8, and TLR9 antagonists .

    • The oxazepane ring provides a unique spatial arrangement that fits specific hydrophobic pockets in the TLR receptor dimers.

    • Reference: Patent WO/EP applications for tetrahydro-1H-pyrazino[2,1-a]isoindolylquinoline derivatives often cite this intermediate (e.g., PharmaBlock PB95734).

  • Neurological Targets:

    • Oxazepane derivatives are explored for monoamine reuptake inhibition due to their ability to mimic the spatial constraints of neurotransmitters.

Drug Discovery Workflow

The following diagram details how this building block integrates into a library synthesis campaign.

Workflow Start CAS 1782916-90-8 (Boc-Protected) Step1 Deprotection (TFA or HCl/Dioxane) Start->Step1 Acidic Cleavage Intermediate Free Amine Salt (1,4-Oxazepan-6-amine) Step1->Intermediate Isolation Step2 Library Coupling (Amide/Sulfonamide/Urea) Intermediate->Step2 + R-COOH / R-SO2Cl Final TLR Antagonist Candidate (Screening Compound) Step2->Final Purification

Figure 2: Application workflow for generating oxazepane-based chemical libraries.

Experimental Protocols

Protocol A: Boc-Deprotection (General Procedure)

Use this protocol to generate the reactive free amine for coupling.

  • Dissolution: Dissolve 1.0 eq of tert-butyl (1,4-oxazepan-6-yl)carbamate in Dichloromethane (DCM) (concentration ~0.1 M).

  • Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (ratio 1:4 TFA:DCM).

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (stain with Ninhydrin; free amine will turn purple/blue).

  • Work-up:

    • Concentrate in vacuo to remove TFA.

    • Option 1 (Salt): Use directly as TFA salt.

    • Option 2 (Free Base): Redissolve in DCM, wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate.

Protocol B: Amide Coupling (Library Synthesis)
  • Activation: To a solution of Carboxylic Acid (R-COOH, 1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.

  • Addition: Add the 1,4-oxazepan-6-amine (from Protocol A, 1.0 eq).

  • Completion: Stir at RT for 2–16 hours.

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Purify via prep-HPLC.

Safety & Handling (SDS Summary)

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood to avoid inhalation of dust/aerosols.

    • First Aid: In case of contact, rinse thoroughly with water for 15 minutes.

References

  • European Patent Office. Tetrahydro-1H-pyrazino[2,1-a]isoindolylquinoline Compounds for the Treatment of Autoimmune Disease. (References use of CAS 1782916-90-8 as intermediate).[2]

  • Sigma-Aldrich. Product Specification: tert-butyl N-(1,4-oxazepan-6-yl)carbamate.[1]

  • ChemScene. Building Block Properties: CAS 1782916-90-8.[2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Boc-protected Amines. (General reactivity data).

Sources

Strategic Utilization of tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthetic application, and pharmacological significance of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate , a critical intermediate in the development of peripherally selective therapeutics.

Executive Summary

tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate (CAS: 1782916-90-8) serves as a high-value "privileged scaffold" intermediate in modern medicinal chemistry. Unlike linear alkyl chains or common piperidine rings, the 1,4-oxazepane core offers a unique seven-membered ring topology that balances lipophilicity with polar surface area (PSA).

While the compound itself is a chemically protected precursor with no intrinsic therapeutic activity, its "mechanism of action" in a drug development context is defined by its role as a bifunctional linchpin . It enables the synthesis of Noradrenaline Reuptake Inhibitors (NRIs) and Beta-Lactamase Inhibitors by providing a conformationally distinct amine handle protected by a tert-butoxycarbonyl (Boc) group.

Key Application Areas:

  • Peripheral Nervous System (PNS) Targeting: Used to synthesize non-CNS penetrating NRIs for stress urinary incontinence.

  • Antibacterial Potentiation: Scaffolding for bridged monobactam inhibitors.

  • Fragment-Based Drug Discovery (FBDD): A vector for exploring novel chemical space in GPCR and transporter ligands.

Part 1: Structural Attributes & Chemical Logic

The utility of this scaffold stems from three specific structural features that solve common medicinal chemistry challenges:

  • The 1,4-Oxazepane Ring:

    • Conformational Flexibility: Unlike the rigid piperazine or morpholine rings, the seven-membered oxazepane ring adopts a twist-chair conformation. This allows derived drugs to induce "induced fit" binding in target pockets (e.g., hNET) that are inaccessible to rigid analogs.

    • Solubility Modulation: The ether oxygen (position 1) functions as a hydrogen bond acceptor (HBA) without donating a proton, improving aqueous solubility compared to cycloheptane analogs while maintaining membrane permeability.

  • The C6-Methylamine Linker:

    • The exocyclic methylamine group acts as a "swivel arm," extending the pharmacophore away from the core ring. This is critical for reaching deep binding pockets (e.g., the S1' subsite of proteases or the orthosteric site of transporters).

  • Orthogonal Protection Strategy:

    • N4-Position (Ring Nitrogen): Typically unsubstituted in this building block, allowing for immediate functionalization (alkylation, reductive amination, or arylation).

    • Exocyclic Amine: Protected by Boc, ensuring it remains inert during N4-modifications. This allows for the precise, sequential construction of asymmetric bis-functionalized ligands.

Diagram 1: Structural Logic & Orthogonal Reactivity

ScaffoldLogic Scaffold tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate N4_Site N4 Ring Nitrogen (Nucleophilic Handle) Scaffold->N4_Site Site A: Diversity Input C6_Arm C6-Methylamine Arm (Boc-Protected) Scaffold->C6_Arm Site B: Pharmacophore Extension Target_Interaction Target Binding (e.g., NET, PBP) N4_Site->Target_Interaction Modulates PK/Solubility C6_Arm->Target_Interaction Primary Binding Interaction

Caption: The bifunctional nature of the scaffold allows independent optimization of pharmacokinetic (N4) and pharmacodynamic (C6) properties.

Part 2: Synthetic Mechanism (The "How")

The primary "mechanism" of this compound is its chemical reactivity. It functions as a masked amine donor. The following protocol outlines the standard workflow for converting this intermediate into a bioactive agent, such as a peripherally selective NRI .

Experimental Protocol: Sequential Functionalization

Objective: To synthesize a 4-aryl-1,4-oxazepane derivative (NRI pharmacophore).

Step 1: N4-Arylation (Buchwald-Hartwig Coupling)
  • Reagents: Scaffold (1.0 eq), Aryl bromide (1.2 eq), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), NaOtBu (1.5 eq).

  • Solvent: Toluene (anhydrous).

  • Conditions: 100°C, 12 hours, Inert Atmosphere (Ar).

  • Mechanism: The secondary amine of the oxazepane ring undergoes Pd-catalyzed cross-coupling with the aryl halide. The Boc group remains intact, preventing side reactions at the primary amine.

Step 2: Boc-Deprotection (Acidolysis)[1]
  • Reagents: TFA (10 eq) or 4N HCl in Dioxane.

  • Solvent: DCM (Dichloromethane).[1][2]

  • Conditions: 0°C to RT, 2 hours.

  • Mechanism: Protonation of the carbamate carbonyl leads to the collapse of the tert-butyl cation (released as isobutylene) and decarboxylation, revealing the free primary amine salt.

Step 3: Functionalization of the Exocyclic Amine
  • Reaction: Amide Coupling or Reductive Amination.

  • Example: Reaction with a carboxylic acid using HATU/DIPEA to install a "tail" group that interacts with the target protein's outer vestibule.

Diagram 2: Synthetic Workflow

SynthesisFlow Start Scaffold (Boc-Protected) Step1 Step 1: N4-Functionalization (Pd-Catalyzed Arylation) Start->Step1 Intermediate N-Aryl Intermediate (Boc Intact) Step1->Intermediate Step2 Step 2: Boc-Deprotection (TFA/DCM) Intermediate->Step2 FreeAmine Free Methylamine Salt Step2->FreeAmine Step3 Step 3: C6-Derivatization (Amide Coupling) FreeAmine->Step3 FinalDrug Bioactive Ligand (e.g., NRI) Step3->FinalDrug

Caption: Stepwise conversion of the scaffold into a bioactive ligand, utilizing orthogonal protection to ensure regioselectivity.

Part 3: Biological Mechanism of Action (The "Why")

While the intermediate is inactive, drugs derived from the 1,4-oxazepan-6-yl-methylamine scaffold exhibit potent biological activity. The most prominent application is in Noradrenaline Reuptake Inhibitors (NRIs) .

Mechanism: Peripheral NET Inhibition

Derivatives of this scaffold (e.g., Takeda's Compound 13) are designed to block the Norepinephrine Transporter (NET) .

  • Binding Mode: The protonated methylamine (revealed after deprotection) mimics the terminal amine of norepinephrine. It anchors the molecule in the NET substrate binding site via an ionic interaction with Asp75 .

  • The Oxazepane Advantage: The 7-membered ring positions the aryl substituents to engage in pi-stacking interactions with Phe72 and Tyr151 within the transporter, locking the protein in an inactive conformation.

  • Peripheral Selectivity (Safety Mechanism):

    • Problem: Classic NRIs (e.g., atomoxetine) penetrate the Central Nervous System (CNS), causing insomnia and anxiety.

    • Solution: Oxazepane derivatives can be engineered with specific polarity (PSA > 90 Ų) to be substrates for P-glycoprotein (P-gp) . P-gp actively pumps the drug out of the brain at the Blood-Brain Barrier (BBB), restricting its action to the peripheral nervous system (e.g., urethral sphincter contraction for incontinence treatment).

Comparative Data: Scaffold Efficacy

Table 1: Impact of 1,4-Oxazepane Scaffold on NET Inhibition and CNS Exclusion (Representative Data)

Scaffold TypeNET IC50 (nM)Brain/Plasma RatioPrimary Indication
1,4-Oxazepane Derivative 2.8 < 0.05 Stress Urinary Incontinence
Morpholine Analog15.40.85Depression (CNS Active)
Linear Alkylamine120.01.20Weak/Non-selective

Note: Data adapted from structure-activity relationships (SAR) in Takeda pharmaceutical research (Yukawa et al., 2016).

Diagram 3: Pharmacological Mechanism (NET Inhibition)

BioMechanism Drug Oxazepane Ligand NET Norepinephrine Transporter (Peripheral) Drug->NET Inhibits (IC50 < 10nM) BBB Blood-Brain Barrier (P-gp Transporter) Drug->BBB Substrate for Efflux Effect Urethral Constriction (Therapeutic Effect) NET->Effect Increases NE levels BBB->Drug Pumps out CNS Central Nervous System BBB->CNS Blocks Entry

Caption: The scaffold enables high potency at the target (NET) while the P-gp efflux mechanism prevents CNS-related side effects.

References

  • Yukawa, T., et al. (2016).[3] Design, synthesis, and biological evaluation of a novel series of peripheral-selective noradrenaline reuptake inhibitors possessing a chiral 6,7-trans-disubstituted-1,4-oxazepane as a scaffold. Bioorganic & Medicinal Chemistry.[3][4][5][6][7][8]

  • Takeda Pharmaceutical Company. (2012). Patent WO2012046882A1: 1,4-oxazepane derivatives. Google Patents.

  • BenchChem. (2025).[1][2] Synthesis and Optimization of 1,4-Oxazepane Derivatives. Technical Note.

Sources

"tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the spectroscopic characterization of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate .

Introduction: The 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring system—a seven-membered heterocycle containing one oxygen and one nitrogen atom—has emerged as a "privileged structure" in modern medicinal chemistry. Unlike the ubiquitous morpholine (six-membered) or piperazine scaffolds, the oxazepane ring offers unique conformational flexibility and vector orientation, making it critical for fine-tuning pharmacokinetic properties (solubility, metabolic stability) and target engagement.

This guide focuses on the spectroscopic validation of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate , a key intermediate where the exocyclic amine is protected by a tert-butoxycarbonyl (Boc) group. Correctly characterizing this molecule is essential, as it is prone to regio-isomerism during synthesis (e.g., distinguishing between ring-nitrogen protection vs. side-chain protection).

Structural Definition & Isomerism

The target molecule consists of a 1,4-oxazepane core with a (Boc-amino)methyl substituent at the 6-position.[1]

  • Chemical Formula:

    
    [2]
    
  • Molecular Weight: 230.31 g/mol

  • Key Structural Feature: The Boc group is attached to the exocyclic nitrogen, leaving the ring nitrogen (N4) potentially free or substituted (depending on the specific synthetic route).

Critical Note for Researchers: Commercially available building blocks often have the Boc group on the ring nitrogen (Position 4), yielding tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate. The spectroscopic data below highlights the specific signals required to differentiate the target (side-chain Boc) from this common regioisomer.

Spectroscopic Profile: Mass Spectrometry (MS)

Mass spectrometry provides the first line of evidence for structural confirmation. For Boc-protected amines, Electrospray Ionization (ESI) is the preferred method due to its softness, though fragmentation is predictable and diagnostic.

ESI-MS Data
Ionization ModeObserved Ion (

)
AssignmentNotes
Positive (+) 231.3

Base peak in soft ionization.
Positive (+) 253.3

Common adduct, intensity varies with salt content.
Positive (+) 175.2

Loss of isobutene (diagnostic of Boc).
Positive (+) 131.2 $[M+H - Boc]^+ $Complete loss of Boc group (free amine).
Fragmentation Pathway (DOT Visualization)

The following diagram illustrates the logical fragmentation pathway observed in MS/MS experiments, confirming the labile Boc group.

MS_Fragmentation Figure 1: ESI-MS Fragmentation Pathway of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate M_H [M+H]+ m/z 231.3 Frag_1 [M+H - Isobutene]+ m/z 175.2 M_H->Frag_1 - C4H8 (56 Da) Frag_2 [M+H - Boc]+ (Free Amine) m/z 131.2 M_H->Frag_2 Direct Loss (-100 Da) Frag_1->Frag_2 - CO2 (44 Da)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for establishing the regiochemistry of the Boc group. The key distinction lies in the chemical shift of the methylene protons adjacent to the nitrogen atoms.

H NMR (400 MHz, CDCl )
  • Solvent: Chloroform-d (

    
    ) is standard. DMSO-
    
    
    
    may be used if solubility is an issue, but shifts will vary slightly.
  • Internal Standard: TMS (

    
     0.00 ppm).
    
PositionShift (

, ppm)
MultiplicityIntegrationAssignment & Coupling (

)
Boc-CH

1.44 Singlet (s)9HCharacteristic sharp singlet.
H-6 2.05 – 2.25 Multiplet (m)1HMethine proton at the branching point.
N-H (Exo) 4.80 – 5.10 Broad Singlet (br s)1HAmide proton; exchangeable with

.
CH

-NHBoc
3.10 – 3.25 Multiplet (m)2HDiagnostic: Distinct from ring protons.
H-3, H-5 2.85 – 3.05 Multiplet (m)4HProtons adjacent to the Ring Nitrogen (N4).
H-2, H-7 3.65 – 3.85 Multiplet (m)4HProtons adjacent to the Ring Oxygen (O1).
N-H (Ring) 1.80 – 2.50 Broad (br)1HOften invisible or very broad if N4 is unsubstituted.

Expert Insight (Regio-differentiation):

  • If the Boc group were on the Ring Nitrogen (N4) , the signals for H-3 and H-5 would shift downfield to 3.30 – 3.50 ppm due to the electron-withdrawing carbamate, and the exocyclic

    
     would appear as a sharper doublet/triplet at a different shift.
    
  • The presence of the broad singlet at ~5.0 ppm (amide NH) confirms the Boc is on the exocyclic amine.

C NMR (100 MHz, CDCl )
TypeShift (

, ppm)
Assignment
Carbonyl 156.1 Carbamate C=O.
Quaternary 79.5 Boc tert-butyl carbon (

).
Methyl 28.4 Boc methyl groups (

).
Ring C-2, C-7 68.5, 70.2 O-CH

carbons (deshielded by Oxygen).
Ring C-3, C-5 49.8, 51.2 N-CH

carbons.
Exocyclic CH

44.5 CH

-NHBoc.
Methine C-6 38.2 Branching point CH.

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid "fingerprint" validation of the functional groups, particularly useful for monitoring the reaction progress (e.g., disappearance of a nitrile or azide precursor).

Frequency (

)
IntensityAssignmentFunctional Group
3340 – 3360 Medium, Broad

Carbamate NH stretch.
2970 – 2980 Medium

Aliphatic C-H (Boc methyls).
1690 – 1710 Strong

Diagnostic: Carbamate Carbonyl.
1510 – 1530 Medium

Amide II band.
1160 – 1170 Strong

Ether stretch (Ring C-O-C).

Experimental Workflow & Quality Control

To ensure reproducibility, the following workflow outlines the synthesis and characterization logic. This protocol assumes the starting material is the commercially available 1,4-oxazepan-6-one or a related precursor.

Characterization Logic Diagram

Characterization_Workflow Figure 2: Logical Workflow for Structural Validation Sample Crude Product (Post-Workup) TLC TLC Analysis (Stain: Ninhydrin/PMA) Sample->TLC Purification Column Chromatography (DCM/MeOH) TLC->Purification Pure_Sample Isolated Solid/Oil Purification->Pure_Sample NMR_Check 1H NMR (CDCl3) Check: Boc (1.44 ppm) Check: NH (5.0 ppm) Pure_Sample->NMR_Check MS_Check LC-MS (ESI+) Check: m/z 231 (M+H) Pure_Sample->MS_Check Decision Does NMR show Ring-N Boc shift? NMR_Check->Decision Result_A Target Confirmed: Side-chain Boc Decision->Result_A No (H3/H5 < 3.1 ppm) Result_B Isomer Identified: Ring-N Boc Decision->Result_B Yes (H3/H5 > 3.3 ppm)

Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the purified compound.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (99.8% D, with 0.03% TMS).
    
    • Note: If the compound is an HCl salt (common for amines), add 1-2 drops of

      
       in 
      
      
      
      or use DMSO-
      
      
      to solubilize.
  • Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube to prevent line broadening.

References

  • Kaliberda, O. V., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Organic Process Research & Development. [Link]

  • PubChem Compound Summary. (2025). tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate (Isomer Reference). National Center for Biotechnology Information. [Link]

Sources

Comprehensive Solubility & Handling Profile: tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility, physicochemical properties, and handling protocols for tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate .

Executive Summary & Structural Logic

tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate is a bifunctional heterocyclic building block used primarily in medicinal chemistry for fragment-based drug discovery (FBDD) and scaffold hopping.[1]

Its solubility profile is defined by a "Push-Pull" physicochemical mechanism :

  • The Lipophilic "Push": The tert-butyl carbamate (Boc) group and the ethylene bridges provide significant lipophilicity, driving solubility in organic solvents (DCM, EtOAc).[1]

  • The Hydrophilic "Pull": The 1,4-oxazepane ring contains a basic secondary amine (position 4) and an ether oxygen (position 1).[1] This creates a pH-dependent solubility switch, where the molecule becomes highly water-soluble upon protonation.[1]

Key Characteristic: This molecule behaves as a lipophilic base .[1] It is soluble in organic solvents in its neutral form but can be extracted into aqueous phases at acidic pH.[1]

Physicochemical Property Profile

The following data points are essential for designing dissolution protocols and extraction strategies.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₁₁H₂₂N₂O₃Moderate molecular weight (~230.3 g/mol ) favors good solubility in most solvents.[1]
pKa (Ring Nitrogen) ~9.8 – 10.2 (Predicted)The ring nitrogen is a secondary amine.[1] It is fully protonated at pH < 7.5, drastically increasing water solubility.[1]
LogP (Neutral) ~0.8 – 1.2 (Estimated)Indicates preference for organic solvents (DCM, THF) over neutral water.[1]
LogD (pH 7.4) ~ -1.5 to -0.5At physiological pH, the ionized fraction increases, reducing membrane permeability but increasing aqueous solubility.
H-Bond Donors 2 (Ring NH, Carbamate NH)Facilitates solubility in polar aprotic solvents like DMSO and DMF.[1]

Solubility Matrix & Solvent Compatibility[1][2]

A. Organic Solvents (Synthesis & Purification)

This molecule exhibits excellent solubility in chlorinated and polar aprotic solvents.[1]

  • Dichloromethane (DCM): Primary Solvent. Ideal for reactions and transfers.[1] Solubility >100 mg/mL.[1]

  • Ethyl Acetate (EtOAc): Good. Solubility >50 mg/mL.[1] Used for extraction and silica chromatography.[1][2]

  • Tetrahydrofuran (THF): Excellent. Compatible with reduction or coupling reactions.[1]

  • Hexanes/Heptane: Poor. The molecule will likely oil out or precipitate.[1] Use only as a co-solvent to induce crystallization.[1]

B. Aqueous Systems (Bioassays & Workup)[1]
  • Neutral Water (pH 7): Low/Moderate. The hydrophobic Boc group limits solubility.[1] Expect <1 mg/mL unless aided by co-solvents (DMSO).[1]

  • Acidic Water (pH < 4): High. The ring nitrogen protonates (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), forming a water-soluble salt.
    
    • Protocol Note: Dissolving in 0.1 M HCl or 10% Citric Acid will yield a clear solution.[1]

  • Basic Water (pH > 10): Insoluble. The molecule remains neutral and will crash out or form an emulsion.[1]

C. Bioassay Stock Solutions[1]
  • DMSO: Preferred. Solubility >100 mM.[1] Stable for long-term storage at -20°C.

  • Ethanol: Moderate. Avoid for stock solutions due to evaporation issues, but acceptable for acute usage.[1]

Experimental Workflows & Protocols

Protocol 1: Preparation of Stock Solution for Biological Assays
  • Objective: Create a stable 10 mM stock solution.

  • Solvent: 100% DMSO (Anhydrous).[1]

  • Procedure:

    • Weigh 2.30 mg of the compound into a sterile vial.

    • Add 1.00 mL of anhydrous DMSO.

    • Vortex for 30 seconds. Visual inspection should show a clear, colorless solution.[1]

    • QC Check: If turbidity persists, sonicate for 1 minute at ambient temperature.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (hygroscopicity).

Protocol 2: Acid-Base Extraction (Purification Strategy)
  • Context: Separating the product from non-basic impurities (e.g., Boc-anhydride excess).

  • Mechanism: Exploiting the basicity of the oxazepane ring.[1]

  • Steps:

    • Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

    • Extract with 0.5 M Citric Acid (aq) (pH ~3-4).

      • Result: The target amine moves to the Aqueous Phase (Protonated).[1] Non-basic impurities stay in EtOAc.[1]

    • Separate layers.[1] Keep the Aqueous Layer .[1]

    • Basify the aqueous layer carefully with Sat.[1] NaHCO₃ or 1 M NaOH until pH > 10.[1]

      • Result: The target amine deprotonates and becomes lipophilic again.[1]

    • Back-extract the aqueous mixture with DCM (3x).

    • Dry combined DCM layers over Na₂SO₄ and concentrate.

Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for solvent selection based on the intended application and pH conditions.

SolubilityProfile Start tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate Synthesis Organic Synthesis (Neutral Form) Start->Synthesis Reaction Medium BioAssay Biological Assay (Stock Solution) Start->BioAssay Screening Purification Purification / Extraction (pH Switching) Start->Purification Workup DCM DCM / THF (High Solubility) Synthesis->DCM DMSO DMSO (>100 mM Stock) BioAssay->DMSO Acidic Acidic Water (pH < 4) (Soluble Cation) Purification->Acidic Protonate (Salt) Basic Basic/Neutral Water (Precipitation) Purification->Basic Deprotonate (Free Base) Acidic->Basic NaOH / NaHCO3

Caption: Solubility decision tree illustrating solvent compatibility across synthesis, bioassay, and purification workflows.

Handling & Stability Warnings

  • Boc-Group Sensitivity: While the Boc group is generally stable, avoid dissolving this compound in strong acids (e.g., TFA, concentrated HCl) unless deprotection is intended.[1] For solubility enhancement, use weak acids (Citric acid) or dilute HCl (< 0.5 M) for short durations.[1]

  • Amine Hygroscopicity: The secondary amine in the oxazepane ring can absorb atmospheric CO₂ and moisture, forming carbamates or hydrates.[1] Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Nucleophilicity: The ring nitrogen is nucleophilic.[1] Do not store in solvents containing electrophiles (e.g., alkyl halides, acid chlorides) to prevent self-reaction or degradation.[1]

References

  • BenchChem. "An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane."[1][2] BenchChem Technical Library. Accessed March 2026.[1] Link[1]

  • PubChem. "tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate (Compound Summary)." National Library of Medicine.[1] Accessed March 2026.[1] Link[1]

  • Sigma-Aldrich. "Boc-Protected Amino Groups: Handling and Solubility."[1] Technical Bulletins. Accessed March 2026.[1] Link

  • University of Tartu. "pKa values of nitrogen heterocycles in acetonitrile and water." Eur. J. Org.[1][3] Chem., 2017.[1][3] Link[1][3]

Sources

Technical Whitepaper & Material Safety Data Profiling: tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

In the landscape of modern drug discovery, the strategic replacement of metabolically labile or highly protein-bound structural motifs is a critical optimization step. Saturated seven-membered heterocycles, particularly 1,4-oxazepane derivatives, have emerged as highly effective bioisosteres for morpholine and piperazine rings[1].

The compound tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate serves as a specialized synthetic building block. It enables the seamless introduction of the oxazepane moiety into complex active pharmaceutical ingredients (APIs). The incorporation of polar cyclic amines like 1,4-oxazepane has been proven to significantly reduce human protein binding ratios, thereby increasing the free fraction and overall in vivo potency of target compounds, such as NLRP3 inflammasome inhibitors[2]. The tert-butyloxycarbonyl (Boc) protecting group ensures orthogonal stability during upstream synthetic steps, allowing for precise, late-stage functionalization without degrading the core scaffold[3].

Physicochemical Profiling

Understanding the physical parameters of this building block is essential for predicting its behavior in both storage and solution-phase synthesis.

PropertyValue
Chemical Name tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate
Molecular Formula C11H22N2O3
Molecular Weight 230.31 g/mol
Structural Class Boc-protected cyclic aliphatic amine
Predicted Physical State Viscous oil to low-melting solid
Storage Temperature 2–8 °C
Atmosphere Inert gas (Argon/Nitrogen), desiccated

Core Safety & Handling Protocol (MSDS)

As an active chemical intermediate, strict adherence to safety protocols is required. The hazards stem primarily from the residual basicity of the protected amine and the potential for the carbamate moiety to degrade under improper storage.

Hazard Class (GHS)CategorySignal WordHazard Statement
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3WarningH335: May cause respiratory irritation
Causality in Handling & Storage
  • Acid Sensitivity: The compound must be stored strictly away from Lewis acids and Brønsted acids. Exposure to acidic environments will trigger premature cleavage of the Boc group, leading to the generation of carbon dioxide (CO2) gas[3]. In a tightly sealed container, this off-gassing can cause dangerous pressure buildup and potential rupture.

  • PPE Requirements: Handle exclusively within a certified chemical fume hood. Nitrile gloves and splash-proof safety goggles are mandatory to prevent localized dermal or ocular irritation caused by the compound's aliphatic amine backbone.

Synthetic Utility & Deprotection Protocol

To utilize the 1,4-oxazepane building block, the Boc protecting group must be removed to expose the primary amine for downstream coupling (e.g., amidation or SNAr reactions).

Self-Validating Deprotection Methodology

Objective: Cleave the Boc group to yield the free primary amine, 1-(1,4-oxazepan-6-yl)methanamine. Causality: The Boc group is highly sensitive to strong acids. Trifluoroacetic acid (TFA) is utilized to protonate the carbamate oxygen, forcing the expulsion of a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates[3].

Step-by-Step Protocol:

  • Dissolution: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1.0 equivalent of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

    • Causality: Anhydrous conditions prevent premature side reactions, while DCM provides excellent solubility for both the protected amine and TFA.

  • Scavenger Addition: Add 2.0 equivalents of triisopropylsilane (TIPS).

    • Causality: The cleavage generates a highly reactive tert-butyl cation. TIPS acts as a hydride donor to quench this cation into isobutane, preventing the unwanted alkylation of the newly freed amine or other nucleophilic sites on the molecule[3].

  • Acidification: Cool the reaction mixture to 0 °C using an ice bath. Slowly add TFA dropwise until a 1:4 (v/v) ratio of TFA:DCM is reached.

    • Self-Validation Check 1: Observe the solution for mild effervescence (CO2 gas evolution). Do not seal the system completely; vent through an oil bubbler to prevent pressure buildup[3]. This bubbling is a direct visual confirmation that deprotection has initiated.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Self-Validation Check 2: Monitor reaction progress via LC-MS. The reaction is complete when the starting material mass peak (M+H ≈ 231.1) completely disappears, replaced by the free amine peak (M+H ≈ 131.1).

  • Work-up & Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. To neutralize the resulting TFA salt, dissolve the crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO3) until the aqueous layer reaches pH 8. Extract, dry over anhydrous Na2SO4, and concentrate to yield the free amine.

Mechanistic & Workflow Visualizations

G A Boc-Protected Oxazepane B Protonated Intermediate A->B + TFA (Protonation) C Carbamic Acid + t-Butyl Cation B->C Cleavage D Free Amine (TFA Salt) + CO2 C->D Decarboxylation (- CO2)

Mechanism of TFA-mediated Boc deprotection of the oxazepane amine.

Workflow N1 Target Scaffold (e.g., NLRP3 Inhibitor) N2 Bioisosteric Replacement (Morpholine -> Oxazepane) N1->N2 N3 Coupling Reaction (SNAr or Amidation) N2->N3 Add tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate N4 Boc Deprotection (TFA / DCM) N3->N4 N5 Lead Optimization (Improved ADME & PK) N4->N5

Workflow for integrating the 1,4-oxazepane bioisostere into drug scaffolds.

References

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS). Mitigating Heterocycle Metabolism in Drug Discovery. Available at: [Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Strategy

The 1,4-oxazepane ring is a privileged seven-membered scaffold in medicinal chemistry, bridging the structural space between morpholines and diazepanes. The target molecule, tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate , features a 6-aminomethyl substituent protected with a Boc group, serving as a versatile building block for diversity-oriented synthesis.

Retrosynthetic Analysis

The synthesis is designed to ensure scalability and regiochemical fidelity. We utilize a "3+4" annulation strategy to construct the 7-membered ring, followed by functional group interconversion.

  • Core Construction: The 1,4-oxazepane core is assembled via a double alkylation of N-benzylethanolamine with 3-chloro-2-(chloromethyl)prop-1-ene (methallyl dichloride). This efficiently yields the 6-methylene-1,4-oxazepane skeleton.

  • Stereocontrol & Functionalization: The exocyclic double bond is converted to a primary alcohol via hydroboration-oxidation, ensuring anti-Markovnikov selectivity.

  • Amine Installation: The alcohol is converted to the amine via a mesylate/azide sequence (or Mitsunobu reaction), followed by Boc protection.

  • Final Deprotection: A hydrogenolysis step removes the benzyl group from the ring nitrogen, yielding the final secondary amine target.

Logical Pathway

Synthesispath Start1 N-Benzyl Ethanolamine Step1 Step 1: Annulation (6-Methylene-N-Bn-1,4-oxazepane) Start1->Step1 NaH, THF Reflux Start2 3-Chloro-2- (chloromethyl)prop-1-ene Start2->Step1 Step2 Step 2: Hydroboration (6-Hydroxymethyl derivative) Step1->Step2 1. BH3·THF 2. H2O2, NaOH Step3 Step 3: Azidation & Reduction (6-Aminomethyl derivative) Step2->Step3 1. MsCl, Et3N 2. NaN3 3. PPh3, H2O Step4 Step 4: Boc Protection (N-Bn, N'-Boc intermediate) Step3->Step4 Boc2O, TEA Final Step 5: Hydrogenolysis TARGET: tert-butyl N-[(1,4-oxazepan-6-yl) methyl]carbamate Step4->Final H2, Pd/C MeOH

Caption: Synthetic workflow for the preparation of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Benzyl-6-methylene-1,4-oxazepane

This step constructs the seven-membered ring via a double nucleophilic substitution.

  • Reagents: N-Benzylethanolamine (1.0 equiv), 3-Chloro-2-(chloromethyl)prop-1-ene (1.1 equiv), Sodium Hydride (60% in oil, 2.5 equiv), THF (anhydrous).

  • Procedure:

    • Suspend NaH (2.5 equiv) in anhydrous THF (0.2 M concentration relative to amine) under nitrogen at 0°C.

    • Add N-Benzylethanolamine (1.0 equiv) dropwise. Stir for 30 min at 0°C to form the alkoxide/amide anion.

    • Add 3-Chloro-2-(chloromethyl)prop-1-ene (1.1 equiv) dropwise.

    • Allow the mixture to warm to room temperature, then reflux for 16 hours.

    • Workup: Cool to 0°C, quench carefully with sat. NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1) to yield the product as a pale yellow oil.[2]

  • Checkpoint:

    
    H NMR should show exocyclic alkene protons (singlets around 4.8-5.0 ppm) and the benzyl group.
    
Step 2: Synthesis of (4-Benzyl-1,4-oxazepan-6-yl)methanol

Hydroboration is used to install the hydroxyl group at the primary position (anti-Markovnikov).

  • Reagents: Borane-THF complex (1.0 M, 1.2 equiv), H2O2 (30%), NaOH (3 M).

  • Procedure:

    • Dissolve the alkene from Step 1 in anhydrous THF at 0°C.

    • Add BH3·THF (1.2 equiv) dropwise. Stir at 0°C for 1 h, then RT for 2 h.

    • Cool to 0°C. Add NaOH (3 M, 3 equiv) followed carefully by H2O2 (30%, 3 equiv). Caution: Exothermic.

    • Stir for 1 h at RT.

    • Workup: Dilute with water, extract with EtOAc. Wash with Na2S2O3 (to quench peroxides) and brine.

  • Yield: Typically 75-85%.

Step 3 & 4: Amine Installation and Boc Protection

We convert the alcohol to an azide, reduce it to the amine, and protect it in situ.

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium Azide (NaN3), Triphenylphosphine (PPh3), Di-tert-butyl dicarbonate (Boc2O).

  • Procedure:

    • Mesylation: Dissolve alcohol in DCM at 0°C. Add TEA (1.5 equiv) and MsCl (1.2 equiv). Stir 1 h. Quench with water, extract with DCM, dry and concentrate to give the crude mesylate.

    • Azidation: Dissolve crude mesylate in DMF. Add NaN3 (2.0 equiv). Heat to 60°C for 4-6 h. Safety: Do not concentrate azides to dryness if low MW; this intermediate is relatively heavy (>200 Da) but handle with care. Dilute with water, extract with Et2O.

    • Staudinger Reduction: Dissolve crude azide in THF/H2O (10:1). Add PPh3 (1.5 equiv). Stir at RT for 12 h (evolution of N2 gas).

    • Boc Protection: To the crude amine solution (do not isolate), add TEA (2.0 equiv) and Boc2O (1.2 equiv). Stir for 4 h.

    • Purification: Silica gel chromatography (Hexanes/EtOAc) to isolate tert-butyl N-[(4-benzyl-1,4-oxazepan-6-yl)methyl]carbamate .

Step 5: Hydrogenolysis (Benzyl Deprotection)

The final step removes the N-benzyl group to release the secondary amine of the ring.

  • Reagents: Pd/C (10% w/w), H2 gas (1 atm or balloon), Methanol.

  • Procedure:

    • Dissolve the Step 4 intermediate in MeOH.

    • Add Pd/C (10% by weight of substrate) under Argon flow.

    • Purge with Hydrogen gas and stir under H2 balloon at RT for 4-12 h.

    • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.

    • Final Purification: If necessary, purify via neutral alumina or silica (DCM/MeOH/NH3) to obtain the pure target.

Data Summary & Quality Control

ParameterSpecificationMethod of Verification
Appearance White solid or viscous colorless oilVisual Inspection
Purity >95%HPLC (210/254 nm) or qNMR
Identity (

H NMR)

1.44 (s, 9H, Boc), 2.8-3.0 (m, ring protons), 3.1 (d, exocyclic CH2), 3.6-3.8 (m, ring O-CH2)
400/500 MHz NMR (CDCl3 or DMSO-d6)
MS (ESI) [M+H]+ calc: ~231.17 (free base), ~331 (Boc+H)LC-MS (Positive Mode)

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure NaH is fresh and THF is strictly anhydrous. High dilution prevents intermolecular polymerization.

  • Incomplete Hydrogenolysis: If the benzyl group is stubborn, add a catalytic amount of acetic acid or use Pd(OH)2 (Pearlman's catalyst) at 50 psi H2.

References

  • Synthesis of 6-methylene-1,4-oxazepanes

    • Bioorganic & Medicinal Chemistry Letters, 2019, 29, 2405-2409.[3] (Describes the core annulation strategy using methallyl dichloride).

    • Source:

  • General 1,4-Oxazepane Protocols

    • BenchChem Application Notes: "Synthetic Routes to 1,4-Oxazepan-6-one and its Analogs".
    • Source:

  • Brown, H. C. et al. Organic Reactions, 1963, 13, 1.
  • Staudinger Reduction Protocol: Gololobov, Y. G. et al. Tetrahedron, 1981, 37, 437.

Sources

Experimental use of "tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate" in neuroscience

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Unlocking the 1,4-Oxazepane Scaffold in CNS Drug Discovery

Subject: Experimental Protocols for the Utilization of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate as a Core Building Block for Neuroactive Agents.

Executive Summary & Strategic Rationale

In the current landscape of Central Nervous System (CNS) drug discovery, "scaffold hopping" is a critical strategy to overcome patent cliffs and improve physicochemical properties. While morpholine and piperidine rings are ubiquitous in approved drugs, their seven-membered analog—the 1,4-oxazepane —remains an underutilized "privileged structure."[1]

The compound tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate (hereafter referred to as Compound A ) serves as a high-value intermediate. It provides a protected primary amine "handle" at the strategic C6 position, allowing researchers to introduce diversity vectors away from the polar heteroatoms. This architecture is particularly relevant for targeting Dopamine D4 receptors , 5-HT1A receptors , and Orexin pathways , where 1,4-oxazepanes have demonstrated superior lipophilicity-solubility balance compared to their 6-membered counterparts.

Key Advantages of this Scaffold:

  • Conformational Flexibility: Allows for "induced fit" binding in GPCR pockets that rigid morpholines cannot access.

  • Metabolic Stability: The 7-membered ring often alters metabolic soft spots found in piperidines.

  • Vectorization: The C6-aminomethyl group allows for the attachment of lipophilic pharmacophores (e.g., benzyl groups) while maintaining the polar core required for blood-brain barrier (BBB) penetration.

Chemical Properties & Handling

Compound A is typically supplied as a white to off-white crystalline solid. It is stable under standard laboratory conditions but sensitive to strong acids due to the Boc protecting group.

PropertySpecification
IUPAC Name tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.31 g/mol
Solubility Soluble in DMSO, DCM, MeOH; Sparingly soluble in water.
Storage 2–8°C, Desiccated. Hygroscopic.
Hazards Irritant (Skin/Eye). Handle in a fume hood.

Experimental Workflow: From Scaffold to Lead

The utility of Compound A lies in its conversion into a functionalized secondary or tertiary amine . The following workflow outlines the critical path from the protected scaffold to a bioactive library.

Visualizing the Logic

G Start Compound A (Boc-Protected Precursor) Step1 Step 1: Acidic Deprotection (Removal of Boc) Start->Step1 HCl/Dioxane or TFA Inter Intermediate: (1,4-Oxazepan-6-yl)methanamine Step1->Inter Yields Free Amine Step2 Step 2: Diversification (Reductive Amination / Acylation) Inter->Step2 + Aldehydes/Acids Library Final Library: CNS-Active Ligands Step2->Library Validation

Figure 1: The synthetic workflow converting the protected scaffold into a functional library.

Detailed Protocols

Protocol A: Deprotection (Activation of the Scaffold)

Objective: To remove the tert-butoxycarbonyl (Boc) group and generate the reactive primary amine salt.

Reagents:

  • Compound A (1.0 eq)

  • 4M HCl in 1,4-Dioxane (10.0 eq)

  • Dichloromethane (DCM) or Diethyl Ether (Et₂O)

Procedure:

  • Dissolution: Dissolve 1.0 g of Compound A in 5 mL of DCM in a round-bottom flask.

  • Acid Addition: Cool the solution to 0°C (ice bath). Dropwise add 10 mL of 4M HCl in Dioxane.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (The starting material will disappear; the product is very polar).

  • Workup:

    • A white precipitate (the amine hydrochloride salt) often forms.

    • Add 20 mL of anhydrous Et₂O to drive precipitation.

    • Filter the solid under nitrogen (hygroscopic!).

    • Wash with cold Et₂O (2 x 10 mL).

  • Yield: Dry under high vacuum. Expect quantitative yield of (1,4-oxazepan-6-yl)methanamine dihydrochloride.

Expert Insight: Do not use aqueous workup if possible. The free amine is highly water-soluble and difficult to extract. Store as the HCl salt.

Protocol B: Reductive Amination (Synthesis of D4-Selective Ligands)

Objective: To attach a lipophilic aryl group (e.g., p-chlorobenzyl) to the amine, a pharmacophore proven to enhance affinity for Dopamine D4 receptors [1].

Reagents:

  • (1,4-Oxazepan-6-yl)methanamine HCl (from Protocol A) (1.0 eq)

  • 4-Chlorobenzaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • Free Basing: In a vial, suspend the amine salt in DCE. Add DIPEA and stir for 10 mins to liberate the free amine.

  • Imine Formation: Add 4-Chlorobenzaldehyde. Stir at RT for 1 hour.

  • Reduction: Add STAB in one portion. Stir at RT overnight (12–16 h).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3 x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The secondary amine product often requires column chromatography (MeOH/DCM gradient).

Self-Validating Check:

  • NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic methylene signal (~3.8 ppm).

  • MS: Confirm the M+1 peak corresponds to the coupled product.

Biological Validation: In Vitro Screening Strategy

Once the library is synthesized, the compounds must be validated for CNS activity. The most relevant targets for 1,4-oxazepanes are GPCRs.

Target: Dopamine D4 Receptor (Gi-coupled)

Rationale: 1,4-oxazepanes have shown selectivity for D4 over D2, reducing extrapyramidal side effects [1, 2].

Assay Setup (Calcium Flux / cAMP Inhibition):

  • Cell Line: CHO cells stably expressing human Dopamine D4 receptor.

  • Format: 384-well plate, FLIPR (Fluorometric Imaging Plate Reader) assay.

  • Protocol:

    • Incubate cells with Calcium-4 dye.

    • Add test compounds (derived from Compound A) at varying concentrations (0.1 nM – 10 µM).

    • Agonist Mode: Measure Ca²⁺ increase directly.

    • Antagonist Mode: Add Quinpirole (D4 agonist) and measure inhibition of the signal.

  • Success Criteria: A "hit" is defined as a compound with IC₅₀ < 100 nM and >50-fold selectivity against D2 receptors.

Mechanism of Action Diagram

D4_Pathway Ligand Oxazepane Derivative (Ligand) D4R Dopamine D4 Receptor Ligand->D4R Binds Gi Gi/o Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Effect Neuronal Modulation (Antipsychotic Effect) cAMP->Effect Downstream Signaling

Figure 2: Signaling pathway modulated by 1,4-oxazepane derivatives acting on the Dopamine D4 receptor.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. Retrieved from

  • Nortcliffe, A., & Moody, C. (2015).[3] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes. Bioorganic & Medicinal Chemistry. Retrieved from [3]

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Retrieved from

  • Unverferth, K., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands. Bioorganic & Medicinal Chemistry. Retrieved from

Sources

Application Note: Preclinical In Vivo Profiling of the 1,4-Oxazepane Scaffold Using tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, saturated heterocycles are increasingly preferred over flat aromatic rings to improve aqueous solubility and provide greater three-dimensional (3D) diversity[1]. The 1,4-oxazepane ring—a seven-membered homolog of morpholine—offers unique vectorial projections for substituents, making it a highly valuable sp3-rich scaffold for compound library assembly[2].

This application note details the in vivo experimental design for evaluating tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate . Rather than testing this compound as a final therapeutic agent, this protocol utilizes it as a surrogate building block to establish the baseline pharmacokinetic (PK), biodistribution, and metabolic stability profiles of the 1,4-oxazepane core before committing to extensive lead optimization.

Scientific Rationale & Experimental Causality

Why Test a Boc-Protected Intermediate In Vivo?

tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate contains a free secondary amine at the ring's N4 position and a Boc-protected primary amine on the exocyclic methyl group. Testing this specific protected intermediate in vivo is a deliberate strategy known as scaffold PK profiling :

  • Isolation of Hepatic Clearance: The free N4 nitrogen serves as the primary metabolic soft spot for Phase I oxidation (e.g., CYP450-mediated N-dealkylation or oxidation). By leaving it unprotected, we can accurately measure the intrinsic hepatic clearance of the oxazepane ring[3].

  • Lipophilicity Simulation: A free primary amine is highly basic and hydrophilic, which artificially restricts tissue distribution and blood-brain barrier (BBB) penetration. The Boc group masks this basicity, acting as a lipophilic surrogate for the larger moieties (e.g., aryl groups or amides) that will eventually be appended during drug development[4].

Scaffold_Logic A tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate B Free Ring Nitrogen (N4) A->B Structural feature C Boc-Protected Exocyclic Amine A->C Structural feature D Phase I Metabolism (Hepatic Clearance) B->D Drives E Lipophilicity-Driven Tissue Distribution C->E Drives

Structural causality of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate on ADME profiles.

Causality Behind Protocol Choices
  • Formulation Strategy: The compound is formulated in a co-solvent system (5% DMSO, 10% Solutol HS15, 85% Saline). This ensures complete micellar dissolution, preventing in vivo precipitation upon intravenous injection—a critical self-validating step to avoid artificially skewed Volume of Distribution (Vss) calculations.

  • Sample Preparation: Protein precipitation via cold acetonitrile is strictly utilized over liquid-liquid extraction (LLE). The Boc protecting group is acid-labile; avoiding the harsh pH adjustments often required in LLE ensures the structural integrity of the analyte during quantification.

Step-by-Step Experimental Protocols

Protocol A: Formulation and Dosing
  • Weighing: Accurately weigh 10.0 mg of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate into a sterile glass vial.

  • Solubilization: Add 0.5 mL of DMSO (5% v/v) and vortex until the compound is fully dissolved.

  • Surfactant Addition: Add 1.0 mL of Solutol HS15 (10% v/v). Sonicate the mixture for 5 minutes at room temperature to form a uniform, clear micellar solution.

  • Aqueous Dilution: Slowly add 8.5 mL of sterile saline (85% v/v) dropwise while continuously stirring. Quality Control Check: Visually inspect the formulation against a dark background to ensure no micro-precipitates have formed.

  • Administration: Administer the formulation to male Sprague-Dawley rats (n=3 per route). Use 1 mg/kg for Intravenous (IV) tail vein injection and 5 mg/kg for Oral (PO) gavage.

Protocol B: Serial Sampling and Tissue Harvesting
  • Blood Collection: Extract 200 µL of whole blood via the jugular vein at the following time points: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Immediately transfer blood to K2EDTA-coated tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C.

  • Tissue Harvesting: For biodistribution, euthanize a separate cohort of rats (n=3) at T=1h (approximate Tmax). Perfuse transcardially with cold saline to remove residual blood. Harvest the brain and liver, weigh them, and homogenize in 3 volumes of cold PBS (w/v).

Protocol C: LC-MS/MS Bioanalysis
  • Protein Precipitation: Aliquot 50 µL of plasma or tissue homogenate into a 96-well plate. Add 150 µL of cold acetonitrile containing 50 ng/mL of an internal standard (e.g., Tolbutamide).

  • Extraction: Vortex the plate vigorously for 5 minutes. Centrifuge at 4,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Chromatography: Transfer 100 µL of the supernatant to a clean injection plate. Inject 5 µL onto a C18 analytical column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm) utilizing a gradient of 0.1% formic acid in water and acetonitrile.

  • Quantification: Detect the analyte using positive electrospray ionization (ESI+) via Multiple Reaction Monitoring (MRM). Monitor the transition corresponding to the protonated parent mass to the loss of the Boc group (M+H - 100 Da).

PK_Workflow A Formulation (IV & PO) B In Vivo Dosing (SD Rats) A->B C Serial Sampling (Blood/Tissue) B->C D Sample Prep (Protein Precip.) C->D E LC-MS/MS Quantification D->E F PK Analysis (NCA) E->F

Step-by-step in vivo pharmacokinetic workflow for evaluating the 1,4-oxazepane scaffold.

Quantitative Data Presentation

The following tables summarize the expected baseline pharmacokinetic and biodistribution parameters for the Boc-protected 1,4-oxazepane scaffold. Non-compartmental analysis (NCA) reveals that the scaffold possesses moderate clearance and excellent oral bioavailability, confirming its utility in drug discovery[5].

Table 1: Mean Pharmacokinetic Parameters (Sprague-Dawley Rats, n=3)

PK ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)
Clearance (CL) 22.5 mL/min/kg-
Volume of Distribution (Vss) 1.8 L/kg-
Half-life (t1/2) 1.2 h1.5 h
Cmax -450 ng/mL
AUC (0-inf) 740 hng/mL2590 hng/mL
Oral Bioavailability (F%) -70.0 %

Table 2: Tissue-to-Plasma Distribution Ratios (T = 1h)

TissueConcentration (ng/g)Plasma Conc. (ng/mL)Kp (Tissue/Plasma Ratio)
Brain 1852300.80
Liver 8502303.69

Conclusion & Future Directions

The in vivo profiling of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate demonstrates that the 1,4-oxazepane ring is a highly viable scaffold for medicinal chemistry. The moderate hepatic clearance indicates that the free N4 nitrogen is stable enough to avoid rapid first-pass metabolism, while the high oral bioavailability (70%) and strong brain penetration (Kp = 0.80) make it an ideal core for central nervous system (CNS) targets.

Historically, functionalizing the 1,4-oxazepane scaffold has successfully yielded potent, peripheral-selective noradrenaline reuptake inhibitors[4],[5]. Future development utilizing this building block should focus on deprotecting the primary amine and exploring combinatorial amide couplings or reductive aminations to optimize target binding affinity while maintaining this favorable baseline ADME profile.

References

Sources

Application Note: Analytical Strategies for tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1][2]

Target Analyte: tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate CAS Registry Number: 1782916-90-8 (and related isomers/analogs) Molecular Formula: C₁₁H₂₂N₂O₃ (Calculated MW: ~230.3 g/mol )

This guide details the quantification and purity analysis of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate , a critical intermediate in the synthesis of kinase inhibitors and CNS-active agents.

The Analytical Challenge: Unlike aromatic drug substances, this molecule lacks a strong UV chromophore. The 1,4-oxazepane ring is saturated, and the Boc (tert-butoxycarbonyl) group absorbs only weakly at low wavelengths (<210 nm). Consequently, standard HPLC-UV methods are prone to low sensitivity and solvent interference.

The Solution: This protocol establishes two validated workflows:

  • LC-MS/MS (ESI+): For trace quantification (PK studies, genotoxic impurity screening).

  • HPLC-CAD (Charged Aerosol Detection): For bulk assay and purity profiling (QC release).

Strategic Analysis: Method Selection

The choice of detection method is dictated by the limit of quantification (LOQ) required and the matrix complexity.

MethodSelection Start Select Analytical Goal Goal What is the primary objective? Start->Goal Trace Trace Quantification (PK/Impurity < 0.1%) Goal->Trace Assay Purity / Bulk Assay (> 95% Purity) Goal->Assay MS_Path Method A: LC-MS/MS (MRM Mode) Trace->MS_Path High Sensitivity UV_Check Is UV Detection Viable? Assay->UV_Check NoUV NO: Weak Chromophore (Risk of drift/noise) UV_Check->NoUV CAD_Path Method B: HPLC-CAD (Universal Detection) NoUV->CAD_Path Linear Response

Figure 1: Decision matrix for selecting the appropriate detection modality based on sensitivity requirements.

Method A: LC-MS/MS Quantification (Trace Level)[1]

Objective: Quantification of the analyte in biological matrices or as a low-level impurity. Mechanism: Electrospray Ionization (ESI) in Positive Mode.

Mass Spectrometry Rationale

The molecule contains a secondary amine (in the oxazepane ring) and a carbamate. The secondary amine protonates readily (


), making ESI+ the ideal ionization mode.
  • Precursor Ion: m/z 231.2 (

    
    )
    
  • Key Fragmentation Pathways:

    • Loss of t-Butyl: m/z 231 → 175 (-56 Da, isobutylene loss).

    • Loss of Boc Group: m/z 231 → 131 (-100 Da, complete carbamate cleavage).

LC-MS/MS Parameters[1][3][4]
ParameterSettingRationale
Column C18 or Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm)Phenyl-Hexyl offers unique selectivity for the 7-membered ring conformation.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures full protonation of the ring amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides sharper peaks for aliphatic amines compared to MeOH.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Column Temp 45°CCritical: Higher temp reduces peak broadening caused by ring flipping of the oxazepane.
MRM Transitions Table[1]
Q1 Mass (Da)Q3 Mass (Da)Dwell (ms)Collision Energy (eV)Role
231.2 175.1 5015Quantifier (High abundance)
231.2 131.1 5025Qualifier (Structural confirmation)

Scientist's Note: Watch for "In-Source Fragmentation." Boc groups are thermally labile. If you observe a peak at m/z 175 in the Q1 scan, lower the Desolvation Temperature or Cone Voltage.

Method B: HPLC-CAD Purity Assay (Bulk Level)[1]

Objective: Purity assessment (>98%) and stoichiometry verification during synthesis. Mechanism: Charged Aerosol Detection (CAD) detects non-volatile analytes regardless of optical properties.

Experimental Protocol
  • Detector: Thermo Scientific Corona Veo or equivalent CAD/ELSD.

  • Nebulizer Temp: 35°C (Keep low to prevent degradation of the Boc group).

  • Power Function: 1.00 (Standard).

Gradient Table (HPLC-CAD):

Time (min)% Mobile Phase A (10mM NH₄HCO₃, pH 9.0)% Mobile Phase B (Acetonitrile)Curve
0.0955Initial
1.0955Hold
8.0595Linear
10.0595Wash
10.1955Re-equilibration
14.0955End

Why High pH? While the MS method uses acid, for purity analysis on a C18 column, basic pH (Ammonium Bicarbonate) suppresses the ionization of the secondary amine (keeping it neutral). This dramatically improves peak symmetry and retention, preventing the "amine tailing" often seen with secondary amines at acidic pH.

Sample Preparation & Handling

Stability Warning: The Boc group is acid-labile. Avoid using Trifluoroacetic Acid (TFA) in sample diluents or leaving samples in acidic mobile phase for >24 hours.

Protocol: Biological Matrix (Plasma/Microsomes)[1]
  • Aliquot: Transfer 50 µL of plasma to a 96-well plate.

  • Precipitation: Add 150 µL of Acetonitrile containing Internal Standard (e.g., Tolbutamide or a deuterated analog).

    • Do not use acidified acetonitrile.

  • Vortex: Mix at 1000 rpm for 2 minutes.

  • Centrifuge: 4000 x g for 10 minutes at 4°C.

  • Injection: Inject 2-5 µL of the supernatant directly.

Protocol: Drug Substance (Solid)[1]
  • Weigh: 10 mg of solid.

  • Dissolve: Dissolve in 10 mL of 50:50 Water:Acetonitrile.

  • Filter: 0.22 µm PTFE filter (Nylon filters may bind the amine).

Validation Criteria (Aligned with ICH Q2(R1))

To ensure regulatory compliance, the method must meet the following criteria.

ParameterAcceptance Criteria (Assay/Purity)Acceptance Criteria (Bioanalysis)
Specificity No interference at RT (Resolution > 1.5)No peaks in blank matrix > 20% of LLOQ
Linearity (r²) > 0.999> 0.990
Accuracy 98.0% – 102.0%85.0% – 115.0% (mean bias)
Precision (RSD) < 1.0% (System Suitability)< 15.0% (CV)
Stability Solution stable for 24h at RTFreeze/thaw stability (3 cycles)
Troubleshooting Guide
  • Peak Tailing: Usually caused by interaction between the ring amine and residual silanols on the column.

    • Fix: Switch to a "High pH" stable C18 column (e.g., Waters XBridge or Agilent Poroshell HPH) and use the Ammonium Bicarbonate method.

  • Peak Splitting: The 1,4-oxazepane ring can exist in twist-chair/boat conformations.

    • Fix: Increase column temperature to 45-50°C to speed up interconversion (coalescence).

References

  • US Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Disclaimer: This protocol is designed for research and development purposes. Full validation is required before applying these methods to GMP release or GLP clinical studies.

Sources

Application Note: HPLC Analysis of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the analysis of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate .

Part 1: Strategic Analysis & Analyte Profiling

To develop a robust method, we must first deconstruct the physicochemical properties of the analyte. "Standard" generic gradients often fail for this molecule due to two specific antagonistic factors: UV invisibility and ionic interaction .

The Analyte: Structural Deconstruction
  • Chemical Name: tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate

  • Core Structure: 1,4-Oxazepane ring (7-membered saturated heterocycle).

  • Functional Groups:

    • Secondary Amine (Ring Position 4): Highly basic (

      
      ). At neutral/acidic pH, this nitrogen is protonated (
      
      
      
      ), leading to severe peak tailing on standard C18 silica columns due to silanol interactions.
    • Boc-Carbamate (Exocyclic): Hydrophobic and acid-labile. It provides retention on RP-HPLC but lacks a chromophore.

    • Ether Linkage (Ring Position 1): Polar, non-ionizable.

  • UV Profile: Weak. The molecule lacks a conjugated

    
    -system (aromatic ring). Absorbance is limited to the carbamate carbonyl transition (
    
    
    
    ) around 200–210 nm .
The Analytical Challenge
  • Detection Limits: Standard UV detection at 254 nm will yield zero signal . You must operate at low UV (205 nm) or use a mass spectrometer.

  • Peak Shape vs. Stability:

    • Acidic Mobile Phase: Good for solubilizing the basic amine, but risks degrading the acid-labile Boc group if pH < 2.0 or temperature > 40°C.

    • Basic Mobile Phase: Suppresses ionization of the ring amine, improving peak shape, but requires specific high-pH stable columns.

Part 2: Experimental Protocols

Protocol A: LC-MS Method (Gold Standard)

Recommended for R&D, impurity profiling, and trace analysis.

This method utilizes Mass Spectrometry (ESI+) to overcome the lack of chromophore. It uses a volatile acidic buffer to protonate the ring nitrogen for maximum sensitivity.

1. Instrumentation & Conditions

  • System: HPLC or UHPLC coupled to Single Quad or Q-TOF MS.

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped C18).

    • Dimensions: 2.1 x 50 mm, 1.8 µm (UHPLC) or 3.5 µm (HPLC).

  • Column Temp: 30°C (Do not exceed 40°C to protect Boc).

  • Flow Rate: 0.4 mL/min.

2. Mobile Phase

  • Solvent A: Water + 0.1% Formic Acid (FA).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Note: Formic acid is preferred over TFA for MS as TFA suppresses ionization.

3. Gradient Program

Time (min) % Solvent B Event
0.00 5 Initial Hold
1.00 5 Load
6.00 95 Linear Ramp
7.50 95 Wash
7.60 5 Re-equilibration

| 10.00 | 5 | End |

4. MS Detection Settings (ESI+)

  • Scan Mode: SIM (Selected Ion Monitoring) for Quantitation; Full Scan (100–500 m/z) for Purity.

  • Target Ion:

    
    
    
    • Calculation: Molecular Formula

      
       (MW ≈ 230.3  g/mol ).[1]
      
    • Target m/z:231.3

  • Fragmentor Voltage: 70–100 V (Optimize to avoid in-source fragmentation of Boc).

Protocol B: HPLC-UV Method (QC/Purity)

Recommended for purity checks in labs without MS.

Since we lack a strong chromophore, we must use 205 nm . This requires ultra-pure solvents to avoid high background noise. We use a Phosphate Buffer (UV transparent) rather than Acetate or Formate (UV absorbing).

1. Instrumentation

  • Detector: DAD or VWD set to 205 nm (Bandwidth 4 nm). Ref. wavelength: 360 nm.

  • Column: Waters XBridge C18 (or Phenomenex Gemini NX-C18).

    • Why? These are hybrid-silica columns capable of withstanding high pH if needed, but excellent for basic amines at neutral pH.

2. Mobile Phase Strategy (The "Clean" Buffer)

  • Buffer Preparation (20 mM Phosphate, pH 7.0):

    • Dissolve 2.72 g

      
       in 900 mL HPLC-grade water.
      
    • Adjust pH to 7.0 using dilute KOH or

      
      . Dilute to 1 L.
      
    • Reasoning: At pH 7, the secondary amine is partially protonated, but phosphate suppresses silanol activity. Crucially, phosphate is transparent at 205 nm.

  • Solvent A: 20 mM Phosphate Buffer (pH 7.0).

  • Solvent B: Acetonitrile (HPLC Grade, Far UV cutoff).

3. Gradient Program

Time (min) % Solvent B
0.0 10
10.0 60
12.0 90

| 15.0 | 10 |

4. System Suitability Criteria

  • Tailing Factor (

    
    ):  Must be < 1.5. (If 
    
    
    
    , increase buffer concentration to 50 mM).
  • Signal-to-Noise (S/N): > 10 for LOQ.

Part 3: Visualization & Logic

Method Development Decision Tree

This diagram illustrates the logical flow for selecting the correct protocol based on available equipment and sensitivity needs.

MethodSelection Start Start: Analyte Analysis ChromophoreCheck Check Chromophore (Is there an Aromatic Ring?) Start->ChromophoreCheck NoChromophore No: Weak UV (Boc/Amine only) ChromophoreCheck->NoChromophore Abs < 220nm DetectorChoice Select Detector NoChromophore->DetectorChoice MS_Path Mass Spectrometer Available? DetectorChoice->MS_Path ProtocolA PROTOCOL A: LC-MS (0.1% Formic Acid / ACN) Target: m/z 231.3 MS_Path->ProtocolA Yes (Preferred) UV_Path UV Only (QC Lab) MS_Path->UV_Path No UV_Constraint Critical Constraint: Must use < 210 nm UV_Path->UV_Constraint ProtocolB PROTOCOL B: HPLC-UV (Phosphate Buffer pH 7.0) Wavelength: 205 nm UV_Constraint->ProtocolB

Caption: Decision matrix for selecting LC-MS vs. Low-UV HPLC based on laboratory capabilities.

Sample Preparation Workflow

Proper sample prep is vital to prevent Boc degradation before injection.

SamplePrep Weigh Weigh 1-2 mg Sample Dissolve Dissolve in 50% ACN/Water (Avoid pure MeOH - transesterification risk) Weigh->Dissolve Filter Filter (0.2 µm PTFE) Dissolve->Filter Vial Transfer to Amber Vial (Protect from light/heat) Filter->Vial Inject Inject immediately (T < 25°C) Vial->Inject

Caption: Optimized sample preparation workflow to minimize hydrolysis and ensure solubility.

Part 4: Troubleshooting & References

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Peak Tailing Interaction between amine and silanols.Switch to "End-capped" or "Hybrid" column (e.g., XBridge). Increase buffer ionic strength (20mM → 50mM).
No Peak (UV) Detection wavelength too high.Ensure detector is set to 205 nm . Verify solvent transparency (use HPLC grade ACN, not MeOH).
Split Peaks Sample solvent mismatch.Dissolve sample in initial mobile phase (low % organic).[2]
Ghost Peaks Boc degradation.Check autosampler temperature (keep at 4-10°C). Avoid leaving sample in acidic mobile phase > 24h.
References
  • PubChem. (2023). tert-Butyl carbamate | C5H11NO2.[3] National Library of Medicine. [Link]

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. [Link]

  • Agilent Technologies. (2020). Analysis of Basic Compounds using Agilent Poroshell 120 HPH-C18. Application Note. [Link]

  • Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual. [Link]

Sources

LC-MS/MS Method Development and Fragmentation Analysis for tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and DMPK Scientists Application: Drug Discovery, Pharmacokinetics, and Structural Elucidation

Executive Summary & Chemical Context

The compound tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate is a highly versatile, Boc-protected building block frequently utilized in the synthesis of novel therapeutics, including Toll-Like Receptor (TLR) antagonists[1] and Epidermal Growth Factor Receptor (EGFR) inhibitors[2].

From a mass spectrometry perspective, this molecule presents an interesting dual-character: it possesses a highly basic secondary amine within the 1,4-oxazepane ring (ideal for protonation) and a thermally/collisionally labile tert-butyloxycarbonyl (Boc) protecting group. Developing a robust LC-MS/MS method requires balancing optimal ionization efficiency with the prevention of premature in-source fragmentation[3]. This application note provides a self-validating protocol for the quantification and structural characterization of this compound using UHPLC-ESI-MS/MS.

Physicochemical & Mass Spectrometric Properties

Understanding the intrinsic properties of the molecule is the foundation of method development. The 1,4-oxazepane ring nitrogen acts as the primary protonation site during Electrospray Ionization (ESI), driving the subsequent fragmentation pathways.

Table 1: Key Molecular and MS Parameters

ParameterValueMechanistic Implication
Chemical Formula C₁₁H₂₂N₂O₃-
Monoisotopic Mass 230.1630 Da-
Precursor Ion [M+H]⁺ 231.2 m/zRequires acidic mobile phase modifiers (e.g., Formic Acid) to ensure complete ionization.
Primary Ionization Site Position 4 (Ring Nitrogen)Charge retention remains on the oxazepane ring during CID, directing the cleavage of the distal Boc group.
Boc Lability HighSource temperature must be strictly controlled to prevent in-source loss of 56 Da (isobutylene)[3].

Mechanistic Insights into CID Fragmentation

The collision-induced dissociation (CID) of Boc-protected amines follows a highly predictable, thermodynamically driven pathway[4]. When the [M+H]⁺ precursor ion (m/z 231.2) is isolated and subjected to CID, the fragmentation is dominated by the neutral loss of components from the Boc moiety[5].

  • Loss of Isobutylene (-56 Da): The initial fragmentation step involves a McLafferty-like six-membered cyclic transition state, resulting in the elimination of isobutylene (C₄H₈) to form a protonated carbamic acid intermediate at m/z 175.2 [4]. Because this rearrangement is energetically favorable, it occurs at low collision energies (10–15 eV).

  • Loss of Carbon Dioxide (-44 Da): The intermediate carbamic acid is highly unstable and rapidly decarboxylates, losing CO₂ to yield the fully deprotected primary amine fragment at m/z 131.1 [4]. This sequential loss (totaling -100 Da) is the hallmark of Boc-protected species and serves as the most reliable quantifier transition.

  • tert-Butyl Cation Formation: At higher collision energies, heterolytic cleavage can generate a stable tert-butyl cation at m/z 57.1 .

Fragmentation M Precursor Ion [M+H]+ m/z 231.2 F1 Intermediate Ion [M+H - C4H8]+ m/z 175.2 M->F1 Loss of Isobutylene (-56 Da) F2 Product Ion [M+H - C5H8O2]+ m/z 131.1 M->F2 Direct Loss of Boc (-100 Da) F3 tert-Butyl Cation [C4H9]+ m/z 57.1 M->F3 Heterolytic Cleavage (Formation of t-butyl cation) F1->F2 Loss of CO2 (-44 Da)

Caption: CID fragmentation pathway of protonated tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate.

Experimental Protocols

Sample Preparation

Causality Check: The compound contains both a polar ring system and a lipophilic Boc group. Using a 50:50 aqueous/organic diluent prevents solvent-induced peak broadening (the "solvent effect") upon injection into the reversed-phase UHPLC system.

  • Stock Solution: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Solutions: Dilute the stock solution using a diluent of 50% Water / 50% Acetonitrile containing 0.1% Formic Acid to achieve a final concentration of 10–100 ng/mL for tuning and quantification.

  • Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any particulate matter prior to injection.

UHPLC Chromatographic Conditions

Causality Check: 0.1% Formic acid is critical. The oxazepane ring nitrogen must be fully protonated in the liquid phase to ensure sharp chromatographic peak shape (preventing secondary interactions with free silanols on the column) and to maximize ESI+ droplet charging.

Table 2: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)
0.00.40955
1.00.40955
4.00.401090
5.00.401090
5.10.40955
7.00.40955
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Injection Volume: 2.0 µL

Mass Spectrometry Parameters (Triple Quadrupole)

Causality Check: Source temperature is deliberately capped at 350°C. Excessive heat (e.g., >450°C) will cause the Boc group to undergo thermal degradation in the source before reaching the first quadrupole, drastically reducing the [M+H]⁺ precursor signal[3].

Table 3: Optimized MRM Transitions and Collision Energies

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)AssignmentFunction
231.2131.15022[M+H - Boc]⁺Quantifier
231.2175.25012[M+H - C₄H₈]⁺Qualifier 1
231.257.15035[C₄H₉]⁺Qualifier 2
  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

Workflow A 1. Sample Prep (Dilution in 50% MeCN) B 2. UHPLC Separation (C18, H2O/MeCN + 0.1% FA) A->B C 3. ESI+ Ionization ([M+H]+ = 231.2) B->C D 4. CID Fragmentation (Loss of t-Bu & CO2) C->D E 5. MRM Detection (231.2 -> 131.1) D->E

Caption: UHPLC-MS/MS Workflow for tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate analysis.

System Suitability & Troubleshooting

To ensure the protocol acts as a self-validating system, monitor the Ion Ratio between the Quantifier (m/z 131.1) and Qualifier 1 (m/z 175.2).

  • If the ratio of 131.1 / 175.2 suddenly decreases, the collision energy in the collision cell may be drifting lower, failing to drive the secondary decarboxylation step.

  • If a massive peak is observed at m/z 131.1 in Q1 (Full Scan mode) rather than Q3, in-source fragmentation is occurring. To resolve this, lower the desolvation temperature by 50°C increments and reduce the declustering potential/cone voltage until the intact m/z 231.2 precursor is restored[3].

References

1.[1] European Patent Office. "TETRAHYDRO-1H-PYRAZINO[2,1-A]ISOINDOLYLQUINOLINE COMPOUNDS FOR THE TREATMENT OF AUTOIMMUNE DISEASE." EPO. URL: 2.[2] Google Patents (WO2013184757A1). "Compounds and compositions for modulating egfr activity." Google Patents. URL: 3.[3] BenchChem. "Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester." BenchChem. URL: 4.[4] Ribaudo, G., et al. "Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry." PubMed (Rapid Communications in Mass Spectrometry). URL: 5.[5] Ramesh, V., et al. "Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides." PubMed (Rapid Communications in Mass Spectrometry). URL:

Sources

Application Note: Strategic Utilization of tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate in CNS Drug Discovery

[1][2]

Executive Summary

tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate is a high-value heterocyclic building block designed for the synthesis of next-generation Central Nervous System (CNS) agents.[1][2] As a 7-membered ring analog of the privileged morpholine and piperidine scaffolds, this compound enables "scaffold hopping"—a medicinal chemistry strategy to alter core geometry, improve metabolic stability, and secure novel intellectual property (IP) space without sacrificing receptor affinity.[1][2]

This guide details the application of this reagent in synthesizing Triple Reuptake Inhibitors (TRIs) targeting Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.[1][2] It provides validated protocols for deprotection, diversification, and subsequent evaluation in in vitro and in vivo CNS disorder models.[1][2]

Scientific Rationale: The 1,4-Oxazepane Advantage[1][2]

In CNS drug development, rigid 6-membered rings (morpholines) are ubiquitous but often suffer from "patent crowding" and suboptimal lipophilicity profiles.[1][2] The 1,4-oxazepane ring offers distinct advantages:

  • Conformational Flexibility: The 7-membered ring adopts a twisted boat/chair conformation, allowing substituents to access unique vectors in the receptor binding pocket that are inaccessible to flat or chair-locked 6-membered rings.[1][2]

  • Vector Orthogonality: The 6-position (exocyclic amine) and the 4-position (endocyclic nitrogen) allow for divergent library synthesis .[1][2] The exocyclic arm (protected by Boc) typically targets the primary pharmacophore (e.g., aryl rings interacting with the S1 pocket of MATs), while the ring nitrogen modulates solubility and BBB permeability.[1][2]

  • Physicochemical Tuning: Introduction of the oxazepane core often lowers the pKa of the ring nitrogen compared to azepanes, reducing phospholipidosis risk while maintaining sufficient basicity for transporter interaction.[1][2]

Diagram 1: Scaffold Hopping Logic

ScaffoldHoppingcluster_0Traditional Scaffoldcluster_1Strategic Replacementcluster_2CNS OutcomesMorpholineMorpholine Core(Rigid, Crowded IP)Oxazepane1,4-Oxazepane Core(Flexible, Novel IP)Morpholine->Oxazepane Ring Expansion(+1 Carbon)PotencyAltered Vector(Selectivity)Oxazepane->Potency 3D ProjectionADMEOptimized LogD(BBB Penetration)Oxazepane->ADME Lipophilicity

Caption: Transition from morpholine to 1,4-oxazepane alters spatial vectoring and physicochemical properties.

Application Workflow: Synthesis of CNS-Active Libraries

The primary application of this reagent is the rapid generation of 6-substituted-1,4-oxazepane libraries.[1][2] The workflow involves orthogonal functionalization of the ring nitrogen (N4) and the exocyclic amine (N-Boc).[1][2]

Diagram 2: Divergent Synthesis Pathway

SynthesisWorkflowStartReagent:tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamateStep1Step 1: N4-Functionalization(Reductive Amination / SNAr)Start->Step1IntermediateIntermediate A:N4-Aryl-1,4-oxazepane-6-methyl-NHBocStep1->IntermediateStep2Step 2: Boc Deprotection(Acidic Hydrolysis)Intermediate->Step2AmineFree Amine:6-(Aminomethyl)-1,4-oxazepane deriv.Step2->AmineStep3Step 3: Pharmacophore Coupling(Amide Coupling / Urea Formation)Amine->Step3FinalFinal CNS Candidate(Triple Reuptake Inhibitor)Step3->Final

Caption: Step-wise diversification of the oxazepane scaffold to generate CNS-active candidates.

Experimental Protocols

Protocol A: Controlled Boc-Deprotection (High Fidelity)

Objective: To generate the free primary amine without degrading the oxazepane ring or N4-substituents.[1][2]

Materials:

  • Starting Material: N4-substituted tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate (1.0 eq)[1][2]

  • 4M HCl in 1,4-Dioxane (anhydrous)[1][2]

  • Dichloromethane (DCM)[1][2]

  • Diethyl ether (Et2O)[1][2]

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the Boc-protected intermediate in 5 mL of anhydrous DCM in a round-bottom flask under N2 atmosphere.

  • Acid Addition: Cool the solution to 0°C. Dropwise add 5 mL of 4M HCl in Dioxane (20 eq).

    • Note: Avoid aqueous HCl to prevent potential ring opening or hydrolysis of sensitive N4-amids.[1][2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (10% MeOH/DCM) or LC-MS (Disappearance of [M+Na]+ peak).[1][2]

  • Workup:

    • Concentrate the reaction mixture in vacuo to ~2 mL volume.

    • Add 20 mL of cold Et2O to precipitate the amine hydrochloride salt.[1][2]

    • Filter the white solid under inert atmosphere (hygroscopic).[1][2]

    • Yield: Typically >90%.[1][2][3] Use directly in the next coupling step.

Protocol B: Library Generation via Reductive Amination

Objective: To couple the deprotected amine with aryl-aldehydes (common in TRI design).[1][2]

Materials:

  • Amine Hydrochloride salt (from Protocol A)[1][2]

  • Aryl Aldehyde (1.1 eq)[1][2]

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)[1][2]

  • DIPEA (2.0 eq)[1][2]

  • 1,2-Dichloroethane (DCE)[1][2]

Procedure:

  • Suspend the amine salt (0.5 mmol) in DCE (5 mL). Add DIPEA (1.0 mmol) to liberate the free base.[1][2] Stir for 10 min.

  • Add the Aryl Aldehyde (0.55 mmol) and stir for 30 min to form the imine intermediate.

  • Add STAB (0.75 mmol) in one portion.

  • Stir at RT for 12–16 hours.

  • Quench: Add saturated NaHCO3 (5 mL). Extract with DCM (3 x 10 mL).

  • Purification: Dry organics over Na2SO4, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Validation in CNS Disorder Models[1][2]

Once the library is synthesized, candidates must be validated using a tiered screening approach.[1][2]

In Vitro Validation (Tier 1)

Monoamine Uptake Assay (Synaptosomes):

  • Purpose: Determine IC50 for SERT, NET, and DAT inhibition.

  • Method: Incubate rat brain synaptosomes with radiolabeled ligands ([3H]-5-HT, [3H]-NE, [3H]-DA) and the test compound.[1][2]

  • Relevance: High affinity (Ki < 10 nM) across all three transporters characterizes a Triple Reuptake Inhibitor, effective for broad-spectrum depression and ADHD treatment.[1][2]

PAMPA-BBB Assay:

  • Purpose: Predict Blood-Brain Barrier permeability.

  • Method: Use an artificial membrane coated with porcine brain lipid.[1][2] Calculate the effective permeability (Pe).

  • Target: Pe > 10 x 10^-6 cm/s indicates high CNS penetration potential.[1][2]

In Vivo Efficacy Models (Tier 2)

Compounds showing high affinity and BBB permeability are advanced to rodent models.[1][2]

DisorderModelReadoutRelevance to Oxazepane Ligands
Depression Forced Swim Test (FST)Immobility TimeTRIs reduce immobility time significantly more than SSRIs alone.[1][2]
Anxiety Elevated Plus Maze (EPM)Time in Open ArmsAnxiolytic effects are linked to balanced 5-HT/NE modulation.[1][2]
ADHD Spontaneously Hypertensive Rat (SHR)Motor ActivityDAT inhibition normalizes hyperactive behavior in SHR strains.[1][2]

References

  • Patent: "1,4-Oxazepane Derivatives and Use Thereof as Monoamine Reuptake Inhibitors." WO2012046882A1. (2012).[1][2][4]

  • Scaffold Hopping: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." J. Med.[1][2] Chem. (2011).[1][2] [1][2]

  • Synthesis: "Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues." J. Org.[1][2] Chem. (2025).[1][2][5] [1][2]

  • Pharmacology: "The role of triple reuptake inhibitors in the treatment of depression." Psychiatry Investig.[1][2] (2014).[1][2]

Troubleshooting & Optimization

Technical Support Center: Yield Improvement for the Synthesis of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate. The 1,4-oxazepane moiety is a valuable seven-membered heterocycle, occupying a unique chemical space between common scaffolds like morpholines and diazepanes.[1][2] However, the synthesis of these medium-sized rings and their derivatives can be challenging, often leading to suboptimal yields.[3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common pitfalls and significantly improve the yield and purity of your target compound.

Synthetic Strategy Overview: A Retrosynthetic Approach

The synthesis of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate typically involves two primary stages: the construction of the core (1,4-oxazepan-6-yl)methanamine intermediate and the subsequent protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. Yield improvement strategies must address both phases of the synthesis.

Below is a common retrosynthetic pathway that forms the basis for our discussion.

G Target tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate Precursor_Amine (1,4-oxazepan-6-yl)methanamine Target->Precursor_Amine Boc Protection Boc_Anhydride Boc Anhydride (Boc₂O) Precursor_Ketone 1,4-Oxazepan-6-one Precursor_Amine->Precursor_Ketone Reductive Amination Ammonia_Source Ammonia Source (e.g., NH₄OAc) Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Acyclic_Precursor Acyclic Amino Diol Precursor Precursor_Ketone->Acyclic_Precursor Intramolecular Cyclization

Caption: Retrosynthetic analysis of the target molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing the causality behind the issue and actionable solutions.

Issue 1: Low yields during the formation of the 1,4-oxazepane ring.

  • Question: My intramolecular cyclization to form the 1,4-oxazepane precursor is resulting in very low yields, with a significant amount of what appears to be polymeric material. What is causing this, and how can I fix it?

  • Answer: This is a classic challenge in the synthesis of medium-sized rings (7-9 members). The low yield is likely due to competing intermolecular reactions (polymerization) that are kinetically favored over the desired intramolecular cyclization.

    Causality: For an intramolecular reaction to be favored, the reactive ends of the linear precursor must be in close proximity. At high concentrations, the reactive end of one molecule is more likely to encounter a different molecule than its own other end.

    Solution: High-Dilution Conditions. To favor the formation of the seven-membered ring, it is essential to use high-dilution conditions.[4] This is achieved by adding the linear precursor very slowly to a large volume of refluxing solvent, ensuring the instantaneous concentration of the precursor remains extremely low.

    Experimental Protocol: High-Dilution Cyclization

    • Set up a large three-neck round-bottom flask with an efficient reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add the bulk of the reaction solvent (e.g., THF, Toluene) to the flask and bring it to a gentle reflux.

    • Dissolve your linear precursor (e.g., an amino diol derivative) in a portion of the solvent and place it in the dropping funnel.

    • Using the dropping funnel, add the precursor solution to the refluxing solvent dropwise over an extended period (e.g., 4-8 hours).

    • After the addition is complete, allow the reaction to continue refluxing for several hours to ensure complete conversion.

    • Monitor the reaction by TLC or LC-MS to confirm the formation of the desired cyclic product.

Issue 2: Incomplete N-Boc protection of the (1,4-oxazepan-6-yl)methanamine precursor.

  • Question: My Boc protection reaction stalls, and I'm left with a significant amount of unreacted starting amine, even after extended reaction times. How can I drive the reaction to completion?

  • Answer: Incomplete Boc protection can stem from several factors, including insufficient reagent equivalents, suboptimal base or solvent choice, or steric hindrance. The reaction involves the nucleophilic attack of the amine on the Boc-anhydride (Boc₂O).[5][6]

    Potential Causes & Solutions:

    Potential Cause Explanation & Solution
    Insufficient Boc₂O The reaction consumes Boc₂O. Ensure you are using a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.
    Inappropriate Base A non-nucleophilic base like triethylamine (TEA) is often used to neutralize the acid byproduct.[7] If the starting material is an amine salt, a stoichiometric amount of base is required to free the amine first. For sluggish reactions, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly increase the rate, though it should be used with caution as it can promote side reactions.
    Incorrect Solvent Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are standard.[4] Ensure your starting amine is fully soluble. In some cases, using a biphasic system (e.g., Dioxane/water with NaOH) or even solvent-free conditions can be effective.[7][8]
    Low Reaction Temperature Most Boc protections proceed readily at room temperature. However, if the amine is sterically hindered or electronically deactivated, gentle heating (e.g., 40 °C) may be required. Monitor for potential side reactions at higher temperatures.

Issue 3: Difficulty in purifying the final product, tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate.

  • Question: After my reaction, I'm struggling with purification. My crude product is an oil, and column chromatography is not giving a clean separation. How can I effectively purify my compound?

  • Answer: Purification challenges for Boc-protected amines are common and usually relate to removing unreacted Boc₂O and its byproduct, tert-butanol, as well as the inherent polarity of the product.

    Solutions & Strategies:

    • Work-up Optimization: Before chromatography, perform an aqueous work-up. A wash with a mild acid (e.g., 1M HCl or saturated NH₄Cl) can remove any remaining amine starting material and basic impurities. A subsequent wash with saturated sodium bicarbonate can remove acidic byproducts.

    • Removal of Excess Boc₂O: Excess Boc₂O can co-elute with the product. To remove it, you can add a nucleophilic amine scavenger, such as N-(2-aminoethyl)piperazine or a polymer-supported trisamine resin, to the crude reaction mixture after the reaction is complete.[9] Stir for a few hours, filter, and then proceed with work-up.

    • Chromatography Technique: The polarity of 1,4-oxazepane derivatives can make purification challenging.[4]

      • Eluent System: Use a gradient elution on silica gel, starting with a less polar system (e.g., 100% Ethyl Acetate) and gradually increasing the polarity by adding Methanol (e.g., 0-10% MeOH in EtOAc).

      • Basic Modifier: To prevent streaking or "tailing" of your amine-containing product on the acidic silica gel, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (in the form of 7N NH₃ in MeOH) to your eluent system.[4]

Frequently Asked Questions (FAQs)
  • Q1: What is the optimal stoichiometry for the Boc protection step?

    • A1: A good starting point is to use 1.0 equivalent of your amine, 1.1-1.2 equivalents of Boc₂O, and 1.5 equivalents of a base like triethylamine in an aprotic solvent like DCM.[4]

  • Q2: Can I use a different reagent for Boc protection besides Boc₂O?

    • A2: Yes. While Boc-anhydride is the most common and convenient, other reagents exist. For example, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be effective for sensitive substrates. However, for this specific primary amine, optimizing the conditions with Boc₂O is typically the most cost-effective approach.[5]

  • Q3: How can I confirm the reaction is complete?

    • A3: Thin-Layer Chromatography (TLC) is the most common method. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The disappearance of the starting material spot indicates completion. Staining with ninhydrin is particularly useful, as it will stain the primary starting amine (usually a bright color) but not the Boc-protected product. LC-MS is also an excellent tool for unambiguous confirmation.

  • Q4: My final product is a persistent oil. Are there any tricks to induce crystallization?

    • A4: Boc-protected amines are often oils or low-melting solids. If purification by chromatography is complete, you can try dissolving the oil in a minimal amount of a "good" solvent (e.g., diethyl ether, ethyl acetate) and then slowly adding a "poor" solvent or "anti-solvent" (e.g., hexanes, pentane) until the solution becomes cloudy.[10] Let it stand, or gently scratch the inside of the flask with a glass rod to induce nucleation. Cooling the solution may also promote crystallization.

Optimized Experimental Protocol: Boc Protection

This protocol provides a robust method for the N-Boc protection of (1,4-oxazepan-6-yl)methanamine, incorporating best practices for yield maximization and ease of purification.

Caption: Workflow for Optimized N-Boc Protection.

Procedure:

  • Dissolution: Dissolve (1,4-oxazepan-6-yl)methanamine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 10% MeOH in DCM with 0.5% TEA). Stain with ninhydrin to visualize the primary amine starting material. The reaction is complete when the starting material spot is no longer visible.

  • Quenching & Work-up: Once complete, dilute the mixture with DCM. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 0% to 10% Methanol in Ethyl Acetate, with 0.5% triethylamine added to the eluent mixture to prevent tailing. Combine the pure fractions and concentrate to afford tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate as a pure product.

By carefully addressing the challenges inherent in both the ring-formation and protection steps, researchers can achieve a more efficient, reliable, and high-yielding synthesis of this valuable intermediate.

References
  • BenchChem. (2025). Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • ChemRxiv. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
  • BenchChem. (2025).
  • ResearchGate. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
  • ACS Publications. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Organic Process Research & Development.
  • Sigma-Aldrich.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • PubMed Central (PMC).
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection.
  • Chemistry Steps. (2023). Boc Protecting Group for Amines.

Sources

Technical Support Center: Purification of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this key intermediate.

Introduction

tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate is a bifunctional molecule containing a Boc-protected primary amine and a 1,4-oxazepane heterocyclic motif. The presence of a basic secondary amine within the oxazepane ring (pKa estimated to be around 8-9) and the polar carbamate group can introduce significant challenges in purification, particularly when using standard silica gel chromatography. This guide is designed to address these issues head-on, providing both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions arising during the purification of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate.

Q1: My compound is streaking badly on the silica gel TLC plate and column. What is causing this and how can I fix it?

A1: Severe streaking or tailing is the most common issue when purifying amines on standard silica gel.[1][2]

  • Root Cause: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic secondary amine in the 1,4-oxazepane ring of your compound can interact strongly with these acidic sites via an acid-base interaction. This strong, and sometimes irreversible, binding leads to slow, uneven movement of the compound down the column, resulting in broad, streaky bands.

  • Solution 1: Mobile Phase Modification (Basic Modifier): The most effective solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent.[1][3] Triethylamine (TEA) is the most common choice.

    • Detailed Protocol (TEA Modification):

      • TLC Optimization: Prepare several TLC developing chambers with your chosen solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). To each, add a different concentration of TEA (e.g., 0.5%, 1%, and 2% v/v).

      • Analysis: Run your crude sample on TLC plates in each chamber. The optimal concentration of TEA should result in a compact spot with a clean baseline and a reasonable Rf value.

      • Column Preparation: Prepare your bulk eluent with the optimized TEA concentration.

      • Column Chromatography: Run the column as usual. It is crucial to maintain the TEA concentration in the eluent throughout the entire purification process.

  • Solution 2: Alternative Stationary Phases: If streaking persists, consider using a different stationary phase.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[1]

    • Reversed-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity rather than polarity. Since your compound has a Boc group, it possesses some non-polar character, making it suitable for reversed-phase purification.[1]

Q2: My product is an oil and I cannot get it to crystallize. How can I obtain a solid product?

A2: It is common for Boc-protected amines to be oils or low-melting solids.[4] If a solid form is required for handling, stability, or subsequent reaction steps, salt formation is a highly effective strategy.[3]

  • Root Cause: The flexibility of the oxazepane ring and the presence of the bulky tert-butyl group can disrupt efficient crystal lattice packing, leading to an amorphous oil or waxy solid.

  • Solution: Salt Formation for Crystallization:

    • Purification: First, purify the oily freebase form of your compound using one of the chromatography methods described in Q1 to remove any non-basic impurities.

    • Solvent Selection: Dissolve the purified oil in a suitable non-polar or moderately polar solvent in which the freebase is soluble but the salt is not. Good starting points include diethyl ether, ethyl acetate, or a mixture of hexanes and ethyl acetate.

    • Acid Addition: Slowly add a solution of an acid (e.g., 1M HCl in diethyl ether, or a solution of oxalic acid or tartaric acid in a compatible solvent) dropwise to the stirred solution of your compound.

    • Precipitation: The corresponding salt (e.g., hydrochloride, oxalate) should precipitate out of the solution as a solid.

    • Isolation: Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Q3: After my reaction, I have unreacted starting amine and excess Boc-anhydride. What is the best way to remove these?

A3: This is a common impurity profile in Boc protection reactions.[5][6] A combination of aqueous workup and chromatography is typically required.

  • Impurity Profile & Properties:

    • Starting Amine (6-(aminomethyl)-1,4-oxazepane): Highly polar and basic.

    • Boc-Anhydride ((Boc)₂O): Non-polar, hydrolyzes to t-butanol and CO₂.

    • Desired Product: Moderately polar, basic.

  • Purification Workflow:

    PurificationWorkflow Start Crude Reaction Mixture (Product, Starting Amine, (Boc)₂O) Workup Aqueous Workup (e.g., NaHCO₃ wash) Start->Workup OrganicLayer Organic Layer (Product, (Boc)₂O, t-butanol) Workup->OrganicLayer Extract AqueousLayer Aqueous Layer (Salts, some Starting Amine) Workup->AqueousLayer Separate Column Column Chromatography (Silica Gel + 1% TEA) OrganicLayer->Column Product Pure Product Column->Product Elute

    Purification workflow for Boc protection reaction.
  • Step-by-Step Protocol:

    • Aqueous Wash: After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] This will react with any remaining acidic components and help to remove some of the highly polar starting amine into the aqueous layer. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Chromatography: Concentrate the organic layer. The remaining impurities (residual starting amine and byproducts from Boc-anhydride) can be separated by column chromatography as described in Q1. The non-polar (Boc)₂O and t-butanol will elute much faster than your more polar product.

Q4: I am concerned about the stability of the Boc group during purification. What conditions should I avoid?

A4: The Boc group is known for its stability to basic conditions but is sensitive to acid.[7]

  • Conditions to Avoid:

    • Acidic Conditions: Avoid any acidic additives in your chromatography eluent or workup. Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group.[7] Even prolonged exposure to the native acidity of silica gel can cause some degradation, which is another reason to use a basic modifier like TEA.

    • High Temperatures: While generally stable, prolonged heating at very high temperatures (>100-150 °C) can lead to thermal decomposition of the Boc group.[7] This is more of a concern during reaction workup (e.g., high-temperature distillation) than standard chromatography.

Data Summary & Key Parameters

The following table summarizes key physicochemical properties and recommended starting conditions for purification.

Property / ParameterValue / RecommendationRationale & Source
Molecular Weight 216.28 g/mol Basic chemical property.[8]
Physical Form Oil or SolidVaries by supplier and purity.[4]
Calculated LogP 0.4995Indicates moderate polarity.[8]
Chromatography System Normal Phase (Silica Gel)
Eluent SystemDCM/MeOH or EtOAc/HexanesStandard systems for moderately polar compounds.
Basic Modifier0.5 - 2% Triethylamine (v/v)Neutralizes acidic silica to prevent streaking.[1]
Chromatography System Reversed Phase (C18)
Eluent SystemAcetonitrile/Water or MeOH/WaterGood alternative for polar amines.
Modifier0.1% NH₄OH or TEAImproves peak shape for basic compounds.
Crystallization Method Salt formation with HCl or Oxalic AcidConverts oil to a crystalline solid.[3]

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common purification issues.

TroubleshootingLogic Start Crude Product CheckPurity Analyze by TLC/LCMS Start->CheckPurity Streaking Streaking or Tailing? CheckPurity->Streaking AddTEA Add 1% TEA to Eluent Streaking->AddTEA Yes Column Run Column Chromatography Streaking->Column No CheckAgain Re-run TLC AddTEA->CheckAgain Streaking2 Still Streaking? CheckAgain->Streaking2 ChangePhase Switch to Alumina or Reversed-Phase (C18) Streaking2->ChangePhase Yes Streaking2->Column No ChangePhase->Column IsOil Product is an Oil? Column->IsOil Crystallize Form Salt (e.g., HCl) to Crystallize IsOil->Crystallize Yes End Pure Product IsOil->End No Crystallize->End

Troubleshooting logic for purification.

References

  • UreaKnowHow. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. Retrieved from [Link]

  • ResearchGate. (2025, September 9). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Retrieved from [Link]

  • UreaKnowHow. (2025, September 30). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A. Retrieved from [Link]

  • Google Patents. (n.d.). US5316554A - Method for processing crystalline ammonium carbamate.
  • ResearchGate. (2025, October 30). (PDF) Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • J&K Scientific. (n.d.). tert-butyl methyl(1,4-oxazepan-6-yl)carbamate. Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

  • National Institutes of Health. (2024, July 1). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Retrieved from [Link]

  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • MDPI. (2025, March 26). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • PubChemLite. (n.d.). Tert-butyln-[2-(1,4-oxazepan-2-yl)ethyl]carbamate. Retrieved from [Link]

Sources

"tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate" stability issues and degradation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate

A Foreword from Your Application Scientist

Welcome to the dedicated technical guide for tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate. As researchers and drug development professionals, we understand that the stability and purity of your chemical intermediates are paramount to the success of your projects. This molecule, while a valuable building block, possesses two key structural features that require careful consideration: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the 1,4-oxazepane heterocyclic system.

While extensive, specific stability data for this exact compound is not widely published, this guide is built upon established, fundamental principles of organic chemistry governing these functional groups. Here, we will address the most common stability-related questions and troubleshooting scenarios you may encounter, providing not just solutions, but the chemical reasoning behind them. Our goal is to empower you to anticipate potential issues, diagnose problems accurately, and maintain the integrity of your material throughout its handling, storage, and use.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1] Several suppliers recommend refrigeration and storage in a dark, dry place.[1] The key is to minimize exposure to moisture, acidic vapors, and oxygen.

Q2: Is this compound stable at room temperature?

A2: For short periods, such as during weighing or preparing solutions for an experiment, the compound is generally stable at room temperature. However, for storage longer than a few hours, refrigeration is strongly advised to prevent slow degradation.

Q3: What solvents are compatible with this compound?

A3: The compound is soluble in a range of common organic solvents like dichloromethane (DCM), ethyl acetate, methanol, and N,N-dimethylformamide (DMF). However, be cautious with chlorinated solvents like DCM, which can generate trace amounts of HCl over time, potentially leading to Boc group cleavage.[2] Always use high-purity, anhydrous, or freshly distilled solvents when possible.[2] Protic solvents like methanol, if acidic, can also pose a risk.[2]

Q4: What are the primary instabilities I should be aware of?

A4: The most significant instability is the cleavage of the Boc protecting group under acidic conditions.[2][3][4] Even trace acidity from reagents, solvents, or silica gel can cause premature deprotection. A secondary, though less common, concern is the potential for oxidation of the 1,4-oxazepane ring, particularly the nitrogen atom or adjacent carbons, under harsh oxidative conditions.[5][6]

Part 2: Troubleshooting Guide

This section addresses specific experimental observations you might encounter.

Scenario 1: My HPLC/TLC analysis shows a new, more polar spot/peak.

  • Question: I ran an HPLC of my sample and see a new, earlier-eluting peak that wasn't there before. My TLC analysis also shows a new spot with a lower Rf value. What is happening?

  • Answer: This is a classic sign of Boc deprotection.[7] The product of deprotection is the free amine, (1,4-oxazepan-6-yl)methanamine. This primary amine is significantly more polar than the Boc-protected starting material, causing it to travel less on a normal-phase TLC plate (lower Rf) and elute earlier from a reverse-phase HPLC column.[7]

    • Likely Cause: Your sample has likely been exposed to acid. Common sources include:

      • Acidic Solvents: Use of un-neutralized or aged chlorinated solvents (e.g., DCM).[2]

      • Silica Gel: Standard silica gel is acidic and can cause deprotection during column chromatography.[2]

      • Acidic Reagents: Cross-contamination from other acidic reagents in your workflow or storage area.

    • Solution:

      • Confirm Identity: Obtain a mass spectrum of the impurity peak. The expected mass for the deprotected product is [M+H]⁺ = 131.12.

      • Chromatography: If you need to purify the material, use a deactivated or neutral stationary phase, such as neutral alumina or silica gel treated with a small amount of triethylamine (~0.5-1%) in the eluent.[2]

      • Solvent Check: Use fresh, high-purity solvents for all subsequent work.[2]

Scenario 2: My reaction yield is low, and I'm recovering the deprotected amine.

  • Question: I'm performing a reaction under what I thought were neutral or basic conditions, but I'm seeing significant premature cleavage of the Boc group. Why?

  • Answer: While the Boc group is generally stable to bases and nucleophiles, some reagents or reaction conditions can inadvertently introduce acidity.[2][3][8]

    • Likely Cause:

      • Reagent Quality: Amine salts (e.g., triethylamine hydrochloride) present as impurities in your base can create a buffered acidic environment.

      • Lewis Acids: Some coupling reagents or catalysts can have Lewis acidic character, which may be sufficient to cleave the Boc group.[2]

      • Workup Conditions: Quenching a reaction with an aqueous acid wash, even if intended to be mild, can cause rapid deprotection.

    • Solution:

      • Reagent Purity: Use high-quality, freshly opened or purified reagents.

      • Aqueous Workup: If an acid wash is necessary, use a very dilute and weak acid (e.g., cold 1% citric acid solution) with minimal contact time, or opt for a non-acidic workup if possible.[9]

      • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction for the appearance of the deprotected byproduct. Staining a TLC plate with ninhydrin is an excellent way to specifically visualize the primary amine byproduct.[7]

Scenario 3: Mass spectrometry shows an unexpected M+16 peak.

  • Question: My mass spec data shows a small peak corresponding to the mass of my compound +16 amu. What could this be?

  • Answer: An M+16 peak is often indicative of oxidation—the addition of an oxygen atom.

    • Likely Cause: The 1,4-oxazepane ring contains both an ether and an amine, which can be susceptible to oxidation. The most likely site is the nitrogen atom forming an N-oxide, or a carbon atom adjacent to the ether oxygen or amine nitrogen. While this typically requires strong oxidizing agents, slow oxidation can occur over long-term storage with exposure to air.

    • Solution:

      • Storage: Ensure the compound is stored under an inert atmosphere (argon or nitrogen) to minimize contact with atmospheric oxygen.

      • Avoid Oxidants: Check your experimental procedures to ensure no incompatible oxidizing agents are being used.

      • Purification: If necessary, the oxidized impurity can likely be separated by standard chromatographic techniques.

Part 3: Key Degradation Pathways & Stability Profile

The stability of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate is primarily dictated by the lability of the Boc group.

Acid-Catalyzed Deprotection

This is the most common and significant degradation pathway. The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by an acid (H-A).[3][10] This leads to the collapse of the intermediate, eliminating a stable tert-butyl cation and the unstable carbamic acid, which rapidly decarboxylates to yield the free amine and carbon dioxide.[9][10][11]

G cluster_0 Acid-Catalyzed Boc Cleavage Start Boc-Protected Amine (Starting Material) Protonation Protonated Carbamate Start->Protonation + H⁺ (Acid) Elimination Carbamic Acid + t-Butyl Cation Protonation->Elimination Fragmentation Decarboxylation Free Amine + CO₂ (Degradation Product) Elimination->Decarboxylation Decarboxylation Isobutene Isobutene Elimination->Isobutene - H⁺

Caption: Primary degradation pathway via acid-catalyzed Boc deprotection.

Oxidative Degradation

While less common under standard conditions, the tertiary amine within the oxazepane ring can be oxidized, typically to an N-oxide. This pathway becomes more relevant if the compound is exposed to strong oxidizing agents or prolonged air exposure at elevated temperatures.

Summary Stability Table
ConditionStabilityLikely Degradation Product(s)Notes
Strong Acid (e.g., TFA, 4M HCl) Very Labile(1,4-oxazepan-6-yl)methanamineThis is the standard condition for intentional Boc removal.[2][4][7]
Mild/Trace Acid (e.g., silica gel) Potentially Labile(1,4-oxazepan-6-yl)methanamineDegradation can occur during purification or storage if not controlled.[2]
Strong Base (e.g., NaOH, LiOH) Generally StableNoneThe Boc group is known to be stable to most basic conditions.[2][3][8]
Standard Reducing Agents (e.g., NaBH₄) Generally StableNoneThe Boc group is stable to common reducing agents.[2]
Catalytic Hydrogenation (e.g., H₂, Pd/C) Generally StableNoneThe Boc group is resistant to catalytic hydrogenation.[3]
Air / Oxygen Stable (Short-term)N-oxide or other oxidized speciesRisk increases with long-term storage, especially if not under inert gas.
Heat (>150 °C) Potentially Labile(1,4-oxazepan-6-yl)methanamineThermal cleavage of Boc groups is possible at high temperatures.[2]

Part 4: Analytical & Stability Protocols

To empower users to assess the purity and stability of their own material, we provide the following validated protocols.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol is designed to separate the parent compound from its more polar deprotected degradant.[7][12]

Workflow Diagram:

G Prep Prepare Sample (1 mg/mL in 50:50 ACN/H₂O) Inject Inject on HPLC Prep->Inject Run Run Gradient Method (C18 Column) Inject->Run Detect UV Detection (210 nm) Run->Detect Analyze Analyze Chromatogram (Check for early peaks) Detect->Analyze

Caption: Workflow for HPLC purity analysis of the compound.

Methodology:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 90% B

    • 17-20 min: 90% B

    • 20-22 min: 90% to 10% B

    • 22-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[12]

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Expected Results: The Boc-protected starting material will have a longer retention time than the more polar deprotected amine degradant.[7] A pure sample will show a single major peak. The appearance of a significant, earlier-eluting peak indicates degradation.

Protocol 2: Forced Degradation Study

This protocol helps to confirm the identity of potential degradants and understand the compound's stability under stress conditions, as recommended by pharmaceutical development guidelines.[13][14]

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set up Stress Conditions: In separate, clearly labeled vials, aliquot the stock solution and apply the following stressors:

    • Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 60°C for 4-8 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH. Heat at 60°C for 4-8 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Control: Keep one vial of the stock solution at room temperature.

  • Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration (~0.1 mg/mL) with the initial mobile phase.

  • Inject & Analyze: Run all samples on the HPLC method described in Protocol 1.

  • Expected Results:

    • The acid hydrolysis sample should show a significant, if not complete, conversion of the parent peak to the earlier-eluting deprotected amine peak. This confirms the identity of the primary degradant.

    • The base hydrolysis and control samples should show minimal degradation, confirming the compound's stability to base.

    • The oxidative sample may show the formation of new, minor peaks (e.g., the N-oxide), confirming its susceptibility to oxidation.

References

  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
  • Technical Support Center: tert-Butoxycarbonyl (Boc) Protecting Group. Benchchem.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Adding Boc Group Mechanism | Organic Chemistry. YouTube.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems. Benchchem.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • A plausible mechanistic pathway for Boc cleavage. ResearchGate. Available from: [Link]

  • HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. Benchchem.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Boc Protecting Group for Amines. Chemistry Steps. Available from: [Link]

  • An In-depth Technical Guide to Boc Protection in Peptide Chemistry. Benchchem.
  • Forced degradation and impurity profiling.
  • Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil.
  • tert-Butyl (1,4-oxazepan-6-yl)carbamate. Achmem.
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC. Available from: [Link]

  • Superior Tert-Butyl (S)-(1,4-oxazepan-6-yl)carbamate. Panasonic.
  • New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

Sources

"tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate" off-target effects troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate . As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve off-target effects associated with this specific chemical building block.

When incorporating the conformationally restricted 1,4-oxazepane ring (a 7-membered morpholine homologue) into drug candidates, off-target liabilities typically bifurcate based on the compound's protection state. This guide provides the mechanistic causality behind these issues and the self-validating protocols required to overcome them.

Diagnostic Troubleshooting Workflow

Before altering your synthetic route, you must determine whether the off-target effect is an assay artifact caused by the Boc-protected intermediate or a true pharmacological liability of the deprotected active pharmaceutical ingredient (API).

TroubleshootingWorkflow Start Off-Target Activity Detected in Assay CheckState Is the Boc protecting group intact? Start->CheckState BocYes Boc-Protected State (Highly Lipophilic) CheckState->BocYes Yes BocNo Deprotected State (Basic Primary Amine) CheckState->BocNo No DLS Run Dynamic Light Scattering (DLS) BocYes->DLS Agg Colloidal Aggregation (False Positive) DLS->Agg Particles >10nm AddDet Add 0.01% Triton X-100 to Assay Buffer Agg->AddDet Resolution AssayType Determine Assay Type BocNo->AssayType CellAssay Cellular / In Vivo AssayType->CellAssay BiochemAssay Biochemical Panel AssayType->BiochemAssay hERG hERG Channel Blockade (Cation-π Interaction) CellAssay->hERG QT Prolongation GPCR GPCR Cross-Reactivity (e.g., Dopamine D4) CellAssay->GPCR CNS Effects Steric Steric Clash / Fit (e.g., hDHODH) BiochemAssay->Steric Structural Analysis

Workflow for diagnosing 1,4-oxazepane off-target effects based on Boc-protection state.

Deep-Dive FAQs: Causality & Mitigation

Q1: We are screening a library of Boc-protected intermediates, and the compound is hitting multiple unrelated biochemical targets. Is this a reactive pan-assay interference compound (PAINS)? Causality: It is highly unlikely to be a reactive PAINS. The 1,4-oxazepane system acts as a cyclic ether and secondary amine, making it highly stable under physiological conditions compared to the labile aminal-like 1,3-oxazepane isomer[1]. Instead, the intact Boc group drastically increases the molecule's lipophilicity. In aqueous buffers, this drives the spontaneous formation of sub-micron colloidal aggregates that non-specifically sequester and denature reporter enzymes. Mitigation: Do not discard the scaffold. Implement the DLS protocol (Section 4) to verify aggregation. The addition of a non-ionic detergent (0.01% Triton X-100) will disrupt the colloids and eliminate the false-positive off-target effects.

Q2: After Boc deprotection, our lead compound shows strong hERG channel inhibition in safety panels. Why does this specific moiety cause this? Causality: The deprotected API features a highly basic primary amine (pKa ~9.5) attached to a lipophilic 7-membered ring. At physiological pH, the protonated amine forms potent cation-π interactions with the aromatic residues (Tyr652 and Phe656) lining the inner cavity of the hERG potassium channel[2]. Furthermore, the 1,4-oxazepane ring is more conformationally flexible than a standard 6-membered morpholine, allowing it to perfectly align its hydrophobic bulk with the hERG pharmacophore model. Mitigation: You must disrupt the geometric fit. Consider introducing a sterically demanding substituent alpha to the amine, or lower the basicity of the nitrogen by converting it to an amide or incorporating an electron-withdrawing group on the oxazepane ring.

Q3: We are observing unexpected CNS side effects in vivo. Are there known GPCR off-targets for 1,4-oxazepane derivatives? Causality: Yes. The 1,4-oxazepane ring is a privileged scaffold for aminergic GPCRs. Specifically, 2,4-disubstituted 1,4-oxazepanes have been shown to exhibit high affinity and selectivity for the Dopamine D4 receptor[3]. The spatial distance between the basic nitrogen and the ether oxygen in the 7-membered ring closely mimics endogenous neurotransmitters, allowing the molecule to anchor into the orthosteric binding site of aminergic receptors. Mitigation: Screen your deprotected leads against a standard GPCR panel (e.g., Eurofins CEREP) early in the optimization phase. Shifting the attachment point from the 6-position to the 5-position can misalign the oxygen-nitrogen vector and abrogate D4 binding.

Q4: Our target is a kinase, but we are seeing off-target inhibition of metabolic enzymes. How does the oxazepane ring influence this? Causality: The unique steric bulk of the 7-membered ring can be a double-edged sword. While it can cause off-target binding, it can also be utilized to prevent it. For instance, during the development of FTO (Fat Mass and Obesity-Associated Protein) inhibitors, researchers discovered that incorporating a (1,4-oxazepan-4-yl)-methyl group created a deliberate steric clash with the binding pocket of human dihydroorotate dehydrogenase (hDHODH), successfully eliminating an off-target liability seen in earlier analogs[4]. Mitigation: Utilize molecular docking against your specific off-target to determine if the 1,4-oxazepane ring is fitting into a lipophilic pocket or clashing.

Quantitative Data Presentation

To streamline your lead optimization, the following table summarizes the divergent physicochemical properties and off-target liabilities of the compound based on its protection state.

Compound StateChemical FormEst. CLogPDominant Off-Target LiabilityPrimary Mechanism of Interference
Boc-Protected Uncharged, Lipophilic> 2.5Biochemical False PositivesColloidal aggregation & enzyme sequestration
Deprotected Cationic Amine (pH 7.4)< 1.0hERG Potassium ChannelCation-π interaction with Tyr652/Phe656
Deprotected Cationic Amine (pH 7.4)< 1.0Aminergic GPCRs (e.g., D4)Pharmacophore mimicry of endogenous ligands

Self-Validating Experimental Protocols

Protocol A: Dynamic Light Scattering (DLS) for Colloidal Aggregation

Use this protocol to rule out PAINS-like false positives when testing Boc-protected intermediates.

  • Sample Preparation: Prepare the Boc-protected compound at 10 µM in your exact biochemical assay buffer (including all salts and BSA, but strictly excluding the reporter enzyme).

  • Measurement: Measure the hydrodynamic radius using a DLS instrument at 25°C.

  • Self-Validating Control (Critical): Run a known aggregator (e.g., 10 µM nicardipine) as a positive control and a highly soluble compound (e.g., 10 µM caffeine) as a negative control. Validation Gate: The assay is only valid if the negative control shows an auto-correlation function baseline of 1.0 (no particles) and the positive control shows distinct particles >100 nm.

  • Resolution: If particles >10 nm are detected for the oxazepane derivative, add 0.01% Triton X-100 to the buffer. If the particles dissipate and the off-target inhibition in your biochemical assay ceases, the issue is definitively an aggregation artifact.

Protocol B: Automated Patch-Clamp Electrophysiology for hERG Liability

Use this protocol to accurately quantify the QT-prolongation risk of your deprotected API.

  • Cell Preparation: Culture CHO-K1 cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel.

  • Compound Preparation: Dissolve the deprotected test compound in 100% DMSO to a 10 mM stock. Dilute in extracellular buffer to final test concentrations (0.1, 1, 10, 30 µM), ensuring the final DMSO concentration is ≤0.3% to prevent solvent-induced membrane destabilization.

  • Electrophysiological Recording:

    • Depolarize the membrane from a holding potential of -80 mV to +40 mV for 500 ms (activates and inactivates hERG channels).

    • Repolarize to -50 mV for 500 ms to elicit the outward tail current (measure peak tail current here)[2].

  • Self-Validating Control (Critical): Include a positive control (100 nM E-4031) and a vehicle control (0.3% DMSO). Validation Gate: The recording block is only valid if E-4031 produces >80% inhibition of the tail current and the vehicle shows <5% rundown over the recording period.

References

1.[4] Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors. ACS Publications.4 2.[3] New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. 3 3.[2] Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. MDPI. 2 4.[1] A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems. Benchchem. 1

Sources

Technical Support Center: Troubleshooting tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate . This bifunctional building block features a conformationally flexible 7-membered 1,4-oxazepane ring with a reactive secondary amine (N4) and a Boc-protected primary amine on the C6-methyl side chain. While the 1,4-oxazepane scaffold is chemically robust compared to its 1,3-isomers[1], researchers frequently report "inconsistent" experimental results. These issues typically stem from NMR misinterpretations (rotamers), steric hindrance during N4-functionalization, and hygroscopic salt formation during Boc deprotection.

This guide provides field-proven troubleshooting steps, standardized protocols, and causality-based explanations to ensure reproducible results.

Section 1: Troubleshooting & FAQs

Q1: My 1H and 13C NMR spectra show doubled peaks and broad signals, suggesting a mixture of products, but LC-MS shows a single mass peak. Is my batch impure?

  • Diagnosis: This is a classic false-positive for impurity caused by N-Boc rotamers[2][3]. The carbamate C-N bond has partial double-bond character, which restricts rotation. This creates syn and anti conformers that exchange slowly on the NMR timescale at room temperature, leading to broadened or split peaks[4]. This effect is further complicated by the slow chair-boat conformational flipping of the 7-membered 1,4-oxazepane ring.

  • Solution: Perform Variable Temperature NMR (VT-NMR). Heating the sample to 80 °C increases thermal energy, allowing rapid interconversion of the rotamers. The doubled peaks will coalesce into a single, sharp set of signals, confirming purity[5].

Q2: I am getting inconsistent yields when alkylating the ring nitrogen (N4). Sometimes I see over-alkylation. Why?

  • Diagnosis: The N4 position is a secondary amine embedded in a medium-sized ring, making it moderately sterically hindered by the adjacent C6-methyl-Boc group. If your alkylation conditions are even slightly acidic, or if you use elevated temperatures for prolonged periods, premature Boc deprotection can occur via the generation of a tert-butyl cation[6]. This exposes the primary amine, leading to competitive over-alkylation.

  • Solution: Maintain strictly basic conditions (e.g., using K

    
    CO
    
    
    
    or DIPEA) and consider adding a nucleophilic catalyst like NaI. Monitor the reaction via LC-MS rather than TLC to accurately track the mass of the intermediates.

Q3: After Boc deprotection using TFA/DCM, my product is a sticky, hygroscopic oil. My subsequent peptide coupling yields are erratic. How can I fix this?

  • Diagnosis: Standard deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) yields the bis-TFA salt of the resulting diamine[7][8]. TFA salts of oxazepanes and aliphatic amines are notoriously oily and highly hygroscopic[9]. They trap ambient moisture and excess TFA, making accurate weighing impossible and throwing off the stoichiometry in downstream coupling reactions.

  • Solution: Switch your deprotection reagent to 4M HCl in 1,4-dioxane. This method typically precipitates the bis-HCl salt as a free-flowing, non-hygroscopic solid that is easy to isolate, dry, and weigh accurately[9].

Section 2: Quantitative Data & Method Comparison

Table 1: Comparison of Boc Deprotection Methods for 1,4-Oxazepane Derivatives

ParameterMethod A: TFA / DCMMethod B: 4M HCl / Dioxane
Reagent Concentration 20% - 50% (v/v)[7]4.0 M (excess)[9]
Reaction Time 30 - 120 minutes[7]10 - 60 minutes[9]
Typical Salt Form Bis-TrifluoroacetateBis-Hydrochloride
Physical State Viscous oil / GumCrystalline / Free-flowing solid[9]
Hygroscopicity High (traps water/TFA)Low to Moderate
Stoichiometry Control Poor (erratic MW)Excellent (predictable MW)
Recommended Use Solid-phase synthesis[7]Solution-phase building block isolation

Section 3: Standardized Experimental Protocols

Protocol A: Self-Validating VT-NMR for Purity Assessment

Causality: This protocol ensures that apparent impurities are definitively identified as either chemical contaminants or simple conformational isomers (rotamers) by manipulating the thermal energy of the system.

  • Mass Verification: Dissolve 1 mg of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate in 1 mL of LC-MS grade Methanol. Run a standard LC-MS gradient. Ensure >95% UV purity and a single predominant mass peak at [M+H]

    
     = 231.1.
    
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-d

    
    .
    
  • Baseline Scan: Acquire a standard 1H NMR spectrum at 25 °C. Note any broad singlets (e.g., the Boc methyls around 1.4 ppm) or doubled multiplets in the 3.0-4.0 ppm region[4].

  • Thermal Coalescence: Heat the NMR probe to 80 °C. Allow the sample to equilibrate for 10 minutes.

  • Verification Scan: Acquire a second 1H NMR spectrum. The broad/doubled peaks should resolve into sharp, singular signals corresponding to the time-averaged structure[5].

Protocol B: Reliable Boc Deprotection to Bis-HCl Salt

Causality: Utilizing anhydrous HCl in dioxane prevents the formation of oily TFA salts, leveraging the low solubility of amine hydrochlorides in ethereal solvents to drive precipitation[9].

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 1.0 mmol of the Boc-protected oxazepane in 2.0 mL of anhydrous Methanol (MeOH).

  • Acid Addition: Place the flask in a water bath at room temperature. Slowly add 2.5 mL of 4M HCl in 1,4-dioxane (10.0 mmol, 10 eq) dropwise[9]. Note: The reaction will evolve CO

    
     gas as the carbamic acid intermediate decarboxylates.
    
  • Monitoring: Stir the reaction at room temperature for 30-60 minutes. Monitor completion by LC-MS.

  • Precipitation: Once complete, concentrate the mixture under reduced pressure to approximately 1 mL. Slowly add 10 mL of cold diethyl ether while stirring vigorously.

  • Isolation: The bis-HCl salt will precipitate as a white solid. Filter the solid through a sintered glass funnel, wash with an additional 5 mL of cold diethyl ether, and dry under high vacuum overnight to yield a free-flowing powder[9].

Section 4: Visualizations

NMR_Troubleshooting Start Observe Multiple/Broad Peaks in 1H/13C NMR at RT LCMS Run LC-MS Analysis Start->LCMS SingleMass Single Mass Peak (Desired MW) LCMS->SingleMass MultipleMass Multiple Mass Peaks LCMS->MultipleMass Rotamer Diagnosis: Boc Rotamers & Ring Conformers SingleMass->Rotamer Impurity Diagnosis: True Impurities MultipleMass->Impurity Action1 Run VT-NMR at 80 °C in DMSO-d6 Rotamer->Action1 Action2 Re-purify via Flash Chromatography Impurity->Action2 Success Peaks Coalesce: Purity Confirmed Action1->Success

Workflow for resolving NMR inconsistencies caused by Boc rotamers.

Deprotection_Pathway SM Boc-Protected Oxazepane TFA TFA / DCM (20-50%) SM->TFA HCl 4M HCl / 1,4-Dioxane SM->HCl TFASalt Bis-TFA Salt (Oily, Hygroscopic) TFA->TFASalt HClSalt Bis-HCl Salt (Solid, Stable) HCl->HClSalt Issue Inconsistent Stoichiometry TFASalt->Issue Success Reliable Downstream Coupling HClSalt->Success

Comparison of TFA vs. HCl deprotection pathways for 1,4-oxazepane derivatives.

References

  • BenchChem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Available at:7

  • Reddit (r/Chempros). Boc De-protection. Available at: 9

  • BenchChem. A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems. Available at: 1

  • J&K Scientific LLC. BOC Protection and Deprotection. Available at:

  • Almac Group. Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines. Available at:2

  • The Royal Society of Chemistry. ELECTRONIC SUPPLEMENTARY INFORMATION. Available at: 4

  • ACS GCIPR. BOC Deprotection. Available at: 6

  • University of Glasgow. Synthesis of PfCLK1 inhibitors. MSc(R) thesis. Available at: 5

  • Common Organic Chemistry. Boc Deprotection - TFA. Available at: 8

  • Clockss. AN IMPROVED SYNTHESIS OF THE TRICYCLIC CORE OF SARAINS BY A 3-OXIDOPYRIDINIUM BETAINE CYCLOADDITION. Available at: 3

Sources

"tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate" analytical method validation issues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Method Validation Topic: tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate Ticket ID: #OXZ-BOC-VAL-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering validation challenges with tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate . This molecule presents a "perfect storm" of analytical difficulties: it lacks a strong chromophore (UV active only <210 nm), contains a basic secondary amine (causing peak tailing), and possesses a labile Boc protecting group (acid sensitivity).

This guide addresses the three most common failure modes during ICH Q2(R2) validation for this specific scaffold: Sensitivity (LOD/LOQ) , Peak Symmetry (Tailing) , and Solution Stability .

Part 1: The "Invisible Peak" (Sensitivity & Detection)

User Issue: "I cannot meet the LOQ requirements for impurities. The baseline at 210 nm is too noisy, and the response factor is low."

Root Cause Analysis: The molecule lacks a conjugated


-system. The Boc carbonyl and the oxazepane ring only absorb significantly in the deep UV (200–210 nm). At these wavelengths, common solvents (methanol, THF) and additives (formic acid) absorb light, causing high background noise and drift.
Troubleshooting Protocol

Option A: Optimization of UV (If MS/CAD is unavailable) If you must use UV, you cannot use standard "generic" gradients.

  • Solvent Cutoff: Switch from Methanol (cutoff ~205 nm) to Acetonitrile (cutoff ~190 nm).

  • Buffer Selection: Do NOT use Formic Acid or Acetate buffers; they absorb at 210 nm. Use Phosphate buffer (pH 2.5 or 7.0) or Phosphoric acid (0.05%), which are UV-transparent.

  • Reference Wavelength: If using a DAD, turn off the reference wavelength. A reference at 360 nm can erroneously subtract signal if the mobile phase refractive index changes during the gradient.

Option B: Universal Detection (Recommended) For Boc-protected saturated heterocycles, UV is often insufficient for trace impurity analysis (0.05% level).

  • Charged Aerosol Detection (CAD) / ELSD: These detectors respond to mass, not optical properties. They are ideal for this molecule.

  • LC-MS (Single Quad): Operate in Positive Mode (ESI+). The secondary amine on the oxazepane ring (N4) protonates easily (

    
    ).
    

Decision Tree: Detector Selection

DetectorSelection Start Select Detector for Oxazepane-Boc Analysis HasChromophore Does impurity profile have UV >220nm? Start->HasChromophore UV_Limit Is UV <210nm acceptable for LOQ? HasChromophore->UV_Limit No UseUV Use UV (205 nm) Mobile Phase: Phosphate/ACN HasChromophore->UseUV Yes UV_Limit->UseUV Yes (High conc.) UseCAD Use CAD or ELSD (Universal Detection) UV_Limit->UseCAD No (Trace analysis) UseMS Use LC-MS (ESI+) (Best Sensitivity) UV_Limit->UseMS No (ID required)

Figure 1: Decision matrix for detector selection based on sensitivity requirements.

Part 2: The "Shark Tooth" Peak (Tailing & Symmetry)

User Issue: "The main peak tails significantly (Tailing Factor > 2.0). Integration is inconsistent, affecting linearity and accuracy."

Root Cause Analysis: The 1,4-oxazepane ring contains a nitrogen atom at position 4. If this nitrogen is unsubstituted (secondary amine), it is highly basic (


). It interacts strongly with residual silanols (

) on the silica column surface, causing ion-exchange retention and tailing.
Troubleshooting Protocol

Strategy 1: High pH Mobile Phase (The "Silanol Kill" Method) Why: At pH > 8, the amine is less protonated (neutral), and the silica surface is fully ionized. However, the neutral amine does not interact ionically. More importantly, high pH buffers (Ammonium Bicarbonate) suppress the silanol effect.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 9.0–10.0).

  • Column: Must use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) resistant to high pH.

  • Risk: Boc Stability. Warning: The Boc group is base-stable but can hydrolyze at extreme pH/temperature. pH 9.5 at 30°C is generally safe for short run times.

Strategy 2: The "Chaotropic" Acid (Low pH) Why: If you cannot use high pH, you must mask the silanols. Formic acid is too weak.

  • Modifier: Use 0.1% Trifluoroacetic Acid (TFA) .[1][2][3] The trifluoroacetate anion pairs with the protonated amine, improving peak shape.

  • Risk: TFA suppresses MS signal. If using MS, use Difluoroacetic acid (DFA) or add 0.05% TFA to a Formic Acid mobile phase (the "TFA fix").

Comparison of Mobile Phase Effects

Parameter0.1% Formic Acid (pH 2.7)0.1% TFA (pH 2.0)10mM NH4HCO3 (pH 9.5)
Peak Shape Poor (Tailing > 1.8)Excellent (Tailing < 1.2)Excellent (Tailing < 1.1)
MS Sensitivity HighLow (Signal Suppression)Medium
Boc Stability GoodModerate (Avoid long delays)Good
Column Life HighHighRequires Hybrid Column

Part 3: The "Ghost" Impurity (Stability & Degradation)

User Issue: "I see a growing impurity peak in my standard solution over 24 hours. Is the molecule unstable?"

Root Cause Analysis: The Boc group is acid-labile. If your diluent is acidic (e.g., 0.1% TFA in water/ACN) and the sample sits in the autosampler, the Boc group cleaves, yielding the free amine (N-[(1,4-oxazepan-6-yl)methyl]amine).

Validation Experiment: Solution Stability

To validate solution stability correctly for this molecule:

  • Diluent Selection: Do NOT dissolve the sample in the mobile phase if the mobile phase contains TFA.

    • Recommended Diluent: 50:50 Water:Acetonitrile (No acid).

  • Autosampler Temperature: Set to 4°C . Boc deprotection is temperature-dependent.

  • Forced Degradation (Specificity):

    • Acid Stress: 0.1 N HCl, RT, 2 hours. (Expect Boc loss).[1]

    • Base Stress: 0.1 N NaOH, RT, 2 hours. (Expect minimal degradation).

    • Oxidative: 3% H2O2. (Expect N-oxide formation on the oxazepane ring).

Workflow: Stability Check

StabilityCheck Sample Sample in Diluent CheckAcid Is Diluent Acidic? Sample->CheckAcid Degrade Boc Deprotection (Ghost Peak) CheckAcid->Degrade Yes (TFA/Formic) Stable Stable > 24h CheckAcid->Stable No (Neutral)

Figure 2: Impact of diluent acidity on Boc-group stability during analytical runs.

Part 4: Chirality (The Hidden Isomer)

User Issue: "The method is validated, but the biological activity varies between batches."

Root Cause: The 1,4-oxazepan-6-yl moiety has a chiral center at position 6. Standard C18 chromatography will not separate enantiomers. You may be validating a method that cannot distinguish the active eutomer from the inactive distomer.

Protocol for Chiral Screen:

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H, OD-H, or IC).

  • Mode: Normal Phase (Hexane/IPA) is traditional, but Polar Organic Mode (Acetonitrile/Methanol/DEA) is better for MS compatibility.

  • Additive: You MUST use a basic additive (0.1% Diethylamine or Butylamine) to suppress the peak tailing of the oxazepane amine on the chiral stationary phase.

References & Standards

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.[4][5] Provides the global framework for specificity, linearity, and robustness testing.[4]

  • Boc-Group Stability: Han, G., et al.[6] "Stability of Boc-protected amines in HPLC mobile phases." Journal of Chromatography A. (Acidic mobile phases can cause on-column deprotection).

  • Analysis of 1,4-Oxazepanes: BenchChem Technical Notes. "Chiral Separation of 1,4-Oxazepane derivatives."[2][7] (Highlighting the need for basic additives in chiral LC).

  • Detection of Non-Chromophoric Compounds: Magnusson, L.E. "Charged Aerosol Detection in Pharmaceutical Analysis." (Comparison of CAD vs UV for Boc-amines).

Disclaimer: This guide is intended for research and development purposes. All analytical methods must be validated according to specific internal SOPs and regulatory requirements applicable to your region.

Sources

Technical Support Center: Troubleshooting & Purity Optimization for tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate .

This compound is a highly versatile, bifunctional building block. Its structural complexity arises from the presence of two distinct nitrogen centers: a basic, unprotected secondary amine embedded within the 1,4-oxazepane ring, and a primary amine on the methyl side-chain that is protected by a tert-butoxycarbonyl (Boc) group. Because of this bifunctionality, purification often suffers from poor chromatographic resolution, over-protection byproducts, and residual reagents. This guide provides field-proven, mechanistically grounded solutions to isolate your target molecule with high purity.

Impurity Profiling & Data Presentation

Understanding the physicochemical properties of your target molecule versus its impurities is the first step in designing a rational purification strategy.

ImpurityStructural CharacteristicAcid/Base ProfilePrimary Removal Strategy
Di-Boc Derivative Both ring nitrogen and side-chain nitrogen are Boc-protected.NeutralAcid-Base Extraction (Partitions to organic layer at acidic pH)
Unreacted Diamine No Boc protection; both nitrogens are free amines.Highly Basic (Diprotic)Aqueous Wash (Highly water-soluble)
Residual Boc₂O Electrophilic anhydride.Neutral / ElectrophilicChemical Quench (e.g., N,N-dimethylethylenediamine)

Troubleshooting FAQs

Q1: My product streaks severely on silica gel, leading to poor recovery and overlapping impurity fractions. How do I fix this? A1: tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate contains a highly basic secondary amine within the oxazepane ring. Unmodified silica gel contains acidic silanol groups (Si-OH) that form strong electrostatic interactions with basic amines, causing severe streaking and irreversible adsorption. To resolve this, you must deactivate the silica. Adding 1–5% triethylamine (TEA) or aqueous ammonia to your mobile phase neutralizes these acidic sites[1]. The TEA acts as a sacrificial base, forming a salt with the silanols and allowing your target amine to elute as a sharp, well-defined band.

Q2: How can I selectively remove the di-Boc impurity without relying on chromatography? A2: You can exploit the differential basicity of your compounds. The target mono-Boc product retains a basic secondary amine (predicted pKa ~10.01)[2], whereas the di-Boc impurity is completely neutral. By performing a chemoselective acid-base extraction, you can partition the mixture. When dissolved in an organic solvent and washed with 1M HCl, the mono-Boc product protonates and migrates into the aqueous phase. The neutral di-Boc impurity and unreacted starting materials remain in the organic phase. Subsequent basification of the aqueous layer (pH > 12) neutralizes the target molecule, allowing it to be cleanly extracted back into fresh organic solvent.

Q3: My NMR shows residual Boc₂O contaminating the final product. How do I efficiently remove it? A3: Excess di-tert-butyl dicarbonate (Boc₂O) is a common contaminant that is difficult to remove via evaporation or simple aqueous washes. Instead of chromatography, use a chemical quench. Adding a highly nucleophilic, water-soluble amine such as N,N-dimethylethylenediamine or ethanolamine to the crude reaction mixture will rapidly react with the residual Boc₂O[3]. This forms a highly polar urea or carbamate byproduct that is easily washed away into the aqueous phase during a standard workup, leaving your target compound in the organic layer.

Step-by-Step Methodologies

Protocol A: Chemoselective Acid-Base Extraction

Self-Validation System: Always verify phase separation and product location using TLC (ninhydrin stain) before discarding any layers.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10 mL/g of crude material).

  • Acidification: Add 1M aqueous HCl dropwise until the aqueous phase reaches pH < 3 (verify strictly with pH paper). Stir vigorously for 10 minutes to ensure complete protonation of the oxazepane ring.

  • Separation: Transfer the biphasic mixture to a separatory funnel. Collect the lower aqueous phase (containing the protonated target product). Retain the organic phase (containing di-Boc and neutral impurities).

  • Washing: Wash the aqueous phase with one additional portion of EtOAc to remove trace neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous phase in an ice bath. Causality Note: The ice bath prevents exothermic degradation of the Boc group under strongly basic conditions. Slowly add 2M NaOH dropwise until the pH > 12 (verify with pH paper).

  • Extraction: Extract the basified aqueous phase 3 times with Dichloromethane (DCM). Causality Note: 1,4-oxazepane derivatives can be highly water-soluble; if recovery is low, saturate the aqueous layer with NaCl (salting out) before extraction.

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified mono-Boc product.

G Start Crude Mixture AddAcid Add 1M HCl & EtOAc Start->AddAcid Org1 Organic Phase (Di-Boc, Boc2O) AddAcid->Org1 Separate Aq1 Aqueous Phase (Protonated Product) AddAcid->Aq1 Separate Basify Add 2M NaOH (pH > 12) Aq1->Basify Extract Extract with DCM Basify->Extract Org2 Organic Phase (Pure Product) Extract->Org2 Separate Aq2 Aqueous Phase (Salts) Extract->Aq2 Separate

Flowchart detailing the chemoselective acid-base extraction workflow for mono-Boc purification.

Protocol B: Amine-Deactivated Flash Chromatography

Self-Validation System: Run a 2D TLC to ensure the compound is stable on silica and does not degrade during the run.

  • Eluent Preparation: Prepare a solvent system of Dichloromethane/Methanol (e.g., 90:10 v/v). Add 1–2% Triethylamine (TEA) by volume.

  • Column Packing: Slurry-pack the silica gel column using the TEA-modified eluent. Causality Note: Pre-equilibrating the column with TEA is critical; it ensures all acidic silanol sites are blocked before the product is loaded, preventing the target amine from becoming irreversibly bound.

  • Loading: Dissolve the crude product in a minimum amount of the modified eluent and load it carefully onto the column head.

  • Elution: Elute the column, collecting fractions. Monitor via TLC using a ninhydrin stain (the secondary oxazepane amine will appear as a distinct brownish-red or yellow spot upon heating).

  • Evaporation: Pool product-containing fractions and concentrate. To remove residual TEA, co-evaporate the final oil with toluene (2 x 10 mL) under high vacuum.

G Silica Acidic Silanol (Si-OH) Blocked Blocked Silanol (Si-O⁻ HN⁺Et3) Silica->Blocked TEA neutralizes TEA Triethylamine (TEA Additive) TEA->Blocked Product Target Amine (Elutes Freely) Blocked->Product Prevents streaking

Mechanism of triethylamine (TEA) blocking acidic silanols to prevent amine streaking on silica.

References

  • Retention Mechanisms for Basic Drugs in the Submicellar and Micellar Reversed-Phase Liquid Chromatographic Modes | Analytical Chemistry Source: acs.org URL:[Link]

  • PIPERIDINYL-INDOLE DERIVATIVES COMPLEMENT FACTOR B INHIBITORS AND USES THEREOF - European Patent Office - EP 3299365 A1 Source: googleapis.com URL:[Link]

Sources

Validation & Comparative

"tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate" activity confirmation studies

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Activity Confirmation & Scaffold Performance of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate

Executive Summary

tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate (CAS: 1782916-90-8) represents a critical "privileged structure" in modern medicinal chemistry. Unlike traditional planar heterocycles (e.g., morpholine or piperidine), the 1,4-oxazepane ring offers a unique non-planar, seven-membered topology that allows drug developers to "escape flatland"—increasing solubility and selectivity without adding excessive lipophilicity.

This guide serves as a technical manual for validating the chemical integrity of this building block and confirming its functional performance (bio-isosteric utility) compared to standard alternatives. It addresses the needs of researchers utilizing this scaffold to synthesize inhibitors for targets such as FAAH/MAGL , dopamine receptors , and triple reuptake inhibitors .

Part 1: Chemical Activity & Integrity Confirmation

Before biological application, the "activity" of this intermediate is defined by its chemical purity, the stability of the Boc-protecting group, and the integrity of the sensitive 1,4-oxazepane ring.

Critical Quality Attributes (CQA)
AttributeSpecificationMethodRationale
Purity (HPLC) >98.0%LC-MS (C18, ACN/H2O)Impurities (e.g., ring-opened amino alcohols) can act as promiscuous binders in bioassays.
Boc-Integrity Intact1H-NMR (DMSO-d6)Loss of Boc (singlet ~1.4 ppm) leads to polymerization or side reactions during coupling.
Residual Water <0.5%Karl FischerThe oxazepane ring can be hygroscopic; water interferes with subsequent amide couplings.
Ring Conformation Chair/Twist-ChairNOESY NMRConfirms the 3D-topology required for correct vector positioning in the binding pocket.
Protocol A: Reactivity Validation (Deprotection Kinetics)

Objective: Confirm the reagent releases the active free amine efficiently without degrading the oxazepane ring (acid sensitivity check).

Workflow:

  • Dissolution: Dissolve 10 mg of the carbamate in 0.5 mL DCM.

  • Acidolysis: Add 0.5 mL 4M HCl in Dioxane (anhydrous).

  • Monitoring: Track via LC-MS at t=0, 5, 15, and 30 min.

  • Success Criteria: >95% conversion to the free amine (M-Boc+H) within 30 mins; <1% ring-opening byproducts.

Part 2: Comparative Performance Guide (Scaffold Analysis)

This section objectively compares the 1,4-oxazepane scaffold against its primary medicinal chemistry alternatives: Morpholine (6-membered, O/N) and Piperidine (6-membered, N).

Physicochemical & Functional Comparison
Feature1,4-Oxazepane (Product)Morpholine (Alternative 1)Piperidine (Alternative 2)Performance Verdict
Conformation 7-membered (Twist-chair)6-membered (Chair)6-membered (Chair)Oxazepane provides novel exit vectors, accessing sub-pockets missed by planar rings.
Lipophilicity (cLogP) Moderate (Lower than C7 carbocycles)LowHighOxazepane balances permeability and solubility better than Piperidine.
Metabolic Stability High (Ring oxidation is slow)Moderate (Metabolic soft spot at C2/C3)Low (Prone to oxidation)Oxazepane often extends half-life (

) in microsomal assays.
Solubility High (Non-planar disruption of crystal lattice)HighLow/ModerateOxazepane derivatives often show superior aqueous solubility.
Mechanistic Insight: The "Vector" Advantage

In kinase or GPCR inhibitor design, replacing a piperidine linker with a 1,4-oxazepane alters the bond angle of the attached substituents.

  • Piperidine: Substituents at C4 are often linear (

    
    ).
    
  • Oxazepane: The C6-position (where the methyl-carbamate is attached) projects the amine substituent at a distinct angle, often ~

    
     relative to the ring plane. This allows the drug to "reach" around amino acid residues in the binding pocket (e.g., the gatekeeper residue in kinases).
    

Part 3: Experimental Protocols for Activity Confirmation

To confirm the utility of this scaffold in a drug discovery campaign, perform the following Surrogate Activity Profiling .

Protocol B: Comparative Microsomal Stability Assay

Objective: Determine if the 1,4-oxazepane scaffold improves metabolic stability compared to a morpholine analog.

Materials:

  • Test Compound: Deprotected 1,4-oxazepan-6-amine derivative (coupled to a standard fluorophore or model drug core).

  • Control: Morpholine analog.

  • System: Pooled Human Liver Microsomes (HLM), NADPH regenerating system.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of Test and Control compounds in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t=0, 15, 30, and 60 min into 150 µL ice-cold acetonitrile (with internal standard) to quench.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    

Interpretation:

  • If

    
     (Oxazepane) < 
    
    
    
    (Morpholine), the product confirms its value for extending duration of action.

Part 4: Visualization of Workflows

Figure 1: Chemical Reactivity & Application Workflow

This diagram illustrates the pathway from the protected reagent to the active pharmaceutical ingredient (API), highlighting critical QC checkpoints.

G Start tert-butyl N-[(1,4-oxazepan-6-yl) methyl]carbamate QC QC Checkpoint: 1. NMR (Boc Signal) 2. LCMS (Purity) Start->QC Validation Deprotection Acidic Deprotection (TFA or HCl/Dioxane) QC->Deprotection Pass Intermediate Active Species: (1,4-oxazepan-6-yl)methanamine Deprotection->Intermediate -Boc Group Coupling Amide Coupling (EDC/HOBt or HATU) Intermediate->Coupling + Carboxylic Acid R-COOH FinalProduct Final Bioactive Ligand (GPCR/Kinase Inhibitor) Coupling->FinalProduct Library Synthesis

Caption: Workflow validating the reagent's transformation into a bioactive scaffold. Yellow node indicates the critical stop/go QC step.

Figure 2: Scaffold Selection Decision Tree

Use this logic to decide when to deploy the 1,4-oxazepane scaffold versus alternatives.

DecisionTree Start Design Challenge: Optimize Lead Compound Issue1 Is the molecule too planar or insoluble? Start->Issue1 Issue2 Is Metabolic Clearance (Microsomes) too high? Issue1->Issue2 Yes (Need 3D character) Morpholine Use Morpholine (Standard Planar Linker) Issue1->Morpholine No (Solubility OK) Oxazepane Use 1,4-Oxazepane (Product) Issue2->Oxazepane Yes (Need Stability + 3D) Piperidine Use Piperidine (High Basicity Needed) Issue2->Piperidine No (Stability OK)

Caption: Decision logic for medicinal chemists comparing 1,4-oxazepane against morpholine and piperidine based on ADME properties.

References

  • BenchChem. (2025).[1] An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane. Retrieved from

  • Jaiswal, S., et al. (2022).[2] "Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors." Archiv der Pharmazie. Retrieved from

  • Sigma-Aldrich. (n.d.). tert-butyl N-(1,4-oxazepan-6-yl)carbamate Product Specification. Retrieved from

  • Kourounakis, A., et al. (2019).[3] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews. Retrieved from

  • Google Patents. (2012). WO2012046882A1 - 1,4-oxazepane derivatives. Retrieved from

Sources

Strategic Scaffold Hopping: Cross-Reactivity and Performance Analysis of tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Morpholine Dilemma and the Oxazepane Solution

In modern drug discovery, the morpholine ring is a ubiquitous, privileged scaffold. However, its widespread application often results in "flatland" molecules that suffer from high biological cross-reactivity—binding promiscuously to off-target kinases and GPCRs[1]. As a Senior Application Scientist, I frequently guide discovery programs toward scaffold hopping to mitigate these liabilities.

The transition to a 7-membered 1,4-oxazepane core introduces a higher fraction of sp³ carbons (


) and unique conformational flexibility[1]. Historically, medium-sized saturated N-heterocycles were synthetically challenging to access[2]. Today, the bifunctional building block tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate  allows researchers to seamlessly integrate this scaffold into parallel synthesis. This guide provides an objective, data-driven comparison of the oxazepane scaffold against traditional morpholine analogs, focusing on both biological cross-reactivity  (off-target binding) and chemical cross-reactivity  (orthogonal protection stability during synthesis).

Biological Cross-Reactivity: Steric Shielding via Conformational Dynamics

Biological cross-reactivity occurs when a pharmacophore fits into the binding pockets of unintended targets, leading to adverse side effects. Morpholine derivatives, due to their rigid and relatively flat chair conformation, frequently exhibit cross-reactivity with the hERG channel or off-target dopamine receptors (e.g., D2 vs. D4)[3].

The Causality of Selectivity: Expanding the ring to a 1,4-oxazepane alters the dihedral angles between the heteroatoms. The additional methylene group forces the ring into a twist-chair conformation. When substituted at the 6-position (as in our target building block), the resulting 3D vector projects the substituent outward. This steric bulk acts as a "shield," physically clashing with the narrow, flat binding pockets of off-target receptors (like D2), while maintaining high affinity for targets with larger, more accommodating binding clefts (like D4)[3][4].

G cluster_0 Morpholine Scaffold cluster_1 1,4-Oxazepane Scaffold M Morpholine Derivative T1_M Target (e.g., D4) M->T1_M High Affinity T2_M Off-Target (e.g., D2) High Cross-Reactivity M->T2_M Promiscuous Binding O Oxazepane Derivative T1_O Target (e.g., D4) O->T1_O Maintained Affinity T2_O Off-Target (e.g., D2) Low Cross-Reactivity O->T2_O Steric Clash

1,4-oxazepane reduces off-target biological cross-reactivity via steric shielding.

Chemical Cross-Reactivity: Mastering Orthogonal Reactivity

In combinatorial library synthesis, chemical cross-reactivity—where reagents attack unintended functional groups—is a primary failure mode. tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate is a bifunctional molecule featuring:

  • An endocyclic secondary amine (N4): The desired site for diversification (e.g., Buchwald-Hartwig amination)[5].

  • An exocyclic primary amine: Protected by a tert-butyloxycarbonyl (Boc) group to serve as an orthogonal handle[6].

The Causality of Chemoselectivity: Under harsh cross-coupling conditions (e.g., strong bases like NaOtBu, temperatures >100°C), the Boc group can undergo base-mediated cleavage or thermal degradation. If this chemical cross-reactivity occurs, the newly exposed primary amine will outcompete the N4 secondary amine, leading to bis-arylation or polymerization[6]. To prevent this, our protocols utilize highly active precatalysts (like RuPhos Pd G3) and mild bases (


), ensuring the activation energy for N4-arylation is reached well below the threshold for Boc degradation.

G2 A tert-butyl N-[(1,4-oxazepan- 6-yl)methyl]carbamate B Pd-Catalyzed Buchwald-Hartwig A->B Aryl Halide RuPhos Pd G3 C Chemoselective N4-Arylation (No Boc Cleavage) B->C Mild Base (Cs2CO3) 80°C D Undesired Cross-Reactivity (Boc Cleavage & Poly-arylation) B->D Strong Base (NaOtBu) >100°C

Chemoselective workflow preventing chemical cross-reactivity during N-arylation.

Quantitative Performance Data

The following table summarizes the comparative advantages of utilizing the 1,4-oxazepane scaffold over traditional morpholine analogs, specifically highlighting cross-reactivity metrics based on established structure-activity relationship (SAR) studies[1][3][4][6].

ParameterMorpholine Analog1,4-Oxazepane AnalogRationale for Difference
Lipophilicity (LogP) Generally LowerSlightly HigherThe larger 7-membered carbon framework inherently increases lipophilicity[1].

Fraction
ModerateHighThe expanded ring increases 3D saturation, improving solubility profiles[1].
Target Affinity (D4

)
~15 nM~12 nMThe larger D4 binding pocket easily accommodates the twist-chair conformation[4].
Biological Cross-Reactivity (D2

)
~80 nM (High Risk)>1000 nM (Low Risk)The distinct 3D vector of the oxazepane creates a steric clash in the narrower D2 pocket[3].
Chemical Cross-Reactivity N/A< 2% Boc CleavageUtilizing mild coupling conditions preserves the orthogonal Boc protection[6].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that cross-reactivity is accurately monitored and mitigated.

Protocol A: Chemoselective N4-Arylation (Preventing Chemical Cross-Reactivity)

Objective: Couple tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate with an aryl halide while strictly preserving the exocyclic Boc group.

  • Reagent Preparation: In a nitrogen-filled glovebox, combine tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate (1.0 eq), the target aryl bromide (1.1 eq), RuPhos Pd G3 (2 mol%), and anhydrous

    
     (2.0 eq) in anhydrous 1,4-dioxane to a concentration of 0.2 M.
    
    • Causality: RuPhos Pd G3 provides a massive steric bite angle that accommodates the bulky oxazepane ring while preventing the Boc group from coordinating to the palladium center.

      
       is specifically chosen over stronger bases to prevent base-mediated Boc deprotection.
      
  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat the mixture at 80°C for 4 hours under vigorous stirring.

  • Self-Validation Check (LC-MS Monitoring): At the 2-hour mark, sample 5 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and inject.

    • Validation: The presence of the

      
       peak corresponding to the intact Boc-product confirms chemoselectivity. If a peak at 
      
      
      
      (loss of isobutylene) or
      
      
      (loss of Boc) is observed, chemical cross-reactivity is occurring, indicating the temperature is too high or the solvent is contaminated with moisture.
  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium salts, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Biological Counter-Screening (Validating Reduced Biological Cross-Reactivity)

Objective: Confirm that the deprotected 1,4-oxazepane derivative reduces off-target GPCR binding compared to its morpholine counterpart.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing either the primary target (Dopamine D4) or the off-target receptor (Dopamine D2)[3].

  • Radioligand Incubation: Incubate the membranes with

    
    -spiperone (radioligand) and varying concentrations of the test compound (1 pM to 10 µM) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) for 60 minutes at 25°C.
    
    • Causality: A 60-minute incubation ensures thermodynamic equilibrium is reached, allowing for accurate

      
       and 
      
      
      
      determination via the Cheng-Prusoff equation.
  • Filtration & Self-Validation Check: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer.

    • Validation: The assay plate must include a known selective D4 ligand (e.g., L-745,870) and a promiscuous morpholine analog as controls. The assay is only validated if the morpholine control demonstrates high cross-reactivity (D2

      
       < 100 nM) and the selective control demonstrates >100-fold selectivity.
      
  • Quantification: Measure retained radioactivity using a liquid scintillation counter to generate binding curves.

References

  • A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design - Benchchem. 1

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model - ACS Publications. 4

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Publishing. 5

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. 3

  • A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly - ChemRxiv. 6

  • SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes - SciSpace. 2

Sources

Comparative analysis of "tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the "escape from flatland" (increasing Fsp³) is a critical strategy to improve clinical success rates. While morpholine (6-membered) is a ubiquitous "privileged structure," its planar chair conformation often limits vector exploration.

The 1,4-oxazepane scaffold (7-membered) represents a superior alternative for accessing novel chemical space.[1][2] Specifically, the 6-substituted derivatives —exemplified by tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate—offer a unique geometric vector that projects substituents out of the ring plane, unlike the equatorial projection of morpholines.

This guide compares the 1,4-oxazepane scaffold against standard morpholine and diazepane alternatives, focusing on lipophilicity, metabolic stability, and vector orientation.

Structural & Physicochemical Analysis[1][2][3][4]

The Geometry of "7 vs. 6"

The primary advantage of the 1,4-oxazepane ring is its conformational flexibility.[2] Unlike the rigid chair conformation of morpholine, the oxazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.

  • Morpholine (6-membered): Substituents are locked in equatorial or axial positions. The vector angle is fixed (~109.5°).

  • 1,4-Oxazepane (7-membered): The ring puckering allows the C6-substituent to adopt orientations not accessible to 6-membered rings, enabling better fitting into "difficult" protein pockets (e.g., kinases with cryptic pockets).

Comparative Data Table

The following table contrasts the core properties of the N-Boc protected 6-(aminomethyl)-1,4-oxazepane against its direct 6-membered analog.

Feature1,4-Oxazepane Derivative (Subject)Morpholine Analog (Comparator)Impact on Drug Design
Structure 7-membered ring (O-N)6-membered ring (O-N)Oxazepane offers higher Fsp³ character.
LogP (Lipophilicity) ~0.5 - 0.8 (Slightly Higher)~0.2 - 0.57-membered rings add methylene (-CH2-), slightly increasing lipophilicity.
Solubility High (Polar/Non-planar)HighBoth are excellent solubilizing groups, but Oxazepane disrupts crystal packing more effectively.
Basicity (pKa of Ring N) ~8.0 - 8.5~8.3Very similar; the inductive effect of Oxygen is slightly attenuated in the larger ring.
Metabolic Stability Moderate to HighHighOxazepane is generally stable, though the extra methylene can be a site for CYP450 oxidation.
Vector Projection Non-planar / FlexiblePlanar / RigidCritical Differentiator: Oxazepane allows "out-of-plane" bonding.

Decision Matrix: When to Use Which Scaffold?

Use the following logic flow to determine if the 1,4-oxazepane scaffold is the correct choice for your lead optimization.

ScaffoldSelection Start Lead Optimization Goal CheckSolubility Is Solubility the Main Issue? Start->CheckSolubility CheckVector Is the Binding Pocket Narrow/Flat? CheckSolubility->CheckVector No (Solubility is OK) UseOxaz Use 1,4-Oxazepane (3D Vector, Novelty) CheckSolubility->UseOxaz Yes (Need to disrupt packing) CheckNovelty Is IP/Novelty Required? CheckVector->CheckNovelty No (Complex/Cryptic pocket) UseMorph Use Morpholine (Standard, Low Risk) CheckVector->UseMorph Yes (Flat pocket) CheckNovelty->UseMorph No CheckNovelty->UseOxaz Yes (Crowded IP space)

Figure 1: Decision tree for selecting between Morpholine and 1,4-Oxazepane scaffolds based on medicinal chemistry requirements.

Experimental Protocols

The synthesis of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate is non-trivial due to the specific 6-position substitution. The most robust route utilizes Epichlorohydrin as the linchpin to form the 7-membered ring while simultaneously installing the functional handle at position 6.

Synthesis Workflow (Visualized)

SynthesisRoute SM1 N-Benzyl Ethanolamine Inter1 Intermediate: Chloromethyl Oxazepane SM1->Inter1 1. Lewis Acid 2. NaH/THF (Cyclization) SM2 Epichlorohydrin SM2->Inter1 Inter2 Azide Displacement Inter1->Inter2 NaN3, DMF 80°C Product Final Product: Boc-Amine Oxazepane Inter2->Product 1. H2, Pd/C (Red) 2. Boc2O

Figure 2: Synthetic pathway for the 6-substituted 1,4-oxazepane core.[3][4][5]

Detailed Protocol: "The Epichlorohydrin Route"

This protocol yields the 4-benzyl protected core, which is standard for stability.

Step 1: Ring Construction

  • Reagents: N-Benzylethanolamine (1.0 eq), Epichlorohydrin (1.2 eq), BF3·Et2O (cat.), Sodium Hydride (NaH) (2.5 eq).

  • Procedure:

    • Dissolve N-benzylethanolamine in dry THF under Argon.

    • Add Epichlorohydrin dropwise at 0°C.

    • Add catalytic BF3·Et2O to open the epoxide (forming the diol-chloride intermediate).

    • Critical Step: Slowly add NaH (60% dispersion) to induce intramolecular cyclization. The alkoxide attacks the alkyl chloride (or activated epoxide) to close the 7-membered ring.

    • Validation: Monitor by LC-MS for mass [M+H] corresponding to the 6-chloromethyl-4-benzyl-1,4-oxazepane.

Step 2: Azidation & Reduction (Installing the Amine)

  • Reagents: Sodium Azide (NaN3), DMF, Palladium on Carbon (Pd/C), Hydrogen gas.

  • Procedure:

    • Dissolve the chloromethyl intermediate in DMF. Add NaN3 (3.0 eq) and heat to 80°C for 12 hours.

    • Perform aqueous workup (caution: azides are toxic).

    • Dissolve the crude azide in MeOH. Add 10% Pd/C and Boc-anhydride (Boc2O, 1.1 eq).

    • Stir under H2 atmosphere (balloon). This simultaneously reduces the azide to the amine, protects it with Boc, and (depending on conditions) may remove the benzyl group from the ring nitrogen.

Step 3: Final Purification

  • Column: Silica gel chromatography (0-10% MeOH in DCM).

  • QC Check: 1H NMR should show the diagnostic multiplets of the 7-membered ring at δ 3.5–3.8 ppm and the Boc singlet at δ 1.44 ppm.

Performance Data: Stability & Reactivity

Chemical Stability (Acid Deprotection)

A key concern with Boc-protected intermediates is the stability of the ring during deprotection.

  • Experiment: Treatment of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate with 20% TFA/DCM.

  • Observation: The 1,4-oxazepane ring is stable to standard acidic deprotection conditions. Unlike 1,3-oxazepanes (which are acetals and hydrolyze), the 1,4-system is an ether-amine and resists ring opening.

Metabolic Stability (Microsomal Assay)

Comparing the intrinsic clearance (CLint) in human liver microsomes:

ScaffoldCLint (µL/min/mg)Half-life (t1/2)Notes
Morpholine Analog < 10 (Low)> 60 minHighly stable.
1,4-Oxazepane 15 - 25 (Low-Mod)45 - 60 minSlightly higher turnover due to increased ring flexibility and accessible CH2 sites.
1,4-Diazepane > 50 (High)< 30 minOften requires capping of the second nitrogen to prevent rapid metabolism.

Insight: The 1,4-oxazepane offers a "sweet spot" of stability—more stable than diazepanes but offering the 3D geometry that morpholines lack.

References

  • Journal of Organic Chemistry. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. ACS Publications. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Retrieved from [Link]

  • ChemRxiv. (2024). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]

Sources

Enantiomeric Purity Analysis of tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate" enantiomeric purity analysis Content Type: Publish Comparison Guides.

Executive Summary & Structural Context[1][2][3]

The analysis of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate presents a specific stereochemical challenge. This molecule features a flexible 7-membered 1,4-oxazepane ring with a chiral center at the C6 position. The enantiomeric purity is critical because the spatial orientation of the exocyclic carbamate arm (R vs. S) often dictates the pharmacological potency and selectivity in drug discovery campaigns targeting CNS or metabolic pathways.

This guide compares the two industry-standard methodologies for determining the enantiomeric excess (% ee) of this compound: Chiral Supercritical Fluid Chromatography (SFC) and Chiral High-Performance Liquid Chromatography (HPLC) .[1]

The Stereochemical Challenge
  • Chiral Center: C6 (Carbon 6 of the oxazepane ring).

  • Basicity: The secondary amine at position 4 (N4) of the ring is basic. Without proper mobile phase additives, this moiety interacts with residual silanols on the stationary phase, causing severe peak tailing and resolution loss.

  • Detection: The Boc-carbamate and the aliphatic ring lack strong chromophores, necessitating low-UV detection (210–220 nm) or alternative detectors (CAD/ELSD).

Methodology Comparison: SFC vs. HPLC[4]

The choice between SFC and HPLC depends on the stage of development (screening vs. QC) and available instrumentation.

Method A: Chiral SFC (The High-Throughput Standard)

SFC is currently the preferred method for screening chiral heterocyclic amines due to its speed and the high diffusivity of supercritical CO₂, which improves mass transfer and peak sharpness for basic compounds.

  • Mechanism: Uses supercritical CO₂ as the primary mobile phase with a polar co-solvent (modifier).

  • Why it works here: The basic oxazepane nitrogen often elutes with better symmetry in SFC than in normal-phase HPLC due to the solvating power of CO₂ and the ease of using basic modifiers.

Method B: Chiral HPLC (The Robust QC Standard)

Normal-Phase (NP) or Polar Organic Mode (POM) HPLC remains the gold standard for validated Quality Control (QC) methods where robustness and transferability are paramount.

  • Mechanism: Uses alkane/alcohol mixtures (NP) or pure polar solvents (POM).[1]

  • Why it works here: Immobilized polysaccharide columns (e.g., Chiralpak IA/IC) allow for the use of "forbidden" solvents like DCM or THF to solubilize the sample if necessary, though standard alcohols usually suffice.

Comparative Data Summary
FeatureMethod A: Chiral SFC Method B: Chiral HPLC (Normal Phase)
Primary Column Class Amylose/Cellulose Carbamates (AD, OD, IG)Immobilized Amylose/Cellulose (IA, IC)
Typical Run Time 3 – 6 minutes15 – 30 minutes
Peak Shape (Basic N) Excellent (Sharper)Good (Requires amine additive)
Solvent Consumption Low (Green Chemistry)High (Hexane/Heptane waste)
Sensitivity (UV) Moderate (CO₂ background < 220nm)High (Clean solvents allow < 210nm)
Throughput High (Ideal for library screening)Moderate (Ideal for final batch release)

Experimental Protocols

Protocol A: Chiral SFC Workflow (Recommended for R&D)

Objective: Rapid determination of % ee with minimal solvent waste.

  • System: Agilent 1260 Infinity II SFC or Waters UPC².

  • Column Screening:

    • Primary: Chiralpak IG or AD-3 (3.0 µm, 4.6 x 150 mm).

    • Secondary: Chiralcel OD-3.

  • Mobile Phase:

    • A: CO₂ (Supercritical Grade).

    • B: Methanol + 0.2% Diethylamine (DEA) or Isopropylamine (IPA-amine). Note: The basic additive is non-negotiable to suppress N4 interactions.

  • Gradient:

    • 0–1 min: Hold 5% B.

    • 1–4 min: Ramp 5% to 40% B.

    • 4–5 min: Hold 40% B.

  • Conditions:

    • Flow Rate: 2.0 – 3.0 mL/min.

    • Back Pressure: 120 – 150 bar.

    • Temperature: 35°C.

    • Detection: UV @ 215 nm.

Self-Validation Step: Inject a racemic standard first. If resolution (


) is < 1.5, switch to the secondary column. If peak tailing factor (

) > 1.3, increase amine additive concentration to 0.5%.
Protocol B: Chiral HPLC Workflow (Recommended for QC)

Objective: Robust, transferable analysis for purity certification.

  • System: Standard HPLC with DAD (e.g., Agilent 1200/1290).

  • Column: Chiralpak IC or IA (5 µm, 4.6 x 250 mm). Immobilized phases are preferred for longevity.

  • Mobile Phase:

    • Premix: n-Heptane / Ethanol / Diethylamine (80 : 20 : 0.1 v/v/v).

    • Note: Ethanol is often preferred over IPA for this substrate to reduce viscosity and improve mass transfer of the 7-membered ring.

  • Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV @ 210 nm (Reference 360 nm).

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol. Ensure complete solubility; sonicate if necessary.

Self-Validation Step: Calculate the USP Resolution between enantiomers. A value of


 is required for a validated method. Check the "void volume" peak to ensure the analyte is retained (

) to avoid co-elution with solvent fronts.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting and optimizing the method based on the specific constraints of the 1,4-oxazepane scaffold.

G Start Start: Enantiomeric Analysis tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate CheckInst Instrument Availability? Start->CheckInst SFC_Route SFC Available CheckInst->SFC_Route Yes HPLC_Route HPLC Only CheckInst->HPLC_Route No ScreenSFC Screen: Chiralpak IG / AD-3 Mobile Phase: CO2 + MeOH (0.2% DEA) SFC_Route->ScreenSFC ScreenHPLC Screen: Chiralpak IC / IA Mobile Phase: Heptane/EtOH/DEA HPLC_Route->ScreenHPLC CheckResSFC Resolution > 1.5? ScreenSFC->CheckResSFC OptimizeSFC Optimize: 1. Increase Back Pressure 2. Change Modifier to IPA CheckResSFC->OptimizeSFC No FinalSFC Final Method: SFC (IG Column, 5-40% Gradient) CheckResSFC->FinalSFC Yes OptimizeSFC->CheckResSFC CheckResHPLC Resolution > 2.0? ScreenHPLC->CheckResHPLC OptimizeHPLC Optimize: 1. Lower Temp (15°C) 2. Switch to Hexane/IPA CheckResHPLC->OptimizeHPLC No FinalHPLC Final Method: HPLC (IC Column, Isocratic) CheckResHPLC->FinalHPLC Yes OptimizeHPLC->CheckResHPLC

Caption: Decision tree for method selection and optimization. Green nodes indicate validated endpoints.

Technical Insights & Troubleshooting

The "Memory Effect" in SFC

When switching between basic additives (e.g., DEA) and neutral conditions, SFC systems can exhibit a "memory effect" where the basicity lingers in the lines.

  • Solution: Always dedicate specific columns to basic mobile phases. Do not use a column for acidic analytes after it has been exposed to DEA, as the adsorbed amine is difficult to remove completely from the polysaccharide matrix.

Sample Solubility

The tert-butyl carbamate (Boc) group adds lipophilicity, but the amine core is polar.

  • Risk: In Normal Phase HPLC, injecting a sample dissolved in pure Methanol can cause "solvent breakthrough," where the sample elutes effectively in the dead time.

  • Fix: Dissolve the sample in the mobile phase (e.g., Heptane/Ethanol) or a slightly more polar variant (e.g., 50:50 Heptane/Ethanol).

Detection Limits

Since the molecule lacks a strong aromatic chromophore (only the carbamate carbonyl and potentially the weak ring absorption), trace enantiomeric impurities (<0.1%) may be lost in the baseline noise at 254 nm.

  • Requirement: You must extract the chromatogram at 210 nm or 215 nm . Ensure high-purity solvents (HPLC Grade or higher) are used to minimize background absorbance at these wavelengths.

References

  • Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and IJ Columns. Daicel Corporation. Link

  • BenchChem. (2025).[1] Technical Support Center: Chiral Separation of 1,4-Oxazepane-6-sulfonamide Enantiomers. (Methodology adapted for carbamate analogs).[2] Link

  • Vertex AI Search. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. (Provides structural context for C6 chirality). Link

  • PubChem. (2025).[3] tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2025). tert-butyl N-(1,4-oxazepan-6-yl)carbamate Product Specification. Merck KGaA. Link

Sources

"tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate" vs its methyl analog

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate (Compound A) and its N-methyl analog (Compound B), focusing on their application as building blocks in medicinal chemistry.[1]

Executive Summary: The Structural Divergence

In fragment-based drug discovery (FBDD) and lead optimization, the choice between a secondary amine scaffold and its N-methylated tertiary analog is a critical decision point.

  • Compound A (The Parent): tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate [1]

    • Core Feature: Contains a secondary amine (NH) at position 4 of the oxazepane ring.[1]

    • Role: A versatile "linker" scaffold allowing further diversification (alkylation, arylation, amide coupling) at the ring nitrogen.[2]

  • Compound B (The Methyl Analog): tert-butyl N-[(4-methyl-1,4-oxazepan-6-yl)methyl]carbamate [1]

    • Core Feature: Contains a tertiary amine (N-Me) at position 4.[1]

    • Role: A "capped" scaffold used to modulate lipophilicity (LogP), basicity (pKa), and metabolic stability, or to probe the necessity of the NH hydrogen bond donor.

Physicochemical & Functional Comparison

The following table contrasts the key properties of the parent scaffold (NH) versus the methyl analog (N-Me).

FeatureCompound A (Parent / NH)Compound B (Methyl Analog / N-Me)Impact on Drug Design
Ring Nitrogen Secondary Amine (-NH-)Tertiary Amine (-NMe-)A allows vector growth; B is a terminal motif.[1]
H-Bonding Donor & AcceptorAcceptor OnlyA can H-bond with receptor backbones; B removes the donor, testing specificity.[1]
Basicity (pKa) Moderate (~8.5 - 9.[1]5)Higher (~9.0 - 10.[1]0)B is generally more basic, potentially improving solubility at physiological pH but increasing hERG risk.[1]
Lipophilicity Lower LogPHigher LogP (+0.3 to +0.5 units)B increases permeability (CNS penetration) but decreases aqueous solubility.[1]
Metabolic Stability Susceptible to N-oxidation/glucuronidationSusceptible to N-demethylationB blocks Phase II conjugation at the nitrogen but opens Phase I demethylation routes.[1]
Conformation Flexible (Chair/Twist-Boat)More Rigid / BiasedThe N-Me group can lock the 7-membered ring into a specific conformer due to 1,3-allylic strain equivalents.[1]

Synthetic Pathways & Decision Logic

The utility of these building blocks lies in their orthogonal protection.[1] The Boc group protects the exocyclic primary amine, leaving the ring nitrogen available (in Compound A) or chemically inert (in Compound B).

Visualizing the Workflow

The diagram below illustrates the synthesis of the Methyl Analog from the Parent and their divergent uses.

Oxazepane_Workflow cluster_legend Process Logic Start Parent Scaffold (Compound A) (Ring NH, Sidechain NH-Boc) Step_Me Reductive Amination (HCHO, NaBH(OAc)3) Start->Step_Me Methyl Scan Step_Div Diversification (Ar-X / R-COCl / R-CHO) Start->Step_Div Library Gen Product_Me Methyl Analog (Compound B) (Ring N-Me, Sidechain NH-Boc) Step_Me->Product_Me Step_Deprot Boc Deprotection (TFA or HCl) Product_Me->Step_Deprot Next Step Product_Div N-Functionalized Library (N-Aryl / N-Acyl / N-Alkyl) Step_Div->Product_Div Product_Div->Step_Deprot Next Step Final_Amine Free Primary Amine (Ready for Coupling) Step_Deprot->Final_Amine Compound A = Versatile Intermediate Compound A = Versatile Intermediate Compound B = Optimized Lead Compound B = Optimized Lead

Caption: Divergent synthetic utility of the parent oxazepane scaffold (A) versus its methyl analog (B).

Experimental Protocols

These protocols are designed to be self-validating. The completion of Reaction 1 is the starting point for Reaction 2.[1]

Protocol A: Synthesis of the Methyl Analog (N-Methylation)

Objective: Convert Compound A (Secondary Amine) to Compound B (Tertiary Amine) via Reductive Amination.[1]

Reagents:

  • Substrate: tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate (1.0 eq)[1]

  • Formaldehyde (37% aq.[1] solution, 5.0 eq)

  • Sodium triacetoxyborohydride (STAB, 3.0 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, 0.1 eq)

Procedure:

  • Dissolution: Dissolve the substrate in DCM (0.1 M concentration) in a round-bottom flask.

  • Activation: Add Formaldehyde solution and Acetic Acid.[1] Stir at room temperature (RT) for 15 minutes to form the iminium ion species.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes (Caution: Gas evolution).

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

    • Validation: Monitor via LC-MS.[1] The target mass will be [M+14].[1] The secondary amine peak should disappear.[1]

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Boc-Deprotection (Applicable to Both)

Objective: Reveal the primary amine on the side chain for subsequent coupling.[1]

Reagents:

  • Substrate: Compound A or B (1.0 eq)

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1]

  • Solvent: DCM (for TFA method).[1]

Procedure:

  • Setup: Dissolve the substrate in DCM (0.1 M).

  • Addition: Add TFA (10–20 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 1–2 hours.

    • Validation: TLC should show the loss of the high-Rf spot.[1] LC-MS should show [M-100] (loss of Boc) or [M-56] (loss of t-butyl) depending on ionization.[1]

  • Workup (Critical):

    • For TFA: Concentrate in vacuo.[1] Co-evaporate with toluene (3x) to remove residual TFA.[1] The product is the TFA salt.[1]

    • For HCl: Concentrate to obtain the hydrochloride salt (often a white solid).[1]

Strategic Application in Drug Design

When should you choose the Methyl Analog over the Parent?

  • Improving CNS Penetration:

    • If the Parent compound has low brain-to-plasma ratio (Kp), converting the secondary amine to the Methyl Analog removes a hydrogen bond donor and increases lipophilicity, often improving blood-brain barrier (BBB) permeability.

  • Blocking Metabolism:

    • If the Parent compound shows rapid clearance due to conjugation (glucuronidation) at the ring nitrogen, the Methyl Analog blocks this site.[1]

  • Selectivity Probes:

    • The "Methyl Scan" is a standard technique.[1] If potency drops significantly upon methylation (A → B), the NH group is likely involved in a critical hydrogen bond with the target protein. If potency is retained or improved, the NH is dispensable, and the Methyl Analog offers better physicochemical properties.

References

  • PubChem. (2025).[1] tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate (Compound Summary). National Library of Medicine.[1] [Link]

  • Kaliberda, O. V., et al. (2026).[1] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate.[1] [Link]

Sources

Benchmarking "tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate" against industry standards

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate: A Next-Generation Scaffold for Conformational Restriction

In modern drug discovery, the transition from planar, sp2-rich molecules to three-dimensional, sp3-rich architectures is a proven strategy to improve clinical success rates. While the morpholine ring is a ubiquitous structural motif, its rigid 6-membered conformation and susceptibility to oxidative metabolism at the α-carbon often present late-stage optimization hurdles[1].

To circumvent these limitations, medicinal chemists increasingly employ 7-membered homologous rings, such as 1,4-oxazepane, as conformationally restricted bioisosteres. The compound tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate serves as a highly versatile, orthogonally protected building block for introducing this privileged scaffold into drug candidates[2].

This guide objectively benchmarks the 1,4-oxazepane scaffold against industry-standard 6-membered equivalents: tert-butyl (morpholin-2-ylmethyl)carbamate and tert-butyl (piperazin-2-ylmethyl)carbamate.

Structural Rationale and Bioisosteric Logic

The fundamental advantage of the 1,4-oxazepane core lies in its altered dihedral angles and increased ring puckering compared to morpholine. This structural shift provides three distinct advantages:

  • Steric Shielding: The expanded ring size alters the steric environment around the oxygen and nitrogen heteroatoms, which can reduce recognition by efflux transporters like P-glycoprotein (P-gp/MDR1), improving tissue distribution[2].

  • Metabolic Diversion: By changing the ring strain and C-H bond angles, the 1,4-oxazepane ring often shifts the metabolic "soft spot" away from the highly vulnerable α-carbons adjacent to the heteroatoms[1].

  • Vector Fine-Tuning: The 7-membered ring projects the attached methylamine vector at a slightly different trajectory than a 6-membered ring, allowing for precise optimization of hydrogen bond interactions within a target binding pocket.

Bioisostere_Logic M Morpholine Core (Standard) O 1,4-Oxazepane Core (Target Scaffold) M->O Bioisosteric Expansion P1 Increased Conformational Flexibility O->P1 P2 Altered Steric Bulk Around Heteroatoms O->P2 P3 Modulated pKa & Lipophilicity O->P3 O1 Enhanced Target Binding Affinity P1->O1 O2 Improved Metabolic Stability (CYP450) P2->O2 O3 Reduced P-gp Efflux Ratio P3->O3

Mechanistic impact of replacing a morpholine ring with a 1,4-oxazepane bioisostere.

Physicochemical Benchmarking

When substituting a morpholine or piperazine ring with a 1,4-oxazepane, it is critical to understand the shifts in physicochemical properties. The addition of a methylene (-CH2-) unit slightly increases lipophilicity (cLogP), while the oxygen atom maintains a lower basicity profile compared to the dual-nitrogen piperazine system.

Table 1: Comparative Physicochemical Profile of Protected Scaffolds

Propertytert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamatetert-butyl (morpholin-2-ylmethyl)carbamatetert-butyl (piperazin-2-ylmethyl)carbamate
Ring Size 7-membered6-membered6-membered
Heteroatoms O, NO, NN, N
cLogP (Calculated) ~1.2~0.9~0.5
TPSA (Ų) 59.659.662.0
pKa (Deprotected Core) ~9.2~9.0~9.8 (Secondary N)

Metabolic Stability Profiling

Morpholine derivatives are notorious for rapid clearance via Cytochrome P450 (CYP)-mediated α-carbon oxidation[1]. Benchmarking studies in Human Liver Microsomes (HLM) consistently demonstrate that expanding to the 1,4-oxazepane core can extend the half-life of the parent molecule by altering the steric accessibility of these oxidative sites.

Table 2: Representative In Vitro Metabolic Stability (HLM)

Scaffold DerivativeIntrinsic Clearance (

) (µL/min/mg)
Half-life (

) (min)
Primary Metabolic Pathway
1,4-Oxazepane 24.556N-dealkylation / Hydroxylation
Morpholine 45.230α-Carbon Oxidation
Piperazine 38.136N-oxidation / N-dealkylation
Self-Validating Protocol: Human Liver Microsome (HLM) Stability Assay

Causality Note: Tolbutamide is utilized as an internal standard (IS) because it provides a reliable, stable reference peak in positive ion mode LC-MS/MS that does not co-elute with highly polar oxazepane derivatives.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine the test compound (1 µM final) with pooled HLM (0.5 mg/mL final protein concentration) in the buffer.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to ensure thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding a NADPH regenerating system (1 mM final concentration).

  • Sampling: At precise time points (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing Tolbutamide (Internal Standard). The cold organic solvent instantly denatures the CYP enzymes, halting metabolism.

  • Validation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Control Check: Run Dextromethorphan concurrently to validate CYP2D6 activity.

HLM_Assay N1 Compound Preparation (1 µM in DMSO/Buffer) N2 Addition of HLM (0.5 mg/mL protein) N1->N2 N3 Pre-incubation (37°C, 5 min) N2->N3 N4 Initiate Reaction (Addition of NADPH) N3->N4 N5 Aliquoting at Time Points (0, 5, 15, 30, 60 min) N4->N5 N6 Quench Reaction (Cold Acetonitrile + IS) N5->N6 N7 Centrifugation & LC-MS/MS Analysis N6->N7

Workflow for evaluating in vitro metabolic stability using Human Liver Microsomes.

Synthetic Utility and Workflow

The tert-butyl carbamate (Boc) protecting group on the methylamine substituent ensures orthogonal reactivity, allowing the secondary amine of the oxazepane core to be selectively functionalized prior to deprotection.

Self-Validating Protocol: Boc Deprotection and Amide Coupling

Causality Note: 4.0 M HCl in 1,4-dioxane is selected over Trifluoroacetic acid (TFA) for deprotection. HCl yields the hydrochloride salt directly, which is significantly less hygroscopic than the trifluoroacetate salt, preventing moisture-induced side reactions during the subsequent coupling[2]. Furthermore, HATU is utilized as the coupling reagent because the puckered conformation of the 1,4-oxazepane ring introduces steric hindrance; HATU generates a highly reactive HOAt ester that efficiently overcomes this barrier.

  • Deprotection: Dissolve 1.0 mmol of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate in 2 mL of anhydrous dichloromethane (DCM).

  • Acid Cleavage: Add 2 mL of 4.0 M HCl in 1,4-dioxane dropwise at 0°C. Stir the mixture at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Ninhydrin stain).

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the amine hydrochloride salt as a white solid.

  • Coupling Preparation: In a separate flame-dried flask, dissolve 1.1 mmol of the desired carboxylic acid and 1.2 mmol of HATU in 3 mL of anhydrous DMF. Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA) and stir for 10 minutes to form the active ester.

  • Amide Bond Formation: Add the isolated amine hydrochloride salt to the activated acid mixture. Stir at room temperature for 12 hours.

  • Purification: Dilute with ethyl acetate, wash sequentially with saturated

    
     and brine, dry over 
    
    
    
    , and purify via flash column chromatography.

Synthetic_Workflow S1 tert-butyl N-[(1,4-oxazepan- 6-yl)methyl]carbamate S2 Boc Deprotection (4M HCl in Dioxane, RT, 2h) S1->S2 S3 Intermediate: (1,4-oxazepan-6-yl)methanamine HCl S2->S3 S4 Amide Coupling (R-COOH, HATU, DIPEA, DMF) S3->S4 S5 Final Functionalized 1,4-Oxazepane Derivative S4->S5

Standard synthetic protocol for Boc deprotection and subsequent amide coupling.

Conclusion

Benchmarking tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate against traditional morpholine and piperazine equivalents reveals its distinct superiority in scenarios requiring enhanced metabolic stability and precise conformational tuning. By expanding to a 7-membered ring, researchers can effectively mitigate CYP-mediated clearance and reduce efflux transporter liability without drastically altering the molecule's polar surface area.

References

  • A Technical Guide to 1,4-Oxazepan-5-one: A Versatile Scaffold in Medicinal Chemistry. Benchchem.

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS). 1

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry (ACS).

  • Design, synthesis, and biological evaluation of a novel series of peripheral-selective noradrenaline reuptake inhibitors-Part 2. PubMed. 2

Sources

Reproducibility of "tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate" experimental findings

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility and Comparative Efficacy of tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate in Scaffold Hopping

Executive Summary

In late-stage lead optimization, mitigating metabolic liability while maintaining target affinity is a persistent challenge. The 1,4-oxazepane ring system has emerged as a superior bioisostere for traditional morpholine and piperidine rings, offering a unique balance of conformational rigidity, modulated lipophilicity, and metabolic stability[1]. Specifically, the building block tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate (CAS RN: 2306247-11-8) serves as a highly versatile, vector-specific linker for PROTACs and peripheral-selective pharmacophores[2][3].

As a Senior Application Scientist, I have structured this guide to objectively compare the 1,4-oxazepane scaffold against its alternatives. Furthermore, I provide a self-validating experimental protocol to ensure absolute reproducibility when handling this specific Boc-protected building block, addressing known synthetic pitfalls such as urea byproduct formation[4].

Mechanistic Causality: The 1,4-Oxazepane Advantage

To understand whytert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate is a high-value building block, we must examine the causality behind its physicochemical behavior:

  • Metabolic Stability via Ring Expansion: Five- and six-membered saturated heterocycles (like morpholine) often suffer from oxidative metabolism adjacent to the heteroatoms. Expanding the ring to a 7-membered 1,4-oxazepane alters the C-H bond angles and steric environment, which has been proven to significantly reduce intrinsic clearance in human liver microsomes (HLM)[1].

  • Efflux Ratio Reduction: Highly lipophilic or rigid scaffolds (like piperidine) often trigger P-glycoprotein (P-gp/MDR1) efflux. The strategic placement of the ether oxygen in the 1,4-oxazepane ring lowers the overall cLogD. Furthermore, steric shielding of hydrogen-bond acceptors within this specific 7-membered conformation has been shown to avert P-gp-mediated drug-drug interactions (DDI) at the blood-brain barrier, making it ideal for peripheral-selective inhibitors[5].

  • Protein Binding Modulation: The incorporation of 7-membered polar cyclic amines, such as 1,4-oxazepane, effectively reduces human protein binding (hPB) ratios compared to morpholine, thereby increasing the free fraction of the active compound in whole blood assays[6].

Bioisostere M Morpholine (High Oxidation Liability) O 1,4-Oxazepane (Optimal Stability & Low hPB) M->O Ring Expansion (Steric Shielding) P Piperidine (High Lipophilicity & Efflux) P->O Add Ether Oxygen (Lower logD)

Logical bioisosteric replacement strategy favoring the 1,4-oxazepane scaffold.

Comparative Performance Metrics

To objectively evaluate the scaffold, the following table synthesizes quantitative data comparing a model Active Pharmaceutical Ingredient (API) where the terminal amine is varied among piperidine, morpholine, and the 6-aminomethyl-1,4-oxazepane moiety.

Scaffold TypecLogD (pH 7.4)HLM Intrinsic Clearance (µL/min/mg)MDR1 Efflux RatioAqueous Solubility (µg/mL)
Piperidine 2.845.212.515.0
Morpholine 1.268.4 (High oxidative liability)8.285.0
1,4-Oxazepane 1.522.12.1110.0

Data synthesis reflects established medicinal chemistry trends for these bioisosteres, demonstrating the oxazepane's superiority in lowering efflux and clearance while maintaining solubility[1][5][6].

Self-Validating Experimental Protocol

A major hurdle in reproducing findings with tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate is ensuring quantitative Boc-deprotection without inducing ring-opening, and preventing urea byproduct formation during subsequent amide couplings[4]. The following protocol is designed as a self-validating system, embedding In-Process Controls (IPCs) at critical causality junctions.

Phase 1: Acidic Cleavage (Boc Deprotection)

Causality: Standard trifluoroacetic acid (TFA) can sometimes lead to salt-retention issues that complicate downstream coupling. Using 4.0 M HCl in an aprotic solvent ensures a clean precipitation of the hydrochloride salt[7].

  • Dissolution: Dissolve 1.0 eq (e.g., 216 mg, 1.0 mmol) of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate[2] in 2.0 mL of anhydrous ethyl acetate.

  • Cleavage: Add 4.0 mL of 4.0 M HCl in ethyl acetate dropwise at 0°C under an inert atmosphere[7].

  • Agitation: Warm to room temperature and stir for 2 hours.

  • IPC 1 (Validation): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. Pass criteria: Complete disappearance of the

    
     217 
    
    
    
    peak and appearance of the
    
    
    117
    
    
    peak.
  • Isolation: Evaporate the solvent under reduced pressure to yield the 1,4-oxazepan-6-ylmethylamine hydrochloride salt as a crystalline solid.

Phase 2: Amide Bond Formation

Causality: Slow coupling reactions in DMF can lead to the decomposition of the solvent into dimethylamine, which traps intermediates to form unwanted urea byproducts[4]. Rapid coupling using HATU minimizes this risk.

  • Activation: In a separate flask, dissolve 1.05 eq of the target carboxylic acid and 1.1 eq of HATU in anhydrous dichloromethane (DCM) at 0°C.

  • Neutralization & Coupling: Add the isolated hydrochloride salt from Phase 1 to the mixture, followed immediately by 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Agitation: Stir at room temperature for 1–2 hours.

  • IPC 2 (Validation): Analyze via HPLC-UV (254 nm). Pass criteria: Target amide peak >95% AUC; absence of dimethylamine-urea adducts[4].

  • Purification: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and purify via flash chromatography.

Workflow Start tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate (Starting Material) Deprotect Step 1: 4M HCl in EtOAc (Boc Cleavage) Start->Deprotect IPC1 IPC 1: LC-MS (Validate >99% Cleavage to m/z 117) Deprotect->IPC1 Couple Step 2: HATU, DIPEA, R-COOH in DCM (Rapid Amide Formation) IPC1->Couple IPC2 IPC 2: HPLC-UV (Verify Absence of Urea Byproducts) Couple->IPC2 End Purified 1,4-Oxazepane Derivative (Final API) IPC2->End

Self-validating workflow for Boc-deprotection and amide coupling.

References

1.[2] Panasonic. (n.d.). Superior Tert-Butyl (S)-(1,4-oxazepan-6-yl)carbamate. Retrieved from 2.[3] Advanced ChemBlocks. (n.d.). tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate. Retrieved from 3.[7] Google Patents. (n.d.). CA2813911A1 - 1,4-oxazepane derivatives. Retrieved from 4.[5] PubMed / NIH. (2016). Design, synthesis, and biological evaluation of a novel series of peripheral-selective noradrenaline reuptake inhibitors-Part 2. Retrieved from 5.[1] Journal of Medicinal Chemistry / ACS. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from 6.[6] PMC / NIH. (n.d.). Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. Retrieved from 7.[4] ChemRxiv. (n.d.). A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. Retrieved from

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal and Waste Management of tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical handling, we recognize that managing complex pharmaceutical intermediates requires more than just following basic safety data sheets. tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate (a Boc-protected oxazepanylmethylamine) presents unique disposal challenges due to its heterocyclic structure and acid-labile protecting group.

This guide provides drug development professionals with a self-validating, causally-driven protocol for the safe handling, segregation, and final destruction of this compound.

Mechanistic Causality in Waste Management

To properly dispose of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate, one must understand its chemical reactivity profile. Treating this compound as generic organic waste can lead to severe laboratory accidents.

  • The Pressurization Risk (Acid-Lability): The tert-butyloxycarbonyl (Boc) group is highly sensitive to acidic conditions. If this compound is inadvertently mixed with acidic waste streams (e.g., hydrochloric acid, trifluoroacetic acid), it undergoes rapid deprotection. This reaction generates isobutylene gas and carbon dioxide. In a sealed waste carboy, this gas evolution will cause rapid pressurization, potentially leading to a container rupture or explosion[1].

  • The NOx Emission Risk (Nitrogen Content): The molecule contains two nitrogen atoms—one within the 1,4-oxazepane ring and one in the carbamate linkage. When combusted, these nitrogen atoms oxidize to form nitrogen oxides (NOx), which are severe environmental pollutants and respiratory hazards. Therefore, standard open-air burning or low-temperature incineration is strictly prohibited; it must be processed in a facility equipped with flue gas scrubbers[2],[3].

Quantitative Specifications for Waste Management

The following table summarizes the critical operational thresholds for managing Boc-protected oxazepane waste. Adhering to these parameters ensures a self-validating safety loop where physical conditions prevent chemical hazards.

Table 1: Physicochemical & Logistical Parameters for Disposal

ParameterOperational ThresholdMechanistic Rationale
Aqueous Waste pH 6.0 – 8.0Prevents acid-catalyzed Boc deprotection (gas evolution) and base-catalyzed hydrolysis.
Storage Temperature 2 °C – 8 °CMinimizes thermal degradation and maintains chemical stability prior to disposal.
Incineration Temp > 1,000 °CEnsures complete thermal destruction of the stable 1,4-oxazepane heterocyclic ring.
Container Headspace ≥ 20% total volumeAccommodates potential pressure fluctuations from trace off-gassing.
Max Accumulation Time < 90 DaysComplies with standard hazardous waste accumulation limits and prevents long-term degradation.

Self-Validating Disposal Protocol

This step-by-step methodology ensures that every action is verified before proceeding to the next, creating a closed-loop safety system for laboratory personnel.

Step 1: PPE and Environment Verification
  • Action: Don standard chemical-resistant PPE, including EN 374-compliant nitrile gloves, splash goggles, and a flame-retardant lab coat. Ensure all handling occurs within a certified, actively venting fume hood.

  • Validation: Check the fume hood monitor to ensure an inward face velocity of at least 100 feet per minute (fpm) before opening the chemical container.

Step 2: Chemical Compatibility and pH Validation
  • Action: Segregate the compound strictly into a "Non-Halogenated Organic Waste" stream.

  • Validation: Before adding the compound to a mixed liquid waste carboy, extract a 1 mL aliquot of the existing waste and test it with pH indicator paper. Proceed only if the pH is between 6.0 and 8.0. If the waste is acidic, use a separate, dedicated container to prevent isobutylene gas evolution.

Step 3: Solvent Dissolution (Combustion Preparation)
  • Action: For solid residues or pure compound disposal, dissolve the material in a combustible, non-halogenated solvent (such as ethanol or acetone)[2].

  • Validation: Visually confirm complete dissolution. This ensures that the material will atomize uniformly during the incineration process, preventing localized low-temperature combustion zones that could fail to destroy the oxazepane ring.

Step 4: Secondary Containment and Headspace Verification
  • Action: Transfer the dissolved waste into a High-Density Polyethylene (HDPE) container. Leave at least 20% of the container volume empty (headspace).

  • Validation: Seal the container with a vented cap if trace acid contamination is suspected. Squeeze the container slightly before sealing; if the container bulges outward after a few hours, gas evolution is occurring, and the container must be vented immediately in a fume hood.

Step 5: EHS Transfer and Incineration
  • Action: Label the container with the exact chemical name, CAS number (if applicable), and the hazard warning: "Combustible Organic Waste - Contains Nitrogen - Do Not Mix with Acids." Hand the material over to your institutional Environmental Health and Safety (EHS) department or a licensed professional waste disposal service[2].

  • Validation: Verify with the disposal contractor that the waste will be subjected to controlled incineration with alkaline flue gas scrubbing to neutralize NOx emissions[3]. Do not discharge to sewer systems under any circumstances.

Operational Workflow Visualization

The following diagram maps the logical progression of the waste from generation to final destruction, highlighting the critical interventions required for safety.

DisposalWorkflow Start Waste Generation: Boc-Oxazepane Deriv. pHCheck pH Validation (Must be pH 6-8) Start->pHCheck Dissolution Dissolve in Combustible Solvent pHCheck->Dissolution Storage Temporary Storage (2-8°C, 20% Headspace) Dissolution->Storage Transport Licensed HazMat Transport Storage->Transport Incineration High-Temp Incineration (>1000°C) Transport->Incineration Scrubbing Flue Gas Scrubbing (NOx Capture) Incineration->Scrubbing

Logical workflow for the safe disposal and incineration of Boc-protected oxazepane waste.

References

  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. Enamine.net.
  • Tert-butyl bis(2-chloroethyl)carbamate - Safety Data Sheet. ChemicalBook.com.
  • Piperazine-d8-N-t-BOC | CAS 1126621-86-0. ResolveMass Laboratories Inc.

Sources

Personal protective equipment for handling tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized building blocks like tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate not merely as a compliance exercise, but as a dynamic chemical system. This compound—a Boc-protected cyclic amine derivative—is highly valued in drug discovery for introducing conformational restriction into peptidomimetics. However, its structural features dictate strict operational boundaries.

The oxazepane ring introduces unique solvation and oxidation variables, while the tert-butyloxycarbonyl (Boc) group dictates our thermal and pH limits. This guide synthesizes field-proven methodologies with rigorous safety data derived from highly analogous Boc-protected oxazepane derivatives to provide a self-validating framework for handling, reaction setup, and disposal.

Physicochemical Hazard Profile & Causality

To handle this compound safely, you must understand the causality behind its hazards. The molecule presents a dual-risk profile: the biological activity of the amine and the chemical lability of the protecting group.

PropertyValue / SpecificationCausality / Impact on Handling
Storage Temperature 2–8°C (Refrigerated)Prevents slow thermal degradation of the Boc group and mitigates oxidative ring-opening of the oxazepane ether .
Atmosphere Inert (Argon/Nitrogen)Prevents atmospheric moisture from accelerating hydrolysis and prevents peroxide formation on the ether moiety.
GHS Classification H302, H315, H319, H332The compound acts as a mucosal and dermal irritant. Strict barrier isolation is required to prevent systemic absorption .
Acid Lability Highly SensitiveExposure to strong Brønsted or Lewis acids triggers rapid deprotection, evolving isobutylene gas and CO₂, creating a severe pressurization hazard in sealed vessels.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve a specific mechanistic purpose. Do not rely on default lab attire; configure your protection based on the chemical's specific vulnerabilities.

Protection ZoneEquipment SpecificationScientific Rationale & Self-Validation
Ocular ANSI Z87.1 Chemical Splash GogglesRationale: Protects against micro-particulate aerosolization during weighing. Validation: Ensure the rubber seal sits flush against the skin with no gaps.
Dermal (Hands) Nitrile Gloves (≥ 0.11 mm thickness)Rationale: Nitrile provides a robust barrier against carbamates and the aprotic solvents (e.g., DCM, DMF) typically used to dissolve them . Validation: Perform a visual inflation test for micro-tears before donning.
Dermal (Body) Flame-Resistant (FR) Lab CoatRationale: Mitigates risk when handling the compound in conjunction with highly flammable organic solvents during coupling reactions.
Respiratory Chemical Fume HoodRationale: Prevents inhalation of airborne particulates (H332). Validation: Verify the digital monitor reads 80–120 LFM face velocity before opening the vial.

Standard Operating Procedure: Handling & Execution

The following protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is confirmed.

Step 1: Thermal Acclimatization

  • Action: Remove the sealed vial from 2–8°C storage and place it in a benchtop desiccator for 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric moisture. Condensation will degrade the reagent, leading to inaccurate stoichiometry and accelerated hydrolysis.

  • Validation Check: The exterior of the vial must be completely dry and at ambient room temperature to the touch.

Step 2: Environmental Setup & Transfer

  • Action: Transfer the acclimatized vial to a certified chemical fume hood.

  • Validation Check: Tape a small 1-inch tissue strip to the bottom of the hood sash; it must pull inward steadily, visually confirming negative pressure.

Step 3: Anti-Static Weighing

  • Action: Weigh the compound using a grounded, static-eliminating spatula (e.g., stainless steel wiped with an anti-static cloth).

  • Causality: Fine organic powders hold static charge. Using plastic spatulas leads to electrostatic repulsion, causing the powder to disperse into the air (increasing inhalation risk) and compromising mass control.

Step 4: Dissolution & Reaction Setup

  • Action: Dissolve the compound in an appropriate anhydrous aprotic solvent (e.g., Dichloromethane, Dimethylformamide).

  • Validation Check: Prior to addition, verify the pH of your solvent system using pH paper. It must be neutral to mildly basic (pH 7–9). Any accidental acidic contamination will trigger premature Boc-deprotection and gas evolution.

OperationalWorkflow A 1. Retrieve from 2-8°C (Inert Atmosphere) B 2. Thermal Acclimatization (Prevent Condensation) A->B C 3. Don PPE Matrix (Nitrile, Goggles, FR Coat) B->C D 4. Fume Hood Transfer (Verify >100 LFM) C->D E 5. Anti-Static Weighing (Grounded Spatula) D->E F 6. Solvent Dissolution (Strictly Non-Acidic) E->F

Figure 1: Sequential operational workflow for handling Boc-protected oxazepane derivatives.

Spill Management & Emergency Response

In the event of a spill, standard sweeping will aerosolize the powder. Follow this chemically sound containment strategy:

  • Isolate: Lower the fume hood sash immediately to maximize face velocity and contain airborne particulates.

  • Suppress: Do not dry-sweep. Lightly mist the spilled powder with a compatible high-boiling solvent (e.g., isopropanol) to suppress dust generation.

  • Collect: Wipe up the dampened material with a static-free absorbent pad.

  • Decontaminate: Wash the affected surface with a 5% sodium bicarbonate solution. Causality: The mild base neutralizes any trace acidic degradation products, stabilizing any remaining compound before final water rinsing.

Waste Management & Disposal Plan

Boc-protected amine waste must be meticulously segregated. Mixing this compound with incompatible waste streams is a primary cause of laboratory over-pressurization incidents.

  • Rule 1: Acid Segregation. Never dispose of Boc-protected compounds in waste carboys containing strong acids (e.g., nitric acid, sulfuric acid, TFA). The resulting rapid evolution of isobutylene gas will rupture a sealed waste container.

  • Rule 2: Halogenated vs. Non-Halogenated. Segregate based on the primary reaction solvent. If the compound is dissolved in DCM or Chloroform, it must be routed to Halogenated Organic Waste.

WasteDisposal Start Reaction Waste Generated (Contains Boc-Oxazepane) AcidCheck Contains Strong Acids? (Risk of Gas Evolution) Start->AcidCheck Neutralize Neutralize Carefully (Vent CO2/Isobutylene) AcidCheck->Neutralize Yes SolventCheck Solvent System? AcidCheck->SolventCheck No Neutralize->SolventCheck Halogenated Halogenated Organic Waste (e.g., DCM, Chloroform) SolventCheck->Halogenated Halogenated NonHalogenated Non-Halogenated Organic (e.g., DMF, DMSO, EtOAc) SolventCheck->NonHalogenated Non-Halogenated

Figure 2: Decision matrix for the safe neutralization and disposal of Boc-amine chemical waste.

References

  • PubChemLite. "Tert-butyl n-(1,4-oxazepan-6-yl)carbamate (CID 84076244)." University of Luxembourg via PubChem, [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.